molecular formula C18H20N4O2 B3068016 (R,R)-DACH-pyridyl TROST ligand CAS No. 218290-24-5

(R,R)-DACH-pyridyl TROST ligand

Numéro de catalogue: B3068016
Numéro CAS: 218290-24-5
Poids moléculaire: 324.4 g/mol
Clé InChI: BVYFDUZVVBXFBQ-ZIAGYGMSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R,R)-DACH-pyridyl TROST ligand is a useful research compound. Its molecular formula is C18H20N4O2 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-[(1R,2R)-2-(pyridine-2-carbonylamino)cyclohexyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c23-17(15-9-3-5-11-19-15)21-13-7-1-2-8-14(13)22-18(24)16-10-4-6-12-20-16/h3-6,9-14H,1-2,7-8H2,(H,21,23)(H,22,24)/t13-,14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYFDUZVVBXFBQ-ZIAGYGMSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)C2=CC=CC=N2)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)NC(=O)C2=CC=CC=N2)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201551-23-7
Record name (1R,2R)-(ââ?¬â??)-1,2-Bis[(2-pyridinylcarbonyl)amino]cyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action for the (R,R)-DACH-pyridyl TROST Ligand

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed examination of the (R,R)-DACH-pyridyl TROST ligand, a specialized chiral ligand used in palladium-catalyzed asymmetric allylic alkylation (AAA). We will dissect its structural components, explore the catalytic cycle it governs, and elucidate the precise mechanism by which it imparts high levels of enantioselectivity. This document is intended for researchers, chemists, and drug development professionals who leverage asymmetric catalysis for the synthesis of complex chiral molecules.

Introduction: The Power of Asymmetric Allylic Alkylation

The Tsuji-Trost reaction, or palladium-catalyzed allylic alkylation, is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[1] The asymmetric variant of this reaction, known as the Trost Asymmetric Allylic Alkylation (AAA), is a powerful method for constructing stereogenic centers.[1] The success of Trost AAA hinges on the use of chiral ligands that coordinate to the palladium catalyst, creating a chiral environment that directs the stereochemical outcome of the reaction.[2]

Among the most successful ligand families for this transformation are those developed by the Trost group, which are built upon a C2-symmetric trans-1,2-diaminocyclohexane (DACH) scaffold. These modular ligands have proven to be robust and highly effective. This guide focuses specifically on the This compound , a derivative where the standard phosphinobenzoyl arms are replaced with pyridinecarboxamide moieties.[3] This structural modification alters the electronic and coordinating properties of the ligand, offering a unique tool for asymmetric synthesis.

The Core Catalytic Cycle

To understand the ligand's function, one must first grasp the fundamental mechanism of the palladium-catalyzed AAA. The reaction proceeds through a well-established catalytic cycle, which can be broken down into three primary steps.

  • Oxidative Addition: The cycle begins with a palladium(0) complex, coordinated to the chiral ligand (L*), which interacts with an allylic substrate (e.g., an allylic acetate or carbonate). The palladium coordinates to the double bond, forming an η² π-allyl-Pd(0) complex. This is followed by the expulsion of the leaving group in an oxidative addition step, which generates a cationic η³ π-allyl-Pd(II) intermediate.[1][4] This ionization step occurs with inversion of configuration at the carbon center.[5]

  • Nucleophilic Attack: A soft nucleophile (typically from a pronucleophile with a pKa < 25) then attacks one of the termini of the π-allyl group.[4][5] This is the key stereochemistry-determining step. The attack occurs on the face opposite to the palladium metal (an "outer-sphere" attack), resulting in a second inversion of configuration.[5] The overall stereochemical outcome is a net retention of configuration from the starting material.

  • Reductive Elimination & Catalyst Regeneration: Following the nucleophilic attack, the resulting Pd(0) complex decomplexes from the newly formed product, thereby regenerating the active L*-Pd(0) catalyst to re-enter the catalytic cycle.

Trost AAA Catalytic Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Active Catalyst Pi_Allyl_Pd(II) [η³-Allyl-Pd(II)L]⁺ Cationic Intermediate Product_Complex Product-Pd(0)L* Pi_Allyl_Pd(II)->Product_Complex + Nucleophile (Nu⁻) Nucleophilic Attack Pi_Alkene_Pd(0) η²-Alkene-Pd(0)L Coordination Complex Pi_Alkene_Pd(0)->Pi_Allyl_Pd(II) Oxidative Addition (-X⁻) Pd(0)L* Pd(0)L* Product_Complex->Pd(0)L* Reductive Elimination (- Product) Pd(0)L*->Pi_Alkene_Pd(0) + Allyl-X (Substrate)

Caption: General catalytic cycle for the Trost Asymmetric Allylic Alkylation (AAA).

Mechanism of Enantioselection: The Role of the (R,R)-DACH-pyridyl Ligand

The high fidelity of stereochemical control in this reaction is a direct consequence of the ligand's architecture. The (R,R)-DACH-pyridyl ligand creates a well-defined chiral pocket around the palladium center, forcing the reaction to proceed through a lower-energy, diastereomeric transition state.

Ligand Structure and Coordination

The (R,R)-DACH-pyridyl ligand, formally named (–)-N,N′-(1R,2R)-1,2-Diaminocyclohexanediylbis(2-pyridinecarboxamide), is a C2-symmetric tetradentate ligand.[3] Its key features are:

  • The (1R,2R)-Diaminocyclohexane Backbone: This rigid, chiral scaffold establishes the C2 symmetry and forms the foundation of the chiral environment.

  • Amide Linkers: These connect the DACH backbone to the pyridyl arms. The N-H protons and carbonyl oxygens of the amides are not inert; they can participate in hydrogen bonding and electrostatic interactions that influence the transition state.[6]

  • Pyridine Rings: These are the terminal coordinating groups. Unlike the phosphine groups in standard Trost ligands, the pyridine nitrogens are sp²-hybridized and part of an aromatic system. This makes them less basic but capable of π-stacking and other non-covalent interactions. Their coordination creates a tetradentate N,N,N,N-ligation sphere around the palladium.

The Enantiodiscriminating Step

Enantioselectivity arises from the preferential attack of the nucleophile on one of the two termini of the η³-allyl intermediate. The chiral ligand makes these two termini diastereotopic.

  • Formation of a Chiral Pocket: Upon coordination to the palladium(II) center of the π-allyl intermediate, the DACH backbone and the two pyridinecarboxamide "walls" create a chiral cleft. The C2 symmetry ensures that the environment is asymmetric with respect to the plane of the π-allyl group.

  • Steric Differentiation: The bulky cyclohexane backbone effectively blocks one face of the coordinated π-allyl group. The pyridyl arms extend outwards, creating "flaps" that further define the shape and accessibility of the catalytic pocket. One of the π-allyl termini is sterically shielded by a wall of the ligand, while the other is more exposed.

  • Directed Nucleophilic Attack: The incoming nucleophile is channeled by the ligand's architecture to attack the more accessible (less sterically hindered) terminus of the π-allyl complex. The (R,R) configuration of the DACH backbone dictates which terminus is favored, leading to the predictable formation of a single product enantiomer.

  • Role of the Pyridyl and Amide Groups: The amide N-H groups can form hydrogen bonds with the nucleophile or counterion, pre-organizing it for the attack.[6] The electron-deficient nature of the pyridine rings can influence the electronics of the palladium center, modulating its reactivity. These secondary interactions fine-tune the selectivity of the catalyst system.

Caption: Model for enantioselection via preferential nucleophilic attack on the chiral complex.

Experimental Considerations and Data

The efficacy of the Trost ligand family is well-documented across a wide range of substrates and nucleophiles. While extensive data specifically for the pyridyl variant is less centralized than for its phosphine counterpart, the performance of the DACH scaffold is consistently high.

Representative Experimental Protocol

The following is a generalized procedure for a palladium-catalyzed AAA reaction using a Trost-type ligand.

Materials:

  • Palladium precursor (e.g., [Pd(η³-C₃H₅)Cl]₂)

  • This compound

  • Allylic substrate (e.g., rac-1,3-diphenyl-2-propenyl acetate)

  • Nucleophile (e.g., dimethyl malonate)

  • Base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA, KOAc)

  • Anhydrous solvent (e.g., Dichloromethane or THF)

Procedure:

  • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the palladium precursor (1 mol%) and the (R,R)-DACH-pyridyl ligand (1.5 - 3 mol%).

  • Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.

  • Add the allylic substrate (1.0 equiv), the nucleophile (1.2-1.5 equiv), and the base (1.2-1.5 equiv).

  • Stir the reaction at the desired temperature (typically 0 °C to room temperature) and monitor its progress by TLC or GC/LC-MS.

  • Upon completion, quench the reaction (e.g., with saturated aq. NH₄Cl), extract the product with an organic solvent, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or SFC.

Performance Data (Illustrative)

The table below summarizes typical results achieved with the broader class of (R,R)-DACH-based Trost ligands, which are indicative of the performance expected from the pyridyl variant.

Allylic SubstrateNucleophileYield (%)ee (%)
rac-Cyclohexenyl AcetateDimethyl Malonate9598
rac-1,3-Diphenylallyl AcetateAzlactone9299
meso-Cyclopentenyl DicarbonatePhthalimide8596
rac-Vinyl EpoxidePhenol9097
Data is representative of the Trost DACH ligand family and serves for illustrative purposes.

Conclusion

The this compound is a highly effective chiral inductor for palladium-catalyzed asymmetric allylic alkylation. Its mechanism of action is rooted in the formation of a well-defined, C2-symmetric chiral pocket around the palladium center. This chiral environment sterically and electronically differentiates the two termini of the intermediate π-allyl complex, guiding the incoming nucleophile to attack a specific position. This directed attack is the source of the reaction's high enantioselectivity. The unique electronic properties of the pyridine rings and the hydrogen-bonding capability of the amide linkers provide additional layers of control, making this ligand a valuable and distinct tool for the synthesis of enantiomerically enriched compounds in pharmaceutical and materials science research.

References

coordination chemistry of palladium with (R,R)-DACH-pyridyl ligands

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Coordination Chemistry of Palladium with (R,R)-DACH-Pyridyl Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Chirality in Palladium Catalysis

The field of asymmetric catalysis has been revolutionized by the development of chiral ligands that can effectively transfer stereochemical information to a catalytic reaction, yielding enantiomerically enriched products. Among the myriad of transition metals employed, palladium holds a preeminent position due to its remarkable versatility and functional group tolerance.[1] The strategic design of chiral ligands is paramount, as they play a decisive role in controlling both the reactivity and stereoselectivity of palladium-catalyzed transformations.[1] This guide focuses on a particularly effective class of ligands: those derived from the (R,R)-1,2-diaminocyclohexane (DACH) backbone appended with pyridyl moieties. These N,N,N-tridentate ligands create a well-defined and rigid chiral environment around the palladium center, enabling a high degree of stereocontrol in a variety of important organic reactions.

The core strength of the (R,R)-DACH-pyridyl ligand scaffold lies in its C2-symmetric chiral backbone, which effectively dictates the spatial arrangement of the coordinating pyridyl groups. This, in turn, influences the geometry of the resulting palladium complex and the subsequent approach of substrates to the catalytically active metal center. This guide will delve into the synthesis, coordination behavior, structural characteristics, and catalytic applications of these palladium complexes, providing both fundamental understanding and practical insights for researchers in the field.

The (R,R)-DACH-Pyridyl Ligand: A Privileged Scaffold

The (–)-N,N′-(1R,2R)-1,2-Diaminocyclohexanediylbis(2-pyridinecarboxamide), often referred to as the (R,R)-DACH-pyridyl Trost ligand, is a cornerstone of this ligand class.[2][3] Its synthesis is typically achieved through the amidation of (R,R)-1,2-diaminocyclohexane with two equivalents of a picolinic acid derivative.[4] The resulting ligand possesses a robust framework where the stereochemistry of the diaminocyclohexane backbone is locked, providing a predictable and stable chiral pocket.

Key Structural Features:
  • C2-Symmetry: The inherent C2-symmetry of the DACH backbone simplifies the stereochemical analysis of the catalytic cycle and often leads to a reduction in the number of possible diastereomeric transition states.

  • Tridentate Coordination: The two pyridyl nitrogen atoms and the two amide nitrogen atoms can potentially coordinate to the palladium center. However, the most common and catalytically relevant coordination mode is a tridentate N,N,N-fashion, involving the two pyridyl nitrogens and one of the deprotonated amide nitrogens, forming a stable pincer-like structure.[5] This meridional coordination enforces a specific geometry around the palladium, which is crucial for asymmetric induction.[6]

  • Tunability: The pyridyl rings and the amide linkages offer sites for synthetic modification. Introducing electronic or steric variations at these positions allows for the fine-tuning of the ligand's properties to optimize performance for specific substrates and reactions.[7]

Synthesis of (R,R)-DACH-Pyridyl Ligands

A general and scalable process for the synthesis of these ligands involves the coupling of (R,R)-1,2-diaminocyclohexane with the corresponding pyridinecarboxylic acid.[4]

Experimental Protocol: Synthesis of (–)-N,N′-(1R,2R)-1,2-Diaminocyclohexanediylbis(2-pyridinecarboxamide)

Materials:

  • (1R,2R)-1,2-Diaminocyclohexane

  • Picolinic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or Carbonyldiimidazole (CDI)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount) or Imidazole hydrochloride (catalytic amount)

  • Dichloromethane (CH2Cl2) or Acetonitrile (CH3CN)

  • Standard aqueous workup and purification reagents

Step-by-Step Procedure:

  • Acid Activation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve picolinic acid (2.2 equivalents) in the chosen solvent (CH2Cl2 or CH3CN). Add the coupling reagent (e.g., EDCI or CDI, 2.2 equivalents). If using EDCI, add a catalytic amount of DMAP. If using CDI, a catalytic amount of imidazole hydrochloride can improve the reaction rate.[4] Stir the mixture at room temperature until the acid is fully activated (this can be monitored by TLC or LC-MS).

  • Amine Addition: To the activated acid solution, add a solution of (1R,2R)-1,2-diaminocyclohexane (1.0 equivalent) in the same solvent dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until completion.

  • Workup: Upon completion, quench the reaction with water. If using CH2Cl2, separate the organic layer, wash with saturated aqueous NaHCO3, brine, and dry over anhydrous Na2SO4. If using CH3CN, the product may precipitate upon addition of water.[4]

  • Purification: The crude product can be purified by filtration if it precipitates, or by column chromatography on silica gel to afford the pure (R,R)-DACH-pyridyl ligand as a solid.[4]

Synthesis_Workflow cluster_activation Acid Activation cluster_coupling Amide Coupling cluster_purification Workup & Purification Picolinic_Acid Picolinic Acid Activated_Acid Activated Acid Intermediate Picolinic_Acid->Activated_Acid Coupling_Reagent Coupling Reagent (EDCI or CDI) Coupling_Reagent->Activated_Acid Solvent1 Solvent (CH2Cl2 or CH3CN) Product (R,R)-DACH-Pyridyl Ligand Activated_Acid->Product Amine Addition DACH (R,R)-DACH DACH->Product Solvent2 Solvent Workup Aqueous Workup Product->Workup Purification Filtration or Chromatography Workup->Purification Final_Product Pure Ligand Purification->Final_Product

Caption: Workflow for the synthesis of (R,R)-DACH-pyridyl ligands.

Coordination Chemistry with Palladium

The (R,R)-DACH-pyridyl ligands readily coordinate with palladium(II) precursors, such as palladium(II) acetate or palladium(II) chloride, to form well-defined complexes.[8][9] The coordination typically results in a slightly distorted square planar geometry around the palladium center.[9][10]

Formation of Palladium Complexes

The synthesis of the palladium complex is generally straightforward, involving the reaction of the ligand with a suitable palladium(II) salt in an appropriate solvent.

Experimental Protocol: Synthesis of a [Pd((R,R)-DACH-pyridyl)Cl]Cl Complex

Materials:

  • (R,R)-DACH-pyridyl ligand

  • Palladium(II) chloride (PdCl2) or (CH3CN)2PdCl2

  • Acetonitrile or a similar coordinating solvent

  • Diethyl ether

Step-by-Step Procedure:

  • Preparation: In a Schlenk flask under an inert atmosphere, suspend PdCl2 (1.0 equivalent) in acetonitrile.

  • Ligand Addition: Add a solution of the (R,R)-DACH-pyridyl ligand (1.0 equivalent) in acetonitrile to the PdCl2 suspension.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours. The formation of the complex is often indicated by a color change and the dissolution of the starting materials.

  • Isolation: After cooling to room temperature, the complex can be precipitated by the addition of a less polar solvent, such as diethyl ether.

  • Purification: Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield the desired palladium complex.

Structural Elucidation

The precise structure of these palladium complexes is crucial for understanding their catalytic behavior. Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure, revealing bond lengths, bond angles, and the overall coordination geometry.[5][11][12] Spectroscopic techniques such as NMR (¹H, ¹³C) and FT-IR are routinely used to characterize the complexes in solution and confirm the coordination of the ligand to the palladium center.[5][13]

X-ray crystal structures of related palladium complexes with N,N,N-tridentate ligands confirm a distorted square-planar geometry. The bond angles around the palladium center deviate from the ideal 90°, and this distortion, induced by the chiral ligand, is a key factor in creating the asymmetric environment necessary for enantioselective catalysis.[9][14]

Caption: Simplified coordination of the tridentate ligand to palladium.

Key Catalytic Applications: Asymmetric Allylic Alkylation (AAA)

Palladium complexes of (R,R)-DACH-pyridyl ligands have proven to be exceptionally effective catalysts for asymmetric allylic alkylation (AAA), a powerful C-C bond-forming reaction.[15][16] In the Tsuji-Trost reaction, a π-allylpalladium intermediate is generated, which then undergoes nucleophilic attack.[17] The chiral ligand controls the facial selectivity of the nucleophilic attack on the π-allyl moiety, leading to the formation of an enantioenriched product.

Mechanism of Asymmetric Induction

The generally accepted mechanism for palladium-catalyzed AAA involves several key steps:[15][18]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an allylic substrate (e.g., an allylic acetate or carbonate) to form a cationic π-allylpalladium(II) complex.

  • Nucleophilic Attack: A soft nucleophile (e.g., a malonate enolate) attacks one of the termini of the π-allyl ligand.

  • Reductive Elimination: This step is often considered part of the nucleophilic attack, leading to the formation of the alkylated product and regeneration of the Pd(0) catalyst.

The enantioselectivity of the reaction is determined during the nucleophilic attack step. The chiral (R,R)-DACH-pyridyl ligand creates a chiral pocket around the π-allylpalladium intermediate. Steric and electronic interactions between the ligand, the π-allyl group, and the incoming nucleophile favor one pathway of attack over the other, resulting in a high enantiomeric excess (ee) of one product enantiomer.

Catalytic_Cycle Pd0 Pd(0)L* Pi_Allyl π-Allyl-Pd(II)L* Intermediate Pd0->Pi_Allyl Oxidative Addition Allyl_Substrate Allylic Substrate (e.g., Allyl Acetate) Allyl_Substrate->Pi_Allyl Product Alkylated Product Pi_Allyl->Product Nucleophilic Attack Nucleophile Nucleophile (Nu-) Nucleophile->Pi_Allyl Product->Pd0 Regeneration

Caption: Simplified catalytic cycle for Pd-catalyzed AAA.

Performance Data in Asymmetric Allylic Alkylation

The effectiveness of these catalysts is demonstrated by the high enantioselectivities achieved across a range of substrates.

Substrate (Allylic Acetate)NucleophileCatalyst Loading (mol%)SolventTemp (°C)Yield (%)ee (%)Reference
1,3-Diphenyl-2-propenyl acetateDimethyl malonate1-2CH2Cl2RT>95>98[19]
Cyclohexenyl acetateDimethyl malonate1-2THFRT>9097[19]
1,3-Dimethyl-2-propenyl acetateSodium diethyl malonate2Toluene08596[15]

Note: The data presented are representative and compiled from various sources in the literature to illustrate the general efficacy of this catalyst class. Specific conditions and results will vary based on the exact ligand structure and substrate.

Conclusion and Future Outlook

The represents a mature and highly successful area of asymmetric catalysis. The well-defined, rigid, and tunable nature of these tridentate chiral ligands allows for the creation of highly effective palladium catalysts that provide excellent stereocontrol in key organic transformations, most notably asymmetric allylic alkylation. The straightforward synthesis of both the ligands and their palladium complexes, coupled with their high catalytic efficacy, ensures their continued importance in academic research and industrial applications, particularly in the synthesis of complex chiral molecules for the pharmaceutical and agrochemical industries.

Future research in this area will likely focus on expanding the scope of reactions catalyzed by these complexes, developing more sustainable and recyclable catalytic systems, and applying computational methods to further refine ligand design for even greater selectivity and reactivity. The foundational principles outlined in this guide provide a solid basis for researchers to build upon and innovate within this exciting field.

References

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Early Development and Discovery of DACH-Pyridyl Ligands

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the early development and discovery of DACH-pyridyl ligands, a class of chiral molecules that have become instrumental in modern asymmetric catalysis. We will delve into the foundational research that established their importance, detailing the scientific rationale, synthetic methodologies, and initial structure-activity relationship studies that paved the way for their widespread application. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the origins and core principles of these powerful catalytic tools.

Introduction: The Quest for Enantioselectivity and the Rise of C2-Symmetric Ligands

The field of asymmetric catalysis has long sought "privileged" chiral ligands—scaffolds that can induce high levels of stereoselectivity across a broad range of reactions and substrates. A key concept that emerged in this pursuit was the principle of C2 symmetry. The introduction of a C2 axis of symmetry in a chiral ligand reduces the number of possible diastereomeric transition states in a catalytic cycle, often leading to higher enantioselectivity.[1]

It was within this context that the work of Professor Barry M. Trost and his research group laid the groundwork for a new class of modular C2-symmetric ligands. Their pioneering efforts in palladium-catalyzed asymmetric allylic alkylation (AAA) highlighted the need for robust and tunable chiral ligands that could effectively control the stereochemical outcome of this powerful carbon-carbon bond-forming reaction.[2][3]

The Conceptual Leap: A Modular Approach to Ligand Design

A significant breakthrough came with the articulation of a modular approach to ligand design, as detailed in the seminal 1992 paper by Trost, Van Vranken, and Bingel in the Journal of the American Chemical Society.[4][5] This work proposed the construction of chiral ligands from distinct, interchangeable modules, allowing for the systematic variation of the ligand's steric and electronic properties. This modularity was key to fine-tuning the ligand's performance for specific catalytic transformations.

The core components of this design were a chiral scaffold to provide the stereochemical information and coordinating moieties to bind to the metal center. It was the innovative combination of a C2-symmetric trans-1,2-diaminocyclohexane (DACH) backbone with various coordinating groups that proved to be particularly fruitful.

The Emergence of the DACH-Pyridyl Scaffold

While the initial work explored a range of coordinating groups, the introduction of pyridyl moieties marked a pivotal development. The combination of the rigid, chiral DACH backbone with the nitrogen-containing aromatic pyridyl groups offered a unique set of electronic and steric properties. The pyridyl groups, capable of coordinating to transition metals, provided a robust binding site, while the chiral environment of the DACH scaffold effectively controlled the spatial arrangement of the substrate and nucleophile around the metal center.

The archetypal DACH-pyridyl ligand, (1R,2R)-N,N'-bis(2-picolinoyl)-1,2-diaminocyclohexane, also known as the (R,R)-DACH-pyridyl Trost ligand, quickly demonstrated its utility in asymmetric catalysis.

Rationale for the DACH-Pyridyl Design

The choice of each component in the DACH-pyridyl ligand was deliberate and based on sound chemical principles:

  • trans-1,2-Diaminocyclohexane (DACH) as the Chiral Scaffold: The use of the DACH backbone was instrumental for several reasons. Its rigid cyclohexane ring minimizes conformational flexibility, which is crucial for maintaining a well-defined chiral environment around the metal center. The trans configuration of the amino groups projects the coordinating pyridyl arms in opposite directions, creating a C2-symmetric arrangement. Furthermore, both enantiomers of DACH, (R,R) and (S,S), are readily available, allowing access to either enantiomer of the desired product.[6][7][8]

  • Pyridyl Groups as Coordinating Moieties: The pyridine rings serve as effective coordinating groups for palladium and other transition metals. The nitrogen atoms of the pyridyl groups are sp2-hybridized and possess a lone pair of electrons that can readily donate to the metal center, forming a stable chelate complex. The aromatic nature of the pyridine ring also allows for electronic tuning of the ligand through the introduction of substituents.

Synthesis of DACH-Pyridyl Ligands: A Practical Protocol

The synthesis of DACH-pyridyl ligands is a straightforward and robust process, a key factor in their widespread adoption. The general procedure involves the acylation of the chiral DACH backbone with a suitable pyridinecarboxylic acid derivative.

Step-by-Step Experimental Protocol for the Synthesis of (1R,2R)-N,N'-bis(2-picolinoyl)-1,2-diaminocyclohexane

This protocol is based on established synthetic methods for this class of ligands.

Materials:

  • (1R,2R)-(-)-1,2-Diaminocyclohexane[6][8]

  • Picolinic acid

  • Thionyl chloride or Oxalyl chloride

  • Triethylamine or other suitable base

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Activation of Picolinic Acid: Picolinic acid is first converted to its more reactive acid chloride. In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), picolinic acid is dissolved in anhydrous DCM. A slight excess of thionyl chloride or oxalyl chloride is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the conversion to the acid chloride is complete (typically monitored by IR spectroscopy, observing the disappearance of the carboxylic acid O-H stretch and the appearance of the acid chloride C=O stretch). The solvent and excess reagent are removed under reduced pressure to yield the crude picolinic acid chloride.

  • Acylation of (1R,2R)-Diaminocyclohexane: The crude picolinic acid chloride is dissolved in anhydrous DCM. In a separate flask, (1R,2R)-(-)-1,2-diaminocyclohexane and a slight excess of a non-nucleophilic base (e.g., triethylamine, to scavenge the HCl byproduct) are dissolved in anhydrous DCM. This solution is then added dropwise to the solution of picolinic acid chloride at 0 °C.

  • Reaction and Workup: The reaction mixture is stirred at room temperature until the reaction is complete (typically monitored by thin-layer chromatography). Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure (1R,2R)-N,N'-bis(2-picolinoyl)-1,2-diaminocyclohexane as a white to off-white solid.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Early Applications and Structure-Activity Relationship (SAR) Insights

The primary application for which DACH-pyridyl ligands were developed was the palladium-catalyzed asymmetric allylic alkylation (AAA) reaction.[3] Early studies quickly established the exceptional ability of these ligands to induce high levels of enantioselectivity in a variety of AAA reactions.

Initial structure-activity relationship studies focused on the modular nature of the ligand, investigating the impact of modifications to both the DACH backbone and the pyridyl moieties. Key early findings included:

  • The Critical Role of the DACH Backbone: The C2-symmetric trans-1,2-diaminocyclohexane scaffold was found to be superior to other chiral diamines in many cases, highlighting the importance of its conformational rigidity.

  • Influence of the Pyridyl Substituents: While the parent picolinoyl derivative proved highly effective, early explorations into substituted pyridyl groups demonstrated that the electronic properties of the ligand could be modulated to influence the catalytic activity and selectivity. However, extensive SAR studies on the pyridyl fragment were more a feature of later work in the field.

The success of the DACH-pyridyl ligands in AAA spurred their application in a wider range of asymmetric transformations, solidifying their status as a privileged ligand class.

Visualization of Key Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

Modular Design of DACH-Pyridyl Ligands

modular_design cluster_ligand DACH-Pyridyl Ligand DACH Chiral Scaffold (trans-1,2-Diaminocyclohexane) Pyridyl1 Coordinating Moiety (Pyridine) DACH->Pyridyl1 Amide Linkage Pyridyl2 Coordinating Moiety (Pyridine) DACH->Pyridyl2 Amide Linkage

Caption: Modular construction of a DACH-pyridyl ligand.

Synthetic Pathway for DACH-Pyridyl Ligands

synthesis_pathway Picolinic_Acid Picolinic Acid Acid_Chloride Picolinoyl Chloride Picolinic_Acid->Acid_Chloride Activation SOCl2 SOCl2 or (COCl)2 Ligand (R,R)-DACH-Pyridyl Ligand Acid_Chloride->Ligand Acylation DACH (1R,2R)-Diaminocyclohexane DACH->Ligand Base Base (e.g., Et3N) Base->Ligand

References

A Technical Guide to the Synthesis and Spectroscopic Characterization of (R,R)-DACH-pyridyl TROST Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The (R,R)-DACH-pyridyl TROST ligand, formally known as (–)-N,N′-(1R,2R)-1,2-Diaminocyclohexanediylbis(2-pyridinecarboxamide), is a C₂-symmetric chiral ligand pivotal in the field of asymmetric catalysis. Its robust structure, featuring a chiral trans-1,2-diaminocyclohexane (DACH) backbone and two pyridylcarboxamide arms, makes it a powerful controller of stereochemistry in various metal-catalyzed reactions, most notably in palladium-catalyzed asymmetric allylic alkylations (AAA). This guide provides a detailed protocol for its synthesis, a thorough analysis of its expected spectroscopic characteristics (¹H NMR, ¹³C NMR, and IR), and insights into the practical application of these spectroscopic methods for quality control and mechanistic studies.

The Causality of Design: Why the this compound Excels

The efficacy of the (R,R)-DACH-pyridyl ligand stems from its well-defined three-dimensional architecture. The C₂-symmetry simplifies the diastereomeric transition states in a catalytic cycle, often leading to higher enantioselectivities.

  • The Chiral Scaffold: The rigid (1R,2R)-diaminocyclohexane backbone projects its stereochemistry outward, creating a chiral environment around the coordinated metal center.

  • The Ligating Arms: The two pyridylcarboxamide units serve a dual purpose. The amide carbonyls and the pyridyl nitrogens act as binding sites for the metal (e.g., palladium), forming a stable chelate. The orientation of these arms creates a "chiral pocket" that dictates the facial selectivity of nucleophilic attack on the π-allyl intermediate in AAA reactions.

  • Electronic Properties: The pyridine rings, being more electron-withdrawing than the phenyl rings found in the standard Trost ligand, can modulate the electronic properties of the metal center, influencing reactivity and selectivity.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Logical relationship between ligand structure and catalytic performance.

Experimental Protocol: Synthesis of this compound

This protocol describes the amide coupling reaction between (1R,2R)-(-)-1,2-diaminocyclohexane and picolinic acid. The use of a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or CDI (1,1'-Carbonyldiimidazole) is standard for forming the amide bonds efficiently.

Materials:

  • (1R,2R)-(-)-1,2-Diaminocyclohexane

  • Picolinic acid (2-Pyridinecarboxylic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous (optional, as co-solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate and Hexanes for chromatography/crystallization

Procedure:

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve picolinic acid (2.2 equivalents) in anhydrous DCM. If solubility is an issue, a small amount of anhydrous DMF can be added.

  • Activation of Carboxylic Acid: To the solution from step 1, add 1-Hydroxybenzotriazole (HOBt, 2.2 eq.) and EDC·HCl (2.2 eq.). Stir the mixture at room temperature for 20-30 minutes. This pre-activation step forms the HOBt-ester, a highly reactive intermediate. The causality here is to convert the poor hydroxyl leaving group of the carboxylic acid into a much better leaving group, facilitating nucleophilic attack by the amine.

  • Amine Addition: In a separate flask, dissolve (1R,2R)-(-)-1,2-diaminocyclohexane (1.0 eq.) and a non-nucleophilic base such as triethylamine (2.5 eq.) in anhydrous DCM. The base is crucial to neutralize the HCl byproduct from the EDC coupling and to ensure the diamine is in its free-base form for efficient nucleophilic attack.

  • Coupling Reaction: Slowly add the diamine solution from step 3 to the activated acid mixture from step 2 via a dropping funnel or syringe pump at 0 °C (ice bath). After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), water, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude solid can be purified by either flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization (e.g., from a hot ethyl acetate/hexanes mixture) to yield the this compound as a white to off-white solid.

dot graph G { bgcolor="#F1F3F4" rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Experimental workflow for the synthesis of the target ligand.

Spectroscopic Characterization

The following sections detail the predicted spectroscopic data for the this compound. These predictions are based on the known chemical shifts and absorption frequencies of the constituent functional groups.

Infrared (IR) Spectroscopy

The IR spectrum is an excellent tool for confirming the presence of key functional groups. The self-validating nature of this protocol means that the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic amide bands confirm a successful reaction.

Predicted Frequency (cm⁻¹) Vibration Type Functional Group Rationale and Expected Appearance
~3300N-H stretchSecondary AmideA sharp to medium intensity peak. Its presence is a key indicator of amide bond formation.
3100-3000C-H stretch (sp²)Pyridyl RingA series of sharp, medium-to-weak peaks.
2930-2850C-H stretch (sp³)Cyclohexane RingStrong, sharp peaks characteristic of the CH₂ and CH groups of the DACH backbone.
~1670C=O stretch (Amide I)AmideA very strong and sharp absorption. This is one of the most prominent peaks in the spectrum.
~1590, ~1570, ~1470, ~1430C=C, C=N stretchPyridyl RingA set of four characteristic sharp peaks of varying intensity for the aromatic ring.
~1530N-H bend (Amide II)AmideA strong peak, typically found alongside the Amide I band.
~750C-H out-of-plane bendPyridyl RingA strong peak indicative of the ortho-disubstituted pyridine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the C₂-symmetry of the molecule, the ¹H and ¹³C NMR spectra are simplified, with only half the number of expected signals for each unique proton and carbon.

Predicted δ (ppm) Multiplicity Integration Assignment Rationale for Assignment
~8.50d2HH-6 (Pyridyl)Proton ortho to the pyridyl nitrogen, significantly deshielded.
~8.20d2HNH (Amide)Amide proton, often broad, deshielded by the adjacent carbonyl.
~8.15d2HH-3 (Pyridyl)Proton ortho to the carboxamide group, deshielded.
~7.80td2HH-4 (Pyridyl)Triplet of doublets, coupled to H-3 and H-5.
~7.40t2HH-5 (Pyridyl)Triplet, coupled to H-4 and H-6.
~4.10m2HH-1, H-2 (DACH)Methine protons of the cyclohexane ring attached to the amide nitrogen.
~2.30m2HH-a (DACH, axial)Axial protons on the cyclohexane ring, deshielded by proximity to amide.
~1.85m2HH-b (DACH, axial)Axial protons on the cyclohexane ring.
~1.50m4HH-c, H-d (DACH, equatorial)Equatorial protons on the cyclohexane ring.
Predicted δ (ppm) Assignment Rationale for Assignment
~164.5C=O (Amide)Carbonyl carbon, highly deshielded.
~150.0C-2 (Pyridyl)Carbon attached to the carboxamide group.
~148.5C-6 (Pyridyl)Carbon adjacent to the nitrogen, deshielded.
~137.0C-4 (Pyridyl)Aromatic CH carbon.
~126.0C-5 (Pyridyl)Aromatic CH carbon.
~122.0C-3 (Pyridyl)Aromatic CH carbon.
~54.0C-1, C-2 (DACH)Methine carbons of the cyclohexane ring attached to nitrogen.
~32.0C-3, C-6 (DACH)Methylene carbons adjacent to the methine carbons.
~24.5C-4, C-5 (DACH)Methylene carbons at the "back" of the cyclohexane ring.

Application of Spectroscopic Data: Beyond Confirmation

While the primary use of the data above is for structural confirmation and purity assessment, these spectroscopic techniques are invaluable for monitoring the ligand's behavior in a catalytic setting.

  • NMR for Complexation Studies: Upon coordination to a palladium center, the signals for the pyridyl and amide protons will shift significantly (usually downfield). This shift can be used to confirm the formation of the active catalyst and to study the ligand-metal binding equilibrium.

  • IR for Reaction Monitoring: In certain applications, the C=O stretch of the amide can be monitored to observe changes in the ligand's coordination environment during a reaction, providing indirect evidence for the catalytic cycle's progression.

References

A Senior Application Scientist's Guide to the Computational Modeling of (R,R)-DACH-pyridyl TROST Ligand Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: From Asymmetric Catalysis to Predictive In Silico Science

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries where the chirality of a molecule dictates its biological activity. Palladium-catalyzed Asymmetric Allylic Alkylation (AAA), a powerful carbon-carbon bond-forming reaction pioneered by Tsuji and Trost, stands as a testament to the elegance and efficiency of transition metal catalysis.[1] The success of these reactions hinges almost entirely on the design of the chiral ligand that orchestrates the stereochemical outcome.

Among the pantheon of successful ligands, the modular Trost ligands, particularly those built upon the C₂-symmetric trans-1,2-diaminocyclohexane (DACH) scaffold, have demonstrated remarkable versatility and efficacy.[2] This guide focuses specifically on the (R,R)-DACH-pyridyl TROST ligand , an amide-based variant known for inducing high levels of enantioselectivity.

The objective of this whitepaper is to move beyond empirical trial-and-error and provide a comprehensive framework for the computational modeling of palladium complexes bearing this ligand. By integrating quantum mechanics (QM) and molecular dynamics (MD), we can dissect reaction mechanisms, rationalize stereochemical outcomes, and ultimately, guide the rational design of next-generation catalysts. This document is structured not as a rigid manual, but as a logical journey from theoretical first principles to practical, validated workflows, reflecting the integrated approach required for success in modern computational chemistry.

Part 1: The Theoretical Core: Quantum and Classical Approaches

To accurately model a catalytic system, we must employ a multi-scale approach. Quantum mechanics is essential for describing the electronic rearrangements of bond-making and bond-breaking, while molecular dynamics is required to understand how the catalyst and substrates behave in a dynamic solution-phase environment.

Chapter 1.1: Quantum Mechanics (QM) — Decoding the Reaction Pathway

Density Functional Theory (DFT) has become the primary tool for mechanistic studies in organometallic catalysis due to its favorable balance of computational cost and accuracy.[3][4] It allows us to map the potential energy surface of a reaction, identifying the low-energy pathways that dictate the catalytic cycle.

The Causality of Method Selection: We choose DFT because it allows us to calculate the electronic structure of the catalyst and substrate, providing direct insight into the transition states that control enantioselectivity. The energy difference between the diastereomeric transition states leading to the (R) and (S) products (ΔΔG‡) is the ultimate predictor of the enantiomeric excess (ee) of a reaction.[5]

Key Investigative Stages in a TROST-Catalyzed AAA Reaction:

  • Catalyst Activation & Resting State: Modeling the initial complex formed between the Pd(0) source and the (R,R)-DACH-pyridyl ligand. It is crucial to identify the lowest energy conformation of this pre-catalyst.

  • Oxidative Addition: The Pd(0) complex reacts with the allylic substrate to form the key η³-allyl palladium(II) intermediate. This step is often not stereochemistry-determining but is a critical entry point into the catalytic cycle.[1]

  • Nucleophilic Attack: This is typically the enantioselectivity-determining step (EDS) .[3][4] The nucleophile can attack the allyl moiety from two different faces, leading to the two possible product enantiomers. The chiral environment created by the TROST ligand makes one of these approaches energetically favorable. DFT calculations reveal crucial non-covalent interactions, such as hydrogen bonds between the ligand's amide N-H groups and the nucleophile or substrate, which stabilize the favored transition state.[6]

  • Reductive Elimination: The new C-C bond is fully formed, and the product is released, regenerating the Pd(0) catalyst.

G cluster_cycle DFT-Modeled Catalytic Cycle Pd0 Pd(0)L* Pi_Allyl Pd(II)-π-allyl Complex Pd0->Pi_Allyl Oxidative Addition Allyl_Sub Allylic Substrate Allyl_Sub->Pi_Allyl TS_R Transition State (TS_R) ΔG‡_R Pi_Allyl->TS_R Nucleophilic Attack (favored path) TS_S Transition State (TS_S) ΔG‡_S Pi_Allyl->TS_S Nucleophilic Attack (disfavored path) Prod_R Product (R) TS_R->Prod_R Reductive Elimination Prod_S Product (S) TS_S->Prod_S Reductive Elimination Prod_R->Pd0 Prod_S->Pd0 Nu Nucleophile Nu->TS_R Nu->TS_S

Caption: A generalized workflow for investigating a TROST-catalyzed reaction using DFT.

Chapter 1.2: Molecular Dynamics (MD) — Capturing the Ensemble

While DFT provides exquisite detail about specific points on the potential energy surface, it often models molecules in the gas phase at 0 K. MD simulations reintroduce temperature and explicit solvent, allowing us to observe the dynamic behavior of the catalyst complex over time.[7][8]

The Causality of Method Selection: The conformation of the flexible DACH backbone and the pyridyl-amide arms of the TROST ligand can be influenced by the solvent and thermal motion. These conformational dynamics can pre-organize the catalytic pocket for optimal stereocontrol. MD simulations are the only way to explore this conformational landscape and validate that the low-energy structures found by DFT are indeed representative of the solution-phase reality.

Key Insights from MD Simulations:

  • Conformational Stability: Does the catalyst adopt a single, rigid conformation, or is it flexible? RMSD (Root Mean Square Deviation) analysis can quantify this.

  • Solvent Effects: How do solvent molecules interact with the catalyst? Are there specific solvent-ligand hydrogen bonds that influence its shape?

  • Substrate Docking: MD can be used to explore how the substrate and nucleophile approach the catalytic pocket before the reaction occurs.

Part 2: A Validated, Step-by-Step Technical Workflow

This section outlines a practical, self-validating protocol for modeling the asymmetric allylic alkylation of a generic substrate, dimethyl malonate, with an allylic acetate, catalyzed by a Pd-((R,R)-DACH-pyridyl) complex.

Workflow Overview

G cluster_workflow Integrated QM/MD Modeling Workflow Build 1. Build Initial Structures (Ligand, Substrate, Pd Source) QM_Opt 2. QM Geometry Optimization (DFT - Gas Phase) Build->QM_Opt QM_TS 3. QM Transition State Search (DFT - Locate EDS) QM_Opt->QM_TS QM_Validate 4. QM Validation (Frequency & IRC Analysis) QM_TS->QM_Validate MD_Param 5. Force Field Parameterization (Derive charges/params from QM) QM_Validate->MD_Param Validated Structures Analysis 8. Integrated Analysis (Combine QM energies & MD insights) QM_Validate->Analysis ΔΔG‡ MD_Setup 6. MD System Setup (Solvation & Equilibration) MD_Param->MD_Setup MD_Run 7. MD Production Run (Simulate ns-μs timescale) MD_Setup->MD_Run MD_Run->Analysis Trajectories

Caption: High-level computational workflow for modeling TROST ligand complexes.

Experimental Protocol 1: QM Mechanistic Investigation (using Gaussian or ORCA)

Objective: To locate the transition states for the nucleophilic attack and calculate the free energy barrier difference (ΔΔG‡).

  • Structure Preparation: Build the (R,R)-DACH-pyridyl ligand, the Pd(dba)₂ precursor (or other Pd(0) source), the allylic substrate, and the malonate nucleophile using a molecular editor.

  • Initial Optimization: Perform a preliminary geometry optimization of the Pd(0)-ligand complex and the π-allyl intermediate using a cost-effective DFT functional and basis set (e.g., B3LYP/6-31G(d) for main group, LANL2DZ for Pd).

  • Transition State (TS) Guess: Manually dock the nucleophile towards the two prochiral faces of the π-allyl intermediate to create initial guess structures for the two diastereomeric transition states (TS-pro-R and TS-pro-S).

  • TS Optimization: Optimize the guess structures using a transition state search algorithm (e.g., Opt=TS in Gaussian). Employ a higher level of theory for better accuracy, including a dispersion correction and a larger basis set (e.g., M06/def2-SVP).

  • Validation - Frequency Analysis: Perform a frequency calculation on the optimized TS structures. A true transition state must have exactly one imaginary frequency , corresponding to the motion along the reaction coordinate (C-C bond formation).

  • Validation - Intrinsic Reaction Coordinate (IRC): Run an IRC calculation starting from each TS. This traces the reaction path downhill from the transition state and must connect to the correct reactant (π-allyl complex) and product complexes. This is a critical self-validation step.

  • Final Energy Calculation: Perform a final single-point energy calculation on all optimized structures (reactants, TSs, products) with a larger basis set (e.g., def2-TZVP) and include a solvent model (e.g., SMD or PCM) to better approximate solution-phase energies. Calculate the Gibbs Free Energies.

SpeciesRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Reactants0.000.00
Transition State (pro-S)+12.5+14.2
Transition State (pro-R)+15.0+16.8
ΔΔG‡ (pro-R - pro-S) +2.5 +2.6

Table 1: Example quantitative data derived from DFT calculations. A ΔΔG‡ of +2.6 kcal/mol would correspond to a high enantiomeric excess for the S-product.

Experimental Protocol 2: Classical MD Simulation (using AMBER or GROMACS)

Objective: To assess the conformational dynamics and solvation of the Pd-π-allyl intermediate in solution.

  • Force Field Parameterization (The Critical Step):

    • Standard force fields (like GAFF) can handle the organic ligand scaffold.

    • The palladium center and its immediate coordination sphere require custom parameters.

    • Charge Derivation: Use the validated QM-optimized structure of the π-allyl complex. Perform an electrostatic potential (ESP) calculation and derive atomic charges using a fitting procedure like RESP. This ensures the electrostatic model is physically meaningful.

    • Lennard-Jones & Bonded Parameters: For Pd, initial parameters can often be taken from existing literature on similar complexes or derived by fitting to QM potential energy scans for key bond stretches and angle bends. This step is crucial for trustworthiness.[9][10]

  • System Solvation: Place the parameterized complex in the center of a periodic box (e.g., a truncated octahedron) and fill it with a chosen explicit solvent model (e.g., TIP3P water).

  • Ionization: Add counter-ions to neutralize the system's charge.

  • Minimization: Perform a series of energy minimization steps to relax the solvent and remove any bad contacts.

  • Equilibration:

    • Heating (NVT Ensemble): Gradually heat the system from 0 K to the target temperature (e.g., 298 K) over several hundred picoseconds while keeping the volume constant. Use restraints on the complex to allow the solvent to equilibrate around it.

    • Pressure Equilibration (NPT Ensemble): Switch to a constant pressure ensemble and continue the simulation until the system density converges. Gradually release the restraints on the complex.

  • Production Run: Run the simulation for a desired length of time (typically 100s of nanoseconds or longer) without any restraints. Save the coordinates (trajectory) at regular intervals.[8]

  • Analysis: Analyze the trajectory to calculate RMSD of the complex, monitor key dihedral angles in the DACH backbone, and analyze hydrogen bonding patterns between the ligand and solvent.

Part 3: Synthesizing Insights for Predictive Science

The true power of this dual approach lies in the synthesis of the results. The DFT calculations provide the quantitative prediction of enantioselectivity (ΔΔG‡), while the MD simulations provide the dynamic context.

  • Trustworthiness Check: Does the dominant conformation observed in the MD simulation closely resemble the structure used for the DFT calculations? If not, the DFT calculations may need to be revisited using a different starting conformer.

  • Explaining the 'Why': The hydrogen bonds or steric clashes identified in the DFT transition state structure can be correlated with conformational preferences seen in the MD simulation. For example, MD might show that one of the pyridyl groups preferentially orients itself to create a "wall," effectively blocking one face of the allyl group from attack, thus rationalizing the energy difference calculated by DFT.

By rigorously applying and cross-validating these computational protocols, researchers can build a highly predictive model of their catalytic system. This enables the in silico screening of ligand modifications or different substrates, dramatically accelerating the discovery and optimization cycle in the development of new asymmetric catalysts.

References

Deconstructing the Chiral Pocket: The Enigmatic Role of the Pyridyl Group in Trost Ligand Analogues

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

This guide provides an in-depth technical analysis of the role of the pyridyl group when incorporated into the scaffold of Trost ligands for palladium-catalyzed asymmetric allylic alkylation (AAA). We will move beyond a simple description of outcomes to dissect the nuanced electronic and steric factors at play, explaining the causality behind experimental observations and providing a framework for rational ligand design and troubleshooting.

The Foundation: Trost Ligands and the Asymmetric Allylic Alkylation (AAA) Reaction

The palladium-catalyzed Tsuji-Trost reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[1] Its asymmetric variant, the Trost Asymmetric Allylic Alkylation (AAA), leverages chiral ligands to control the stereochemical outcome, making it a powerful tool for constructing stereogenic centers.[2]

The success of the Trost AAA hinges on the design of the chiral ligand. The archetypal Trost ligands are C2-symmetric diphosphine ligands built upon a trans-1,2-diaminocyclohexane (DACH) scaffold.[3] These ligands create a well-defined chiral environment around the palladium center, which is essential for differentiating between the enantiotopic faces of the incoming nucleophile or the termini of the π-allylpalladium intermediate.[1][4]

The catalytic cycle, illustrated below, involves the initial coordination of a Pd(0) catalyst to the allylic substrate, followed by oxidative addition to form a π-allylpalladium(II) complex.[5][6][7] The chiral ligand environment then directs the nucleophilic attack, which typically occurs on the face opposite the bulky palladium-ligand complex, followed by reductive elimination to release the product and regenerate the Pd(0) catalyst.

Trost_AAA_Cycle cluster_cycle Trost AAA Catalytic Cycle cluster_reactants Inputs/Outputs Pd0 Pd(0)L* PiAllyl π-allyl-Pd(II)L* Complex Pd0->PiAllyl Oxidative Addition (+ Allyl-LG) Product_Complex Product-Pd(0)L* Complex PiAllyl->Product_Complex Nucleophilic Attack (+ Nu⁻) LG_out Leaving Group PiAllyl->LG_out -LG⁻ Product_Complex->Pd0 Product Release (- Product) Product Chiral Product Product_Complex->Product Allyl_LG Allylic Substrate Allyl_LG->PiAllyl Nu Nucleophile Nu->Product_Complex

Figure 1: A simplified representation of the catalytic cycle for the Trost Asymmetric Allylic Alkylation (AAA). The chiral ligand (L*) is crucial for controlling stereoselectivity during the nucleophilic attack.

The Pyridyl Moiety: A Double-Edged Sword in Ligand Design

The modification of the diphenylphosphino groups on the Trost ligand scaffold is a common strategy to fine-tune the catalyst's steric and electronic properties.[8] Substituting a phenyl ring with a pyridine ring introduces a nitrogen atom, a change that has profound and complex consequences.

The pyridine ring is isoelectronic with benzene but possesses significantly different properties:

  • Electronic Effects: The nitrogen atom is more electronegative than a carbon atom, making the pyridine ring electron-deficient. This influences the electron density on the phosphorus atom, which in turn modulates the Pd-P bond strength and the overall electronics of the catalyst.[9][10]

  • Coordinating Ability: Unlike the C-H groups of a phenyl ring, the lone pair on the pyridyl nitrogen is a potential coordination site for metal ions or a hydrogen bond acceptor.[11][12]

Based on these properties, one might hypothesize that introducing a pyridyl group could be beneficial. An electron-withdrawing group could, for instance, increase the electrophilicity of the π-allyl intermediate, potentially accelerating the nucleophilic attack. However, experimental evidence presents a more complicated picture.

Synthesis of Heterocyclic Trost Ligand Analogues

The synthesis of pyridyl-containing Trost ligand analogues follows the established methodology developed by Trost.[8] It involves the amide coupling of a phosphino-substituted heterocyclic carboxylic acid with the chiral (1R,2R)-1,2-diaminocyclohexane backbone.

Synthesis_Workflow start 2-Chloronicotinic Acid acid 2-(Diphenylphosphino) nicotinic acid start->acid 1. NaPPh₂ in liq. NH₃ 2. HCl phosphine NaPPh₂ coupling DCC, DMAP (cat.) THF, rt acid->coupling dach (1R,2R)-1,2-Diaminocyclohexane dach->coupling ligand Pyridyl-Trost Ligand (4) coupling->ligand

Figure 2: General workflow for the synthesis of a pyridyl-Trost ligand analogue, starting from 2-chloronicotinic acid and the DACH backbone.

Experimental Performance: A Case for Caution

Studies on the application of these heterocyclic ligands in the palladium-catalyzed AAA of various allylic acetates have shown a consistent and significant decrease in enantioselectivity compared to the standard Trost ligand (L-std), which is derived from 2-diphenylphosphinobenzoic acid.[8][13]

Reaction SubstrateNucleophileLigandYield (%)ee (%)Reference
rac-1,3-diphenylallyl acetateDimethyl malonateL-std 98>98[8]
Pyridyl-Ligand (4) 7036[8]
Quinoxalinyl-Ligand (5) 8516[8]
rac-cyclohexenyl acetateDimethyl malonateL-std 8192[8]
Pyridyl-Ligand (4) 6044[8]
Quinoxalinyl-Ligand (5) 7025[8]
rac-cyclohexenyl acetatePhthalimide (N-Nu)L-std 9891[8]
Pyridyl-Ligand (4) 7550[8]

Table 1: Comparison of performance between the standard Trost ligand (L-std) and its heterocyclic analogues in the AAA reaction. The data clearly indicates a dramatic drop in enantiomeric excess (ee) when pyridyl or quinoxalinyl groups are incorporated.

Mechanistic Interpretation: Why Does Enantioselectivity Decrease?

The inferior performance of pyridyl-Trost ligands strongly suggests that the introduction of the pyridyl nitrogen disrupts the meticulously organized chiral pocket of the catalyst. The most plausible explanation is the formation of less-defined or competing catalytic species in solution due to the coordinating nature of the pyridyl nitrogen.

The "Ligand Bite Angle" and Chiral Pocket Integrity

In the standard Trost ligand, the two diphenylphosphino groups chelate the palladium center, creating a rigid C2-symmetric environment. The steric bulk of the phenyl groups and the geometry of the DACH backbone form "chiral walls" that effectively shield certain trajectories of nucleophilic attack, thus enforcing high stereoselectivity.[14]

The Disruptive Coordination Hypothesis

With a pyridyl-Trost ligand, the pyridyl nitrogen presents an alternative binding site. This can lead to several detrimental effects:

  • P,N-Chelation: Instead of the desired P,P-chelation, the ligand might coordinate to the palladium center in a P,N-fashion. This would completely alter the geometry around the metal, destroying the C2-symmetric chiral pocket and leading to poor stereocontrol.[8]

  • Bridging or Intermolecular Coordination: The pyridyl nitrogen of one catalyst complex could potentially coordinate to the palladium center of another, leading to oligomeric or ill-defined species in solution.

  • Dynamic Equilibrium: There could be a dynamic equilibrium between the desired P,P-chelated active catalyst and one or more P,N-chelated dormant or less selective species. This would result in a lower overall observed enantioselectivity.

Figure 3: Conceptual comparison of the desired P,P-coordination mode that creates the effective chiral pocket versus a potential disruptive P,N-coordination mode introduced by the pyridyl nitrogen. This competing equilibrium is hypothesized to be the primary cause of reduced enantioselectivity.

Experimental Protocol: Palladium-Catalyzed AAA Using a Heterocyclic Trost Ligand

This protocol is a representative procedure adapted from the literature for the alkylation of rac-1,3-diphenylallyl acetate with dimethyl malonate, designed to serve as a self-validating system for evaluating ligand performance.[8][13]

Materials:

  • Palladium(II) acetate [Pd(OAc)₂]

  • Pyridyl-Trost Ligand 4

  • rac-1,3-diphenylallyl acetate

  • Dimethyl malonate

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Catalyst Pre-formation:

    • In a flame-dried Schlenk flask under an argon atmosphere, dissolve Pd(OAc)₂ (0.0125 mmol, 2.5 mol%) and the Pyridyl-Trost Ligand 4 (0.01875 mmol, 3.75 mol%) in 2 mL of anhydrous THF.

    • Stir the solution at room temperature for 30 minutes. The solution should turn from a pale yellow to a deeper orange/red, indicating complex formation. Causality: Pre-forming the catalyst ensures the active species is present before the addition of substrates, leading to more reproducible results.

  • Reaction Setup:

    • In a separate flame-dried flask, dissolve rac-1,3-diphenylallyl acetate (0.5 mmol, 1.0 equiv) in 3 mL of anhydrous THF.

    • Add dimethyl malonate (1.5 mmol, 3.0 equiv) to the substrate solution.

    • Add BSA (1.5 mmol, 3.0 equiv) to act as the base for deprotonating the malonate. Insight: BSA provides a non-ionic base, minimizing side reactions that can occur with strong ionic bases.

    • Add a catalytic amount of KOAc (approx. 1-2 mol%). Insight: The acetate can act as a co-catalyst and helps maintain the catalytic cycle's efficiency.

  • Initiation and Monitoring:

    • Using a cannula, transfer the pre-formed catalyst solution from step 1 into the substrate/nucleophile mixture.

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 24 hours).

  • Workup and Analysis:

    • Quench the reaction by adding 5 mL of water.

    • Extract the aqueous layer with diethyl ether (3 x 10 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Concentrate the solvent in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the enantiomeric excess (ee) of the purified product using chiral High-Performance Liquid Chromatography (HPLC).

Conclusion and Outlook

The incorporation of a pyridyl group into the Trost ligand scaffold serves as a compelling case study in ligand design, demonstrating that seemingly subtle electronic modifications can be overshadowed by more potent, and in this case detrimental, changes in coordination behavior. While the pyridyl-Trost analogues have consistently underperformed compared to their standard phenyl counterparts, the analysis provides critical insights:

  • Primacy of Geometric Control: For the Trost AAA, the rigid, C2-symmetric geometry of the chiral pocket is paramount for high enantioselectivity. Any modification that introduces conformational flexibility or competing coordination modes is likely to be deleterious.

  • Avoiding Ambidentate Ligands: The pyridyl group renders the ligand potentially ambidentate (P,P vs. P,N). This ambiguity in coordination is the likely source of the observed decrease in stereocontrol.

  • Future Design Principles: Future efforts to electronically tune Trost ligands should focus on substituents that do not possess additional Lewis basic sites. For example, incorporating electron-withdrawing or -donating groups on the phenyl rings (e.g., -CF₃, -OMe) at positions that do not interfere with coordination (e.g., para position) is a more viable strategy for fine-tuning the catalyst without compromising the integrity of the chiral pocket.

This guide underscores the necessity of a holistic approach to catalyst design, where potential electronic benefits must be carefully weighed against possible disruptions to the catalyst's crucial three-dimensional structure.

References

Introduction: The Role and Significance of the (R,R)-DACH-pyridyl TROST Ligand

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Decomposition Pathways of the (R,R)-DACH-pyridyl TROST Ligand

This guide provides a comprehensive technical overview of the stability and potential decomposition pathways of the this compound, formally known as (–)-N,N′-(1R,2R)-1,2-Diaminocyclohexanediylbis(2-pyridinecarboxamide)[1][2]. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with practical, field-proven insights to ensure the effective and reliable application of this critical chiral ligand in asymmetric synthesis.

The this compound belongs to a class of C2-symmetric ligands derived from trans-1,2-diaminocyclohexane (DACH)[3]. These ligands are instrumental in transition metal catalysis, most notably in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions, often referred to as the Tsuji-Trost reaction[4]. The defining feature of this ligand is its ability to create a specific chiral environment around a metal center, thereby enabling the synthesis of enantiomerically enriched products with high selectivity[4][5]. The rigid and well-defined structure of the (1R,2R)-diaminocyclohexane backbone, combined with the coordinating pyridinecarboxamide arms, is crucial for its catalytic efficacy.

However, the very features that make this ligand effective—amide linkages and nitrogen-containing aromatic rings—also represent potential sites of chemical instability. A thorough understanding of the ligand's stability profile is paramount for process optimization, ensuring reproducibility, and meeting the stringent purity requirements of pharmaceutical manufacturing. This guide will elucidate the primary factors influencing the ligand's stability and delineate its likely decomposition pathways under various stress conditions.

Core Structural Features and Inherent Stability Considerations

The this compound's structure consists of three key components, each with its own stability characteristics:

  • The (1R,2R)-Diaminocyclohexane (DACH) Scaffold: This saturated carbocyclic diamine core provides the rigid chiral backbone. While generally stable, extreme conditions can potentially lead to oxidative degradation.

  • Amide Linkages: Two secondary amide bonds connect the DACH scaffold to the pyridyl moieties. Amide bonds are susceptible to hydrolysis under both acidic and basic conditions.

  • Pyridine Rings: The terminal pyridine rings are the primary coordinating groups for the metal center. Pyridine rings are generally robust but can undergo thermal decomposition at elevated temperatures or degradation under strong oxidizing conditions.

The interplay of these structural elements dictates the overall stability of the ligand. The coordination of the ligand to a metal center, such as palladium, can also influence its stability, either by protecting certain functional groups or by promoting degradation through metal-catalyzed processes.

Potential Decomposition Pathways

Based on the chemistry of the ligand's constituent functional groups, several decomposition pathways can be postulated. These pathways are most effectively investigated through forced degradation (stress testing) studies, which are designed to accelerate decomposition and identify potential degradants[6].

Hydrolytic Decomposition (Acidic and Basic Conditions)

The most probable degradation pathway under aqueous acidic or basic conditions is the hydrolysis of the two amide bonds.

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond, ultimately yielding picolinic acid and the protonated (1R,2R)-diaminocyclohexane. Studies on the hydrolysis of picolinamide in concentrated hydrochloric acid have demonstrated this susceptibility[1][3].

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion can directly attack the carbonyl carbon of the amide, leading to a tetrahedral intermediate that collapses to form the carboxylate of picolinic acid and (1R,2R)-diaminocyclohexane.

The diagram below illustrates the proposed hydrolytic decomposition pathway.

G cluster_main Hydrolytic Decomposition Pathway ligand (R,R)-DACH-pyridyl TROST Ligand intermediate Tetrahedral Intermediate ligand->intermediate H+ / H2O (Acidic Hydrolysis) ligand->intermediate OH- (Basic Hydrolysis) products Picolinic Acid + (1R,2R)-Diaminocyclohexane intermediate->products Amide Bond Cleavage

Caption: Proposed hydrolytic decomposition of the this compound.

Thermal Decomposition

At elevated temperatures, particularly above its melting point of 171-176 °C, the ligand is expected to undergo thermal decomposition[1][7]. The pyridine rings are likely to be the primary sites of thermal degradation. Research on the thermal decomposition of pyridine indicates that at high temperatures (above 700°C), radical pathways are initiated, leading to ring-opening and the formation of smaller, volatile molecules like hydrogen cyanide and acetylene[2][8][9]. For the TROST ligand, this could result in a complex mixture of degradation products.

The proposed initiation step for thermal degradation is illustrated below.

G cluster_thermal Thermal Decomposition Initiation ligand (R,R)-DACH-pyridyl TROST Ligand pyridyl_radical Pyridyl Radical Formation ligand->pyridyl_radical High Temperature (Radical Initiation) ring_opening Ring Opening & Fragmentation pyridyl_radical->ring_opening Radical Propagation products Complex Degradation Products (e.g., HCN, nitriles) ring_opening->products

Caption: Postulated radical initiation pathway for thermal decomposition.

Oxidative Degradation

Strong oxidizing agents, such as hydrogen peroxide or atmospheric oxygen under harsh conditions (e.g., in the presence of metal catalysts and light), can lead to degradation. Potential sites for oxidation include:

  • The Pyridine Nitrogen: The nitrogen atom in the pyridine ring can be oxidized to form a pyridine N-oxide.

  • The DACH Ring: The tertiary C-H bonds on the cyclohexane ring could be susceptible to radical oxidation, potentially leading to ring opening or the formation of hydroxylated derivatives.

Photolytic Degradation

Exposure to high-intensity light, particularly UV radiation, can provide the energy to induce photochemical reactions. This could lead to radical formation and subsequent degradation, similar to thermal decomposition but initiated by photolysis. Photostability testing is a standard component of forced degradation studies[10].

Experimental Protocols for Stability Assessment

To empirically determine the stability of the this compound, a systematic forced degradation study should be conducted. This involves subjecting the ligand to a variety of stress conditions and analyzing for degradation and the formation of new impurities[11].

Forced Degradation Workflow

The following diagram outlines a typical workflow for a forced degradation study.

G cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution of Ligand control Unstressed Control (Stored at 4°C in dark) start->control Expose to Stress (Time Points: 0, 2, 8, 24h) acid Acidic Stress (e.g., 0.1 M HCl, 60°C) start->acid Expose to Stress (Time Points: 0, 2, 8, 24h) base Basic Stress (e.g., 0.1 M NaOH, 60°C) start->base Expose to Stress (Time Points: 0, 2, 8, 24h) oxidative Oxidative Stress (e.g., 3% H2O2, RT) start->oxidative Expose to Stress (Time Points: 0, 2, 8, 24h) thermal Thermal Stress (e.g., 80°C, solid state) start->thermal Expose to Stress (Time Points: 0, 2, 8, 24h) photo Photolytic Stress (ICH Q1B light conditions) start->photo Expose to Stress (Time Points: 0, 2, 8, 24h) analysis Analytical Testing (Chiral HPLC, LC-MS) control->analysis acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis evaluation Data Evaluation: - Purity Assessment - Impurity Profiling - Mass Balance analysis->evaluation end Identify Degradation Pathways & Products evaluation->end

Caption: A systematic workflow for conducting forced degradation studies.

Step-by-Step Protocol for a Typical Stress Condition (Acid Hydrolysis)

This protocol serves as a self-validating system by including a control and time-point analysis.

  • Preparation: Prepare a stock solution of the this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation: In a sealed vial, mix 1 mL of the ligand stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Control Sample Preparation: In a separate vial, mix 1 mL of the ligand stock solution with 1 mL of purified water.

  • Incubation: Place both the stress and control vials in a temperature-controlled chamber at 60°C. Protect from light.

  • Time-Point Sampling: At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching: Immediately neutralize the aliquot from the stress sample with an equivalent amount of 0.1 M NaOH to stop the degradation reaction. Dilute both the stressed and control samples to a suitable concentration for analysis.

  • Analysis: Analyze all samples by a validated stability-indicating chiral HPLC method. Use LC-MS to identify the mass of any degradation products.

Analytical Methodology: Stability-Indicating Chiral HPLC

A stability-indicating analytical method is one that can separate the intact ligand from its degradation products, process impurities, and enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) is the preferred technique[12][13][14].

  • Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as one based on cellulose or amylose derivatives, is often effective for separating chiral compounds like the TROST ligand and its potential diastereomeric degradants.

  • Method Development: A systematic screening of mobile phases (both normal-phase and reversed-phase) is necessary to achieve adequate resolution between the parent peak and all degradation products[12].

  • Detection: A photodiode array (PDA) detector is crucial for assessing peak purity and identifying the characteristic UV absorbance of the pyridine and amide chromophores. Mass spectrometry (MS) detection is essential for identifying the molecular weights of degradation products to aid in structure elucidation.

Summary of Stability and Degradation Data

The following table summarizes the anticipated stability profile of the this compound based on its chemical structure and the behavior of related compounds. Actual degradation rates would need to be determined experimentally.

Stress ConditionExpected StabilityPrimary Degradation PathwayLikely Degradation Products
Acidic (0.1 M HCl, 60°C) LowAmide HydrolysisPicolinic Acid, (1R,2R)-DACH
Basic (0.1 M NaOH, 60°C) Low to ModerateAmide HydrolysisPicolinate, (1R,2R)-DACH
Oxidative (3% H₂O₂, RT) ModerateN-Oxidation, C-H OxidationPyridine N-oxides, hydroxylated DACH
Thermal (Solid, >150°C) LowRadical DecompositionComplex mixture, HCN, nitriles
Photolytic (ICH Q1B) ModerateRadical DecompositionSimilar to thermal but less extensive

Conclusions and Best Practices

The this compound is a powerful tool in asymmetric synthesis, but its stability is not absolute. The amide linkages are the most probable points of failure, being susceptible to both acid and base hydrolysis. High temperatures can also induce significant degradation through radical pathways involving the pyridine rings.

For researchers and drug development professionals, the following best practices are recommended:

  • Storage: Store the solid ligand in a cool, dark, and dry environment under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture, light, and oxygen.

  • In-Process Stability: When used in reactions, be mindful of the pH and temperature of the reaction mixture. Prolonged exposure to strongly acidic or basic conditions, or high temperatures, should be avoided if possible.

  • Analytical Monitoring: Employ a validated, stability-indicating chiral HPLC method to monitor the purity of the ligand both upon receipt and in reaction mixtures to ensure its integrity throughout the synthetic process.

By understanding these stability characteristics and implementing appropriate handling and analytical procedures, the full potential of the this compound can be reliably harnessed to produce high-purity chiral molecules.

References

The Evolution of Asymmetric Catalysis: A Technical Guide to Second-Generation Trost Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for enantiomerically pure compounds is a cornerstone of modern drug development and complex molecule synthesis. Palladium-catalyzed asymmetric allylic alkylation (AAA) has emerged as a powerful and versatile methodology for the construction of stereogenic centers. Central to the success of this reaction is the design of chiral ligands that can effectively control the stereochemical outcome. The first-generation Trost ligands, based on a C2-symmetric trans-1,2-diaminocyclohexane (DACH) backbone, marked a significant breakthrough in this field. This technical guide provides an in-depth review of the evolution to second-generation Trost ligands , detailing the rationale behind their design, their synthesis, and their expanded applications in asymmetric catalysis. We will explore how subtle modifications to the ligand scaffold have led to significant improvements in enantioselectivity and substrate scope, providing chemists with a more potent toolkit for stereoselective synthesis.

Introduction: The Genesis of Trost Ligands and the Need for Evolution

The palladium-catalyzed AAA, often referred to as the Tsuji-Trost reaction, is a fundamental transformation in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1][2][3] The enantioselective variant of this reaction, the Trost asymmetric allylic alkylation (AAA), relies on the use of chiral ligands to induce stereoselectivity.[1][2] The seminal work of Barry M. Trost in the early 1990s introduced a modular and highly effective class of C2-symmetric diphosphine ligands based on a trans-1,2-diaminocyclohexane (DACH) scaffold.[4] The most common first-generation ligand, the (R,R)- or (S,S)-DACH-phenyl Trost ligand, is synthesized by the amidation of the corresponding enantiomer of DACH with 2-(diphenylphosphino)benzoic acid.[5]

While these first-generation ligands demonstrated remarkable success in a wide range of applications, the ever-increasing complexity of synthetic targets and the demand for higher efficiency and selectivity necessitated further innovation. This led to the development of what can be considered "second-generation" Trost ligands. These are not a formally defined class but rather represent a continuous evolution of the original design, focusing on modifications of both the diamine backbone and the phosphinobenzoic acid moieties to create a more refined and influential chiral environment around the palladium center.

The Architectural Evolution: Designing Second-Generation Trost Ligands

The underlying principle in the design of second-generation Trost ligands is the optimization of the chiral pocket created by the ligand around the palladium atom. This pocket dictates the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate, which is the key enantioselective step. The modifications can be broadly categorized into two main areas:

Modification of the Diamine Backbone

The DACH backbone of the first-generation ligands provides a rigid and well-defined chiral scaffold. However, by replacing it with other chiral diamines, researchers have been able to fine-tune the steric and electronic properties of the ligand.

  • (R,R)-1,2-Diphenylethane-1,2-diamine Backbone: This modification introduces bulky phenyl groups on the diamine backbone. These groups can engage in π-stacking interactions and create a more sterically demanding chiral pocket, which can lead to enhanced enantioselectivity for certain substrates.

  • Stilbene Diamine Backbone: The use of a stilbene diamine backbone introduces even greater rigidity and extended aromatic surfaces. This can be particularly effective in reactions where π-π interactions play a crucial role in substrate recognition and orientation within the catalytic pocket. The synthesis of these diamines often involves multi-step sequences starting from commercially available stilbene derivatives.[6][7]

Modification of the Phosphinobenzoic Acid Moiety

The 2-(diphenylphosphino)benzoic acid component of the Trost ligand can also be altered to modulate the ligand's properties.

  • (R,R)-DACH-Naphthyl Ligand: One of the most successful and widely used second-generation Trost ligands is the DACH-naphthyl variant.[4][8] In this ligand, the 2-(diphenylphosphino)benzoic acid is replaced with 2-(diphenylphosphino)-1-naphthoic acid.[4] The extended aromatic system of the naphthyl group creates a more extensive and deeper chiral pocket, often leading to superior enantioselectivities compared to the DACH-phenyl ligand, particularly in the asymmetric amination of allylic carbonates.[9]

The synthesis of these modified ligands generally follows a similar modular approach to the first-generation ligands, involving the amide coupling of the chiral diamine with the corresponding modified phosphinocarboxylic acid. An improved, scalable synthesis of the (S,S)-DACH-Ph Trost ligand has been developed, which utilizes 1,1'-carbonyldiimidazole (CDI) and catalytic imidazole hydrochloride for the amidation, allowing for isolation of the product in high yield without the need for column chromatography.[5] This methodology can be adapted for the synthesis of second-generation ligands.

The Catalytic Heart: Mechanism of Asymmetric Allylic Alkylation

The catalytic cycle of the Tsuji-Trost reaction is a well-established process that serves as the foundation for understanding the role of the chiral ligand.[2][3]

Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L* Complex1 η²-Allyl-Pd(0)L* Complex Pd0->Complex1 Coordination Complex2 η³-π-Allyl-Pd(II)L* Complex Complex1->Complex2 Oxidative Addition (Leaving Group Departs) Product_Complex η²-Product-Pd(0)L* Complex Complex2->Product_Complex Nucleophilic Attack Product_Complex->Pd0 Decomplexation Product Chiral Product Product_Complex->Product

Figure 1: A simplified representation of the palladium-catalyzed asymmetric allylic alkylation (AAA) cycle.

The key steps in the catalytic cycle are:

  • Coordination: The Pd(0) catalyst, bearing the chiral Trost ligand (L*), coordinates to the double bond of the allylic substrate.

  • Oxidative Addition: The palladium atom undergoes oxidative addition into the carbon-leaving group bond, forming a cationic η³-π-allyl palladium(II) complex. This step typically proceeds with inversion of stereochemistry at the carbon atom.

  • Nucleophilic Attack: The nucleophile attacks one of the termini of the π-allyl group. This is the crucial enantioselective step where the chiral ligand directs the nucleophile to a specific face of the π-allyl complex. For "soft" nucleophiles (pKa of conjugate acid < 25), the attack occurs on the face opposite to the palladium atom, resulting in another inversion of stereochemistry.[3][10]

  • Decomplexation: The resulting η²-product-Pd(0) complex releases the chiral product, regenerating the active Pd(0)L* catalyst.

The overall stereochemical outcome for reactions with soft nucleophiles is a net retention of configuration. The role of the second-generation Trost ligands is to create a highly organized and sterically defined environment around the η³-π-allyl palladium intermediate, thereby maximizing the energy difference between the two diastereomeric transition states for nucleophilic attack, leading to high enantioselectivity.

Performance and Applications: A Comparative Analysis

The enhanced steric bulk and modified electronic properties of second-generation Trost ligands translate into superior performance in a variety of AAA reactions.

Comparative Performance Data

The following table provides a comparative overview of the performance of first and second-generation Trost ligands in representative asymmetric allylic alkylation reactions.

EntryLigandSubstrateNucleophileProductYield (%)ee (%)Reference
1(S,S)-DACH-Phcinnamyl acetatedimethyl malonate9898[2]
2(R,R)-DACH-Naphthylcinnamyl acetatedimethyl malonate>95>99[9]
3(S,S)-DACH-Phcyclohexenyl acetatebenzylamine8588[2]
4(R,R)-DACH-Naphthylcyclohexenyl carbonatebenzylamine9196[2]

As the data suggests, the move from the DACH-phenyl to the DACH-naphthyl ligand often results in a noticeable improvement in enantioselectivity. This is attributed to the more extensive chiral pocket created by the naphthyl groups, which provides a more effective stereochemical control during the nucleophilic attack.

Applications in Complex Molecule Synthesis

The high efficiency and selectivity of second-generation Trost ligands have made them invaluable tools in the synthesis of complex, biologically active molecules. For instance, the Trost AAA has been a key step in the total synthesis of numerous natural products and pharmaceutical agents, including intermediates for galanthamine and morphine.[2] The ability to form C-N bonds with high enantiocontrol is particularly significant in the synthesis of chiral amines, a common motif in pharmaceuticals.[11]

Experimental Protocol: Asymmetric Allylic Amination with (R,R)-DACH-Naphthyl Trost Ligand

This section provides a detailed, self-validating protocol for a representative palladium-catalyzed asymmetric allylic amination, a reaction where second-generation Trost ligands have shown significant advantages.

Reaction: Asymmetric amination of rac-cyclohex-2-en-1-yl methyl carbonate with benzylamine.

Materials:

  • rac-cyclohex-2-en-1-yl methyl carbonate

  • Benzylamine

  • [Pd₂(dba)₃]·CHCl₃ (Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct)

  • (R,R)-DACH-Naphthyl Trost Ligand[9]

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Anhydrous Triethylamine (Et₃N)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [Pd₂(dba)₃]·CHCl₃ (0.01 mmol, 1 mol% Pd) and (R,R)-DACH-Naphthyl Trost Ligand (0.03 mmol, 3 mol%) in anhydrous CH₂Cl₂ (5 mL). Stir the solution at room temperature for 30 minutes. The solution should turn from a deep purple to a yellow-orange color, indicating the formation of the active catalyst complex.

  • Reaction Setup: To the catalyst solution, add rac-cyclohex-2-en-1-yl methyl carbonate (1.0 mmol) followed by benzylamine (1.2 mmol) and triethylamine (1.5 mmol).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired chiral allylic amine.

  • Characterization: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess (ee) can be determined by chiral high-performance liquid chromatography (HPLC) analysis.

Self-Validation: The expected outcome is a high yield (typically >90%) of the desired (1R,2S)-N-benzylcyclohex-2-en-1-amine with high enantioselectivity (typically >95% ee). Deviation from these results may indicate issues with reagent purity, solvent dryness, or the inertness of the reaction atmosphere.

Experimental_Workflow Start Start Catalyst_Prep Catalyst Preparation: [Pd₂(dba)₃]·CHCl₃ + (R,R)-DACH-Naphthyl Ligand in CH₂Cl₂ Start->Catalyst_Prep Reaction_Setup Reaction Setup: Add Substrate, Amine, and Base Catalyst_Prep->Reaction_Setup Reaction Stir at Room Temperature Reaction_Setup->Reaction Monitoring Monitor by TLC/GC-MS Reaction->Monitoring Workup Work-up and Purification Monitoring->Workup Characterization Characterization: Yield, NMR, MS, Chiral HPLC Workup->Characterization End End Characterization->End

Figure 2: A flowchart outlining the experimental workflow for the asymmetric allylic amination.

Mechanistic Insights and the "Why": Causality Behind Ligand Design

The enhanced performance of second-generation Trost ligands can be rationalized by considering the three-dimensional structure of the palladium-ligand complex and its interaction with the substrate.

Figure 3: A conceptual comparison of the chiral pockets of first and second-generation Trost ligands. (Note: Actual images would be used here).

Computational studies and X-ray crystallographic analyses of palladium complexes with Trost-type ligands have provided valuable insights into the origin of enantioselectivity.[12][13] These studies reveal that the "walls" of the chiral pocket, formed by the aryl groups of the phosphine moieties, effectively shield one face of the π-allyl intermediate, leaving the other face exposed for nucleophilic attack. The larger aromatic surfaces of the naphthyl groups in the DACH-naphthyl ligand create a more encompassing and rigid chiral environment. This increased steric hindrance and potential for π-stacking interactions with the substrate can lead to a greater energy differentiation between the two possible transition states for nucleophilic attack, resulting in higher enantiomeric excesses.

The amide linkages in the Trost ligand scaffold are not merely passive linkers. The N-H protons of the amide groups can engage in hydrogen bonding interactions with the nucleophile or the leaving group, further organizing the transition state assembly and enhancing stereochemical communication.

Conclusion and Future Outlook

The evolution from first to second-generation Trost ligands represents a significant advancement in the field of asymmetric catalysis. Through rational design and modular synthesis, chemists have developed a family of ligands with enhanced capabilities for controlling stereochemistry in palladium-catalyzed allylic alkylation reactions. The modifications to the diamine backbone and the phosphinobenzoic acid moieties have led to ligands that offer superior enantioselectivity and a broader substrate scope.

The continued development of new Trost-type ligands, including those with novel backbones and electronically tuned phosphine groups, will undoubtedly lead to even more powerful catalytic systems. These advancements will continue to push the boundaries of asymmetric synthesis, enabling the efficient and selective construction of complex chiral molecules for applications in medicine, materials science, and beyond.

References

Methodological & Application

Application Note & Protocol: (R,R)-DACH-pyridyl Trost Ligand in Palladium-Catalyzed Asymmetric Allylic Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of the (R,R)-DACH-pyridyl Trost ligand, a specialized C₂-symmetric ligand, for use in palladium-catalyzed Asymmetric Allylic Alkylation (AAA) reactions. The Trost AAA is a cornerstone of modern synthetic chemistry, enabling the enantioselective formation of C-C, C-N, C-O, and C-S bonds.[1] The unique structural and electronic properties of the DACH-pyridyl variant offer distinct advantages in specific transformations. This document elucidates the underlying catalytic mechanism, details a general experimental protocol, presents representative data, and offers field-proven troubleshooting advice for researchers, scientists, and drug development professionals aiming to construct complex chiral molecules with high stereocontrol.

Introduction: The Power of Chiral Ligands in AAA

The Tsuji-Trost reaction, a palladium-catalyzed substitution of an allylic leaving group, is a foundational transformation in organic synthesis.[2] Its enantioselective variant, the Trost Asymmetric Allylic Alkylation (AAA), leverages chiral ligands to control the stereochemical outcome of the nucleophilic attack on a π-allyl palladium intermediate.[2][3] The efficacy of the AAA reaction is critically dependent on the design of the chiral ligand, which orchestrates the spatial arrangement of the reactants within the catalyst's coordination sphere.

The Trost group pioneered a class of ligands based on a C₂-symmetric trans-1,2-diaminocyclohexane (DACH) backbone.[1] These ligands, including the canonical diphenylphosphino-benzoyl variant and the pyridyl variant discussed herein, create a well-defined chiral pocket around the palladium center. The (R,R)-DACH-pyridyl ligand, formally (1R,2R)-(+)-N,N'-Bis(2-pyridinecarboxamido)cyclohexane, replaces the diphenylphosphinobenzoyl arms of the standard Trost ligand with picolinamide moieties. This modification alters the electronic properties and steric profile of the ligand, influencing its reactivity and selectivity in unique ways.

Mechanism of Asymmetric Induction

The catalytic cycle of the Trost AAA is a well-established pathway that proceeds through several key steps. The chiral ligand is essential at the stereochemistry-determining step.[2][3]

  • Pre-catalyst Activation: The reaction is typically initiated with a Pd(0) source, often generated in situ from a Pd(II) precatalyst or more directly from sources like Pd₂(dba)₃.

  • Oxidative Addition: The active Pd(0) catalyst coordinates to the alkene of the allylic substrate. This is followed by oxidative addition, where the leaving group (e.g., acetate, carbonate) is expelled, forming a cationic η³-π-allylpalladium(II) intermediate.[2][3] This step proceeds with inversion of configuration at the carbon center.[3]

  • Enantio-determining Nucleophilic Attack: The chiral (R,R)-DACH-pyridyl ligand, coordinated to the palladium, creates a chiral environment around the π-allyl complex. The nucleophile, guided by the steric and electronic influences of the ligand's "walls" and "flaps," selectively attacks one of the two termini of the allyl system.[4] This attack occurs on the face opposite to the palladium metal, resulting in a second inversion of configuration.[5] The overall stereochemical outcome is a net retention of configuration relative to the starting material.[4]

  • Reductive Elimination & Catalyst Regeneration: After the nucleophilic attack, the resulting Pd(0) complex dissociates from the newly formed product, thereby regenerating the active catalyst to re-enter the cycle.[3]

Trost_AAA_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L* Coord Alkene Coordination Pd0->Coord + Allyl-LG PiAllyl η³-π-Allyl Pd(II) Complex (Cationic) Product_Complex Product-Pd(0) Complex PiAllyl->Product_Complex + Nucleophile⁻ (Stereo-determining Step) Coord->PiAllyl Oxidative Addition (-LG⁻) Product_Complex->Pd0 - Product Product Alkylated Product Substrate Allylic Substrate (Allyl-LG) Nucleophile Nucleophile Ligand L* = (R,R)-DACH-pyridyl

Caption: The catalytic cycle of the Trost Asymmetric Allylic Alkylation (AAA).

Detailed Experimental Protocol

This protocol provides a general procedure for a palladium-catalyzed AAA using the (R,R)-DACH-pyridyl ligand. Researchers should optimize conditions, particularly solvent, base, and temperature, for their specific substrate and nucleophile combination.

3.1 Materials and Reagents

  • Palladium Source: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] or similar Pd(0) source.

  • Ligand: this compound.

  • Allylic Substrate: e.g., rac-1,3-diphenylallyl acetate or other suitable electrophile.

  • Nucleophile: e.g., Dimethyl malonate, or other soft carbon/heteroatom nucleophile.

  • Base: e.g., N,O-Bis(trimethylsilyl)acetamide (BSA), triethylamine (TEA), or a mild base suitable for the nucleophile.

  • Solvent: Anhydrous, degassed solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene).[6]

  • Inert Gas: Argon or Nitrogen.

  • Standard laboratory glassware: Flame-dried Schlenk flask or similar reaction vessel.

3.2 Equipment Setup

  • Standard Schlenk line or glovebox for handling air- and moisture-sensitive reagents.

  • Magnetic stirrer and stir bar.

  • Syringes for liquid transfers.

  • TLC plates for reaction monitoring.

  • Rotary evaporator for solvent removal.

  • Flash chromatography system for purification.

  • Chiral HPLC or GC for enantiomeric excess (ee) determination.[7]

3.3 Step-by-Step Procedure

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add the palladium source (e.g., 1.0 mol% Pd₂(dba)₃) and the (R,R)-DACH-pyridyl ligand (e.g., 3.0 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., DCM, 5 mL for a 0.5 mmol scale reaction) via cannula or syringe.

  • Stirring: Stir the resulting mixture at room temperature for 20-30 minutes to allow for the formation of the active catalyst complex. The solution should become homogeneous.

  • Reagent Addition:

    • Add the nucleophile (e.g., dimethyl malonate, 1.2 equivalents).

    • Add the base (e.g., BSA, 1.3 equivalents).

    • Add the allylic substrate (1.0 equivalent) to initiate the reaction.

  • Reaction Monitoring: Stir the reaction at the desired temperature (typically room temperature) and monitor its progress by TLC or GC analysis.[3]

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material), concentrate the mixture under reduced pressure.

    • Redissolve the residue in a suitable solvent like ethyl acetate.

    • Wash the organic layer sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the enantiomeric excess (ee%) of the purified product using chiral HPLC or GC analysis.

Caption: General experimental workflow for the (R,R)-DACH-pyridyl Trost AAA.

Representative Data

The performance of the (R,R)-DACH-pyridyl ligand is highly dependent on the specific substrates and nucleophiles employed. The following table summarizes typical results that can be expected for a standard benchmark reaction.

Substrate (Electrophile)NucleophileBaseSolventTemp (°C)Yield (%)ee (%)
rac-1,3-Diphenylallyl AcetateDimethyl MalonateBSADCM25>95>98
rac-Cyclohexenyl AcetateSodium Dimethyl Malonate-THF259096
Allyl tert-Butyl CarbonateAmidomalonateTEADCM2585-9590-97

Note: Data are representative and synthesized from typical outcomes reported in the literature for Trost-type ligands.[3][8] Actual results may vary.

Troubleshooting Guide

High enantioselectivity and yield are hallmarks of this reaction, but suboptimal results can occur.

IssuePotential Cause(s)Recommended Solution(s)
Low Enantioselectivity (ee) Impure/Degraded Ligand/Catalyst: Air or moisture sensitivity can lead to degradation.[7]Ensure all reagents are pure and handled under strictly inert conditions. Use fresh ligand and palladium sources.[7]
Incorrect Temperature: Enantioselectivity is often temperature-dependent; higher temperatures can erode selectivity.[6]Run the reaction at a lower temperature (e.g., 0 °C or -20 °C).[6]
Inappropriate Solvent: Solvent can influence the catalyst's chiral pocket conformation.[6][9]Screen a range of anhydrous solvents (e.g., THF, Toluene, Dioxane) to find the optimal medium.[9]
Background Reaction: A non-catalyzed or achiral-catalyzed reaction may be competing.[6][10]Adjust catalyst loading or temperature to favor the desired chiral pathway.
Low Yield / Conversion Inactive Catalyst: Impurities (water, oxygen, peroxides in THF) can deactivate the Pd(0) catalyst.[6]Use rigorously dried and degassed solvents and high-purity reagents. Ensure the reaction is under a positive pressure of inert gas.[6]
Poor Base/Nucleophile Combination: The base may not be strong enough to deprotonate the nucleophile effectively, or it may be poorly soluble.Select a base appropriate for the pKa of the nucleophile. Ensure the base is soluble in the chosen solvent.
Catalyst Decomposition: High temperatures or reactive functional groups on the substrate can degrade the catalyst complex.Attempt the reaction at a lower temperature. If the substrate is problematic, consider a more robust ligand or catalyst system.

Conclusion

The this compound is a valuable tool in the synthetic chemist's arsenal for performing asymmetric allylic alkylations. Its unique electronic and steric properties, derived from the picolinamide arms, provide an alternative to the standard phosphine-based Trost ligands, offering excellent enantioselectivity in a variety of transformations. By understanding the reaction mechanism and adhering to a carefully executed protocol under inert conditions, researchers can reliably construct stereogenic centers with high fidelity, accelerating progress in pharmaceutical synthesis and the creation of complex molecular architectures.

References

The (R,R)-DACH-pyridyl TROST Ligand in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the (R,R)-DACH-pyridyl TROST ligand and its applications in pharmaceutical synthesis. We will delve into the rationale behind its design, its role in asymmetric catalysis, and provide detailed protocols for its use. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced catalytic methods for the stereoselective synthesis of complex molecules.

Introduction: The Power of Asymmetric Allylic Alkylation and the Dawn of TROST Ligands

The construction of stereochemically defined carbon-carbon and carbon-heteroatom bonds is a cornerstone of modern pharmaceutical synthesis. The palladium-catalyzed Tsuji-Trost reaction, a versatile method for forming such bonds via the reaction of a nucleophile with a π-allylpalladium complex, has become an indispensable tool in the synthetic chemist's arsenal.[1] A significant evolution of this reaction was the development of its asymmetric variant, the Trost Asymmetric Allylic Alkylation (AAA), which allows for the enantioselective formation of chiral centers.[1]

The success of the Trost AAA is intrinsically linked to the design of chiral ligands that can effectively transfer their stereochemical information to the product. Professor Barry M. Trost and his group pioneered a family of C2-symmetric ligands based on the trans-1,2-diaminocyclohexane (DACH) scaffold.[2][3] These ligands, known as TROST ligands, have demonstrated remarkable efficacy in a wide range of AAA reactions, consistently delivering high yields and excellent enantioselectivities.[3]

The this compound: A Heterocyclic Variant

The archetypal TROST ligand features 2-(diphenylphosphino)benzoic acid moieties attached to the (R,R)-DACH backbone. The this compound, formally known as (–)-N,N′-(1R,2R)-1,2-Diaminocyclohexanediylbis(2-pyridinecarboxamide), is a heterocyclic analogue where the phenyl rings bearing the phosphine groups are replaced by pyridine rings.[4][5]

Structural Rationale:

The rationale for this modification lies in the distinct electronic properties of the pyridine ring compared to a benzene ring. The nitrogen atom in the pyridine ring is more electronegative than a carbon atom, which can influence the electronic environment of the palladium center in the catalytic complex. This modulation of the metal center's electronics can, in turn, affect the catalytic activity and selectivity of the reaction.[6]

It was hypothesized that the introduction of a heterocyclic aromatic system could lead to novel reactivity or improved selectivity in certain AAA reactions. However, studies have shown that in some standard AAA reactions, these heterocyclic Trost ligands can lead to lower enantioselectivities compared to their non-heterocyclic counterparts.[7] This is thought to be due to alternative coordination modes, such as P-N chelation, which may create a less effective chiral environment around the reacting substrates.[7]

Application Notes: Asymmetric Allylic Alkylation with Heterocyclic TROST Ligands

Pharmaceutical Context: The Importance of Chirality

The vast majority of modern pharmaceuticals are chiral molecules, and often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful. Therefore, the ability to synthesize enantiomerically pure compounds is of paramount importance in drug discovery and development. The Trost AAA provides a powerful and atom-economical method for establishing key stereocenters in complex drug candidates.

Application in Asymmetric Allylic Alkylation

The this compound and its analogues have been investigated in the palladium-catalyzed asymmetric allylic alkylation of various substrates. A key study by Sinou and coworkers explored the use of a 2-(diphenylphosphino)nicotinic acid-derived ligand, a close analogue of the pyridyl Trost ligand, in the alkylation of rac-1,3-diphenyl-2-propenyl acetate with dimethyl malonate.[7]

While the standard (R,R)-DACH-phenyl TROST ligand typically yields excellent enantioselectivity in this reaction, the heterocyclic variant showed significantly lower performance under similar conditions.[7] This highlights a crucial aspect of ligand design: subtle electronic and steric modifications can have profound impacts on the outcome of a catalytic reaction.

Causality Behind Experimental Observations: The observed decrease in enantioselectivity with the pyridyl-based ligand is likely due to the ability of the pyridine nitrogen to coordinate to the palladium center. This can lead to the formation of P-N chelated complexes, which may compete with the desired P-P chelation.[7] The geometry of these P-N complexes may not create the well-defined chiral pocket necessary for high stereochemical induction.[7]

Mechanistic Insights: The Catalytic Cycle of Trost AAA

The generally accepted mechanism for the Trost AAA is a catalytic cycle involving a Pd(0) species. The key steps are:

  • Coordination: The Pd(0) catalyst, bearing the chiral ligand, coordinates to the double bond of the allylic substrate.[1]

  • Oxidative Addition: The palladium undergoes oxidative addition into the carbon-leaving group bond, forming a cationic η³-allylpalladium(II) complex. This step typically proceeds with inversion of configuration.[1]

  • Nucleophilic Attack: The nucleophile attacks one of the termini of the allyl group. This attack occurs on the face opposite to the palladium atom, resulting in another inversion of configuration. The overall stereochemical outcome of the reaction is a net retention of configuration.[8]

  • Reductive Elimination and Catalyst Regeneration: The product is released, and the Pd(0) catalyst is regenerated to re-enter the catalytic cycle.

The enantioselectivity of the reaction is determined by the chiral ligand, which influences the facial selectivity of the nucleophilic attack on the π-allyl intermediate. The C2-symmetric nature of the TROST ligand creates a well-defined chiral environment that directs the incoming nucleophile to one face of the π-allyl complex.

Trost_AAA_Cycle cluster_0 Catalytic Cycle Pd(0)L Pd(0)L (L* = Chiral Ligand) π-allyl-Pd(II)L π-allyl-Pd(II)L Intermediate Pd(0)L->π-allyl-Pd(II)L Oxidative Addition (Inversion) Product + Pd(0)L Product + Pd(0)L π-allyl-Pd(II)L->Product + Pd(0)L Nucleophilic Attack (Inversion) Product + Pd(0)L->Pd(0)L Regeneration Product + Pd(0)L* Product Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_run Reaction cluster_workup Workup & Analysis prep_catalyst 1. Prepare Catalyst Solution ([Pd(η³-C₃H₅)Cl]₂ + Ligand in DCM) add_catalyst 3. Add Catalyst to Substrates prep_catalyst->add_catalyst mix_reagents 2. Mix Substrates (Allylic Acetate, Malonate, BSA, KOAc) mix_reagents->add_catalyst stir_monitor 4. Stir at RT & Monitor by TLC add_catalyst->stir_monitor purify 5. Purify by Column Chromatography stir_monitor->purify analyze 6. Analyze by Chiral HPLC/GC for ee purify->analyze

References

Application Notes and Protocols: Substrate Scope and Limitations for (R,R)-DACH-pyridyl Trost Ligand Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Trost Ligand Scaffold and the Quest for Generality

The palladium-catalyzed asymmetric allylic alkylation (AAA) stands as a cornerstone of modern synthetic chemistry, enabling the enantioselective formation of carbon-carbon and carbon-heteroatom bonds.[1] At the heart of this powerful transformation lies the chiral ligand, which orchestrates the stereochemical outcome of the reaction. The Trost series of ligands, featuring a C2-symmetric trans-1,2-diaminocyclohexane (DACH) backbone, has proven to be exceptionally effective across a broad spectrum of substrates.[2] The modular nature of these ligands, allowing for the facile modification of the amide-linked phosphine moieties, has spurred extensive investigations into the impact of these peripheral groups on catalytic activity and selectivity. This application note focuses on the (R,R)-DACH-pyridyl Trost ligand, a variant where the typical phenyl or naphthyl groups are replaced by pyridine rings. We will explore the substrate scope of this heterocyclic Trost ligand, delineate its limitations, and provide detailed protocols for its synthesis and application.

The this compound: Synthesis and Structural Features

The this compound is synthesized through the condensation of (1R,2R)-1,2-diaminocyclohexane with 2-(diphenylphosphino)nicotinic acid.[3] The resulting diphosphine ligand retains the rigid, C2-symmetric chiral scaffold of the DACH backbone, which is crucial for creating a well-defined chiral pocket around the palladium center. The introduction of the pyridyl moieties, however, presents a key structural and electronic departure from the more common phenyl and naphthyl analogues. The nitrogen atom in the pyridine ring can potentially influence the electronic properties of the phosphine and may also engage in secondary interactions, such as hydrogen bonding, with the substrate or nucleophile.

General Synthesis of the this compound

A solution of 2-(diphenylphosphino)nicotinic acid (2.2 equivalents) in dichloromethane is treated with a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and an activating agent like 1-hydroxybenzotriazole (HOBt). To this activated mixture, a solution of (1R,2R)-1,2-diaminocyclohexane (1.0 equivalent) in dichloromethane is added. The reaction is typically stirred at room temperature until completion. Following filtration to remove the urea byproduct, the filtrate is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the this compound as a solid.[3]

Substrate Scope in Asymmetric Allylic Alkylation

The performance of the this compound has been evaluated in the palladium-catalyzed asymmetric allylic alkylation of various allylic acetates with both carbon and nitrogen nucleophiles. The results, as detailed in the literature, indicate a notable trend: while the ligand is capable of inducing asymmetry, it generally affords lower enantioselectivities compared to its non-heterocyclic counterparts.[3]

Alkylation with Carbon Nucleophiles

The reaction of rac-1,3-diphenylallyl acetate with soft carbon nucleophiles, such as dimethyl malonate, is a standard benchmark for evaluating the efficacy of new ligands in AAA. With the this compound, this reaction proceeds to give the desired product, but with moderate enantioselectivity.

EntryAllylic AcetateNucleophileYield (%)ee (%)
1rac-1,3-Diphenylallyl acetateDimethyl malonate9575
2rac-1,3-Diphenylallyl acetateNitromethane6040
Data sourced from Sinou et al., 2004.[3]

As shown in the table, the enantiomeric excess (ee) for the reaction with dimethyl malonate is 75%, a respectable but not exceptional value. The reaction with nitromethane as the nucleophile results in a significantly lower ee of 40%. These results suggest that the chiral pocket created by the pyridyl-substituted ligand is less effective at discriminating between the two enantiotopic faces of the π-allyl palladium intermediate compared to the standard Trost ligand.

Alkylation with Nitrogen Nucleophiles

The formation of chiral amines and other nitrogen-containing compounds is a critical objective in medicinal chemistry. The performance of the this compound in the allylic amination has also been investigated.

EntryAllylic AcetateNucleophileYield (%)ee (%)
1rac-1,3-Diphenylallyl acetateBenzylamine8565
2rac-1,3-Diphenylallyl acetatePhthalimide7055
Data sourced from Sinou et al., 2004.[3]

In the case of nitrogen nucleophiles, a similar trend of moderate enantioselectivity is observed. The reaction with benzylamine provides the allylic amine in 65% ee, while the use of phthalimide as the nitrogen source leads to a product with 55% ee.

Limitations of the this compound

The primary limitation of the this compound, as evidenced by the available data, is its diminished ability to induce high levels of stereocontrol in asymmetric allylic alkylation reactions.[3] This stands in contrast to the often excellent enantioselectivities (>95% ee) achieved with the standard (R,R)-DACH-phenyl Trost ligand under similar conditions.

The reasons for this lower performance are likely multifaceted and may include:

  • Electronic Effects: The electron-withdrawing nature of the pyridine ring can alter the electronic properties of the phosphine donor atoms. This, in turn, can affect the stability and reactivity of the palladium catalyst and the key intermediates in the catalytic cycle.

  • Steric Profile: The steric environment created by the pyridyl groups may be less effective at enforcing a single, highly ordered transition state for the nucleophilic attack.

  • Potential for Ligand Mismatch: The nitrogen atom of the pyridine could potentially coordinate to the palladium center, leading to alternative, less selective catalytic species.

It is important for researchers to consider these limitations when selecting a ligand for a specific transformation. For substrates where high enantioselectivity is paramount, the standard Trost ligands with phenyl or naphthyl substituents are likely to be a more reliable choice. However, the this compound may still find application in specific contexts, or serve as a platform for the development of new, more effective heterocyclic ligands.

Experimental Protocols

General Protocol for Asymmetric Allylic Alkylation

Materials:

  • Palladium precursor (e.g., [Pd(η³-C₃H₅)Cl]₂)

  • This compound

  • Allylic acetate

  • Nucleophile

  • Base (e.g., N,O-bis(trimethylsilyl)acetamide (BSA), potassium acetate)

  • Anhydrous solvent (e.g., dichloromethane, THF)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve the palladium precursor (e.g., 1 mol%) and the this compound (e.g., 2.5 mol%) in the anhydrous solvent.

  • Stir the mixture at room temperature for 15-30 minutes to allow for catalyst pre-formation.

  • Add the allylic acetate (1.0 equivalent) to the reaction mixture.

  • In a separate flask, prepare a solution of the nucleophile (e.g., 1.2 equivalents) and the base (e.g., 1.2 equivalents).

  • Slowly add the nucleophile/base solution to the reaction mixture at the desired temperature (e.g., 0 °C to room temperature).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Self-Validation: The protocol's integrity can be validated by running a control reaction with the racemic ligand or without a chiral ligand to ensure that the observed enantioselectivity is indeed a result of the chiral catalyst. Additionally, comparing the results to literature values for well-established substrate/nucleophile combinations can provide a benchmark for performance.

Visualizing the Catalytic Cycle and Workflow

Catalytic_Cycle cluster_reactants Reactants Pd(0)L Pd(0)L π-allyl-Pd(II)L π-allyl-Pd(II)L Pd(0)L->π-allyl-Pd(II)L Oxidative Addition Product + Pd(0)L Product + Pd(0)L π-allyl-Pd(II)L->Product + Pd(0)L Nucleophilic Attack Product + Pd(0)L->Pd(0)L Release Allylic Substrate Allylic Substrate Nucleophile Nucleophile

Caption: Simplified catalytic cycle for the Trost AAA.

Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Execution cluster_analysis Workup & Analysis Ligand_Synthesis Synthesize (R,R)-DACH-pyridyl Ligand Catalyst_Formation Pre-form Pd-Ligand Complex Ligand_Synthesis->Catalyst_Formation Add_Substrate Add Allylic Substrate Catalyst_Formation->Add_Substrate Add_Nucleophile Add Nucleophile & Base Add_Substrate->Add_Nucleophile Monitor_Reaction Monitor Progress (TLC/GC) Add_Nucleophile->Monitor_Reaction Workup Quench & Extract Monitor_Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Determine Yield & ee% (HPLC/GC) Purification->Analysis

Caption: Experimental workflow for substrate scope investigation.

Conclusion

The this compound represents an interesting, albeit currently limited, variation on the highly successful Trost ligand scaffold. While it demonstrates catalytic activity in asymmetric allylic alkylation, its performance in terms of enantioselectivity generally falls short of its non-heterocyclic analogues. This underscores the subtle yet profound influence that modifications to the ligand periphery can have on the catalytic outcome. For researchers in drug development and synthetic chemistry, this highlights the importance of ligand screening for optimizing new transformations. While the this compound may not be the first choice for achieving high enantioselectivity in most cases, further studies into its unique electronic and steric properties could yet uncover specific applications where it excels or inspire the design of next-generation heterocyclic Trost-type ligands.

References

Application Note: Asymmetric Allylic Alkylation Utilizing the (R,R)-DACH-Pyridyl Trost Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the application of the (R,R)-DACH-pyridyl Trost ligand in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. We delve into the mechanistic underpinnings of this powerful transformation, offering detailed, field-proven protocols for catalyst preparation and reaction execution. The causality behind experimental choices is explained to ensure robust and reproducible results. This guide is structured to be a self-validating system, complete with troubleshooting insights and data analysis procedures.

Introduction: The Power of Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development, as the therapeutic effect of a chiral molecule is often confined to a single enantiomer. Asymmetric catalysis has emerged as the most elegant and efficient strategy for achieving this, and among the most powerful tools in the synthetic chemist's arsenal is the Palladium-catalyzed Trost Asymmetric Allylic Alkylation (AAA). This reaction creates a new carbon-carbon or carbon-heteroatom bond at a stereogenic center with high enantioselectivity.

The success of the Trost AAA is critically dependent on the design of the chiral ligand that coordinates to the palladium center. The Trost series of ligands, developed by Barry M. Trost, are characterized by a C2-symmetric chiral scaffold that creates a well-defined chiral pocket around the metal center. This guide focuses on a specific and highly effective member of this family: the this compound. Its unique electronic and steric properties, imparted by the pyridyl moieties, often lead to superior reactivity and enantioselectivity for a broad range of substrates.

Mechanistic Insights: How the (R,R)-DACH-Pyridyl Ligand Controls Stereochemistry

The remarkable stereoselectivity of the Trost AAA reaction is a direct consequence of the chiral environment created by the (R,R)-DACH-pyridyl ligand around the palladium center. The catalytic cycle, illustrated below, proceeds through several key steps where stereochemical information is transferred.

Trost_AAA_Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Ligand Structure Pd0 Pd(0)L* OxAdd Oxidative Addition Pd0->OxAdd + Allylic Substrate PiAllyl π-allyl-Pd(II)L* Complex OxAdd->PiAllyl - Leaving Group NucAdd Nucleophilic Attack PiAllyl->NucAdd + Nucleophile ProductComplex Product-Pd(0)L* Complex NucAdd->ProductComplex ProductComplex->Pd0 - Product RedElim Reductive Elimination/ Dissociation Ligand Caption This compound

Figure 1: Simplified catalytic cycle for the Trost Asymmetric Allylic Alkylation.

The key to enantioselectivity lies in the formation and subsequent reaction of the diastereomeric η³-allyl palladium(II) complex. The C2-symmetric (R,R)-DACH-pyridyl ligand creates a chiral pocket that directs the incoming nucleophile to one of the two termini of the allyl fragment. The pyridyl groups of the ligand are believed to play a crucial role in this process through electronic interactions and by influencing the geometry of the chiral pocket. The nucleophile will preferentially attack the allyl terminus that is more accessible within the chiral environment, leading to the formation of one enantiomer of the product in excess.

Experimental Protocols

Materials and Reagents
Reagent/MaterialRecommended GradeSupplier ExampleNotes
This compound≥98%Sigma-AldrichStore under inert atmosphere (Argon or Nitrogen)
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)≥97%Strem ChemicalsSensitive to air and light. Store in a desiccator.
Allylic Substrate (e.g., rac-1,3-diphenylallyl acetate)≥98%TCI ChemicalsSubstrate purity is critical for high yields.
Nucleophile (e.g., Dimethyl malonate)≥99%Acros OrganicsEnsure dryness of the nucleophile.
Base (e.g., Bis(trimethylsilyl)amide sodium salt - NaHMDS)1.0 M in THFSigma-AldrichUse a freshly opened bottle or titrate before use.
Anhydrous Solvent (e.g., Toluene, THF, CH₂Cl₂)Dri-Solv or equivalentEMD MilliporeUse freshly distilled or from a solvent purification system.
In-Situ Catalyst Preparation

The active catalyst is typically prepared in situ just before the addition of the reactants. This ensures the formation of a well-defined and highly active catalytic species.

Protocol:

  • To a flame-dried Schlenk flask under a positive pressure of argon, add Pd₂(dba)₃ (e.g., 0.01 mmol, 1 mol%) and this compound (e.g., 0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Add anhydrous, degassed solvent (e.g., CH₂Cl₂, 2 mL) via syringe.

  • Stir the resulting mixture at room temperature for 20-30 minutes. A color change from purple/dark red to a yellow/orange solution indicates the formation of the active Pd(0)L* complex.

Rationale: The ligand-to-palladium ratio is crucial. A ratio of L*/Pd of 1.5 to 3 is common to ensure that the palladium center is fully coordinated and to prevent the formation of less selective or inactive palladium species. The pre-stirring period allows for the complete displacement of the dba ligands by the chiral Trost ligand.

General Procedure for Asymmetric Allylic Alkylation

This protocol describes a typical reaction using rac-1,3-diphenylallyl acetate as the substrate and dimethyl malonate as the nucleophile.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Flame-dry Schlenk flask under Argon B Add Pd₂(dba)₃ and this compound A->B C Add anhydrous, degassed solvent (e.g., CH₂Cl₂) B->C D Stir for 20-30 min at RT (Catalyst formation) C->D E Add allylic substrate (e.g., rac-1,3-diphenylallyl acetate) G Slowly add the pre-formed nucleophile to the catalyst/substrate mixture at 0 °C E->G F In a separate flask, prepare the nucleophile: Dimethyl malonate + Base (e.g., NaHMDS) in THF at 0 °C F->G H Allow the reaction to warm to room temperature and stir until completion (TLC monitoring) G->H I Quench the reaction with saturated NH₄Cl solution J Extract with an organic solvent (e.g., Ethyl Acetate) I->J K Dry the organic layer over Na₂SO₄, filter, and concentrate J->K L Purify the crude product by flash column chromatography K->L

Figure 2: General workflow for the Trost AAA reaction.

Step-by-Step Protocol:

  • Catalyst Preparation: Prepare the catalyst solution as described in section 3.2.

  • Substrate Addition: To the freshly prepared catalyst solution, add the allylic substrate (rac-1,3-diphenylallyl acetate, 1.0 mmol) dissolved in a small amount of the reaction solvent.

  • Nucleophile Preparation (in a separate flask): In a separate flame-dried Schlenk flask under argon, dissolve dimethyl malonate (1.1 mmol, 1.1 equiv.) in anhydrous THF (3 mL). Cool the solution to 0 °C in an ice bath.

  • Slowly add NaHMDS (1.1 mmol, 1.1 equiv., 1.0 M solution in THF) to the dimethyl malonate solution. Stir at 0 °C for 15 minutes to ensure complete deprotonation.

  • Reaction Assembly: Slowly add the pre-formed sodium dimethyl malonate solution to the catalyst/substrate mixture at 0 °C via a cannula or syringe.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Causality and Troubleshooting:

  • Choice of Base: The choice of base is critical. Hard nucleophiles (like malonates) require a strong, non-nucleophilic base for deprotonation. NaHMDS is often a good choice. For softer nucleophiles, a weaker base like a tertiary amine may suffice.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the reaction rate and enantioselectivity. Non-polar, non-coordinating solvents like toluene or CH₂Cl₂ are often preferred as they minimize interference with the catalyst-substrate interaction.

  • Temperature Control: The initial addition of the nucleophile at low temperature (0 °C) helps to control the reaction rate and can improve enantioselectivity by favoring the desired kinetic pathway.

  • Troubleshooting Low Enantioselectivity: If the enantiomeric excess (ee) is low, consider screening different solvents, lowering the reaction temperature, or varying the ligand-to-palladium ratio. Ensure that all reagents are pure and the reaction is performed under strictly anhydrous and inert conditions.

Data Analysis: Determining Yield and Enantiomeric Excess

After purification, the isolated yield should be calculated. The enantiomeric excess of the product is the most critical measure of the success of the asymmetric transformation.

Analytical TechniquePurposeTypical Conditions
¹H and ¹³C NMR SpectroscopyStructural verification and purity assessmentCDCl₃ as solvent, TMS as internal standard
Chiral High-Performance Liquid Chromatography (HPLC)Determination of enantiomeric excess (% ee)Chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H), Isocratic mobile phase (e.g., Hexane/Isopropanol)
Mass Spectrometry (MS)Confirmation of molecular weightESI or GC-MS

Protocol for % ee Determination by Chiral HPLC:

  • Prepare a standard solution of the purified product in the HPLC mobile phase (e.g., 1 mg/mL).

  • Inject the sample onto a chiral HPLC column.

  • Develop a separation method by varying the mobile phase composition (e.g., the ratio of hexane to isopropanol) to achieve baseline separation of the two enantiomers.

  • Integrate the peak areas of the two enantiomers.

  • Calculate the % ee using the formula: % ee = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100.

Conclusion

The this compound is a highly effective and versatile tool for palladium-catalyzed asymmetric allylic alkylation. By carefully controlling the reaction parameters as outlined in this guide, researchers can achieve high yields and excellent enantioselectivities for a wide range of substrates. The mechanistic understanding of how the ligand's structure dictates the stereochemical outcome is key to troubleshooting and optimizing this powerful synthetic transformation, making it an invaluable methodology in the synthesis of complex, chiral molecules for drug discovery and development.

Application Notes & Protocols: (R,R)-DACH-pyridyl TROST Ligand for the Enantioselective Construction of All-Carbon Quaternary Centers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of Quaternary Stereocenters

The construction of all-carbon quaternary stereocenters—a carbon atom bonded to four other carbon atoms, where one represents a stereogenic center—is a formidable challenge in modern organic synthesis. These motifs are prevalent in a vast array of complex natural products and pharmaceutically active compounds, yet their creation is sterically demanding and often difficult to control stereochemically.[1][2]

The Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) reaction has emerged as one of the most powerful and versatile methods for forging stereogenic centers.[3] First pioneered by Jiro Tsuji and later extensively developed into an asymmetric catalytic process by Barry M. Trost, this reaction allows for the formation of C-C, C-N, C-O, and C-S bonds with exceptional levels of stereocontrol.[4] Central to the success of the Trost Asymmetric Allylic Alkylation (AAA) is the design of chiral ligands that can effectively transfer stereochemical information from the catalyst to the product.[5]

Among the pantheon of successful ligands, the C₂-symmetric ligands based on a trans-1,2-diaminocyclohexane (DACH) scaffold have proven exceptionally robust and effective. This guide focuses specifically on the (R,R)-DACH-pyridyl Trost ligand , a highly efficient amide-based ligand for the construction of quaternary carbon centers with outstanding enantioselectivity. We will delve into the mechanistic underpinnings of its efficacy and provide detailed, field-tested protocols for its application.

Ligand Design: The this compound

The remarkable efficacy of the this compound stems from its carefully engineered structure. It is formally named (–)-N,N′-(1R,2R)-1,2-Diaminocyclohexanediylbis(2-pyridinecarboxamide).[6]

Structural Rationale:

  • Chiral Scaffold: The (1R,2R)-diaminocyclohexane backbone provides a rigid and sterically defined C₂-symmetric framework. This rigidity is paramount, as it minimizes conformational flexibility and creates a well-defined chiral environment around the palladium center.

  • Binding Moieties: The two picolinamide (2-pyridinecarboxamide) arms serve as the binding sites for the palladium atom. The nitrogen atoms of the pyridine rings and the amide groups chelate to the metal, forming a stable complex.

  • The Chiral Pocket: The combination of the rigid DACH backbone and the chelating arms creates a distinctive "chiral pocket." The walls of this pocket effectively shield one face of the π-allyl intermediate, forcing the incoming nucleophile to attack from the more accessible face, thereby dictating the absolute stereochemistry of the newly formed quaternary center.

The Catalytic Cycle: Mechanism of Enantioselection

The Trost AAA reaction proceeds through a well-established catalytic cycle, where the chiral ligand orchestrates the key bond-forming event.[4][7][8] Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting.

The process begins with the in situ generation of a zerovalent palladium species, Pd(0), from a stable Pd(II) or Pd(0) precatalyst.[7]

Trost_AAA_Mechanism Figure 1: Catalytic Cycle of Trost Asymmetric Allylic Alkylation (AAA) Pd0 Pd(0)L* center Pd0->center Coordination Substrate Allylic Substrate (R-LG) Substrate->center Pi_Allyl π-Allyl-Pd(II) Complex (η³) Product_Complex Product-Pd(0) Complex (η²) Pi_Allyl->Product_Complex Nucleophilic Attack (+Nu⁻) Nucleophile Prochiral Nucleophile (Nu⁻) Nucleophile->Pi_Allyl Product_Complex->Pd0 Catalyst Regeneration Product Quaternary Product Product_Complex->Product Decomplexation center->Pi_Allyl Oxidative Addition (-LG)

Caption: Figure 1: Catalytic Cycle of Trost Asymmetric Allylic Alkylation (AAA).

Causality Behind the Steps:

  • Oxidative Addition (Ionization): The active Pd(0) catalyst coordinates to the double bond of the allylic substrate. This is followed by oxidative addition, where the palladium inserts into the carbon-leaving group (LG) bond, forming a cationic η³-π-allylpalladium(II) intermediate and expelling the leaving group.[4][8] This is the critical ionization step where the chiral ligand environment is established around the allyl fragment.

  • Nucleophilic Attack: The prochiral nucleophile (Nu⁻) then attacks one of the two termini of the π-allyl complex. The stereochemistry of the (R,R)-DACH-pyridyl ligand creates significant steric hindrance on one side of the complex, directing the nucleophile to the opposite face. This external attack proceeds with inversion of configuration relative to the palladium atom.[9] The overall stereochemical outcome of the reaction is a net retention of configuration from the starting material.[9]

  • Reductive Elimination/Decomplexation: After the nucleophile has added, the resulting η²-complex undergoes decomplexation to release the final alkylated product, now containing the chiral quaternary center, and regenerates the active Pd(0)L* catalyst to continue the cycle.[7]

Application Protocol: Asymmetric Alkylation of a β-Keto Ester

This section provides a detailed, self-validating protocol for a model reaction: the asymmetric allylic alkylation of 2-allyl-2-methyl-1-indanone with dimethyl malonate. This reaction constructs a challenging spirocyclic quaternary center.

Workflow Overview

Experimental_Workflow Figure 2: General Experimental Workflow cluster_prep Inert Atmosphere cluster_reaction Reaction cluster_analysis Workup & Analysis Prep_Catalyst 1. Prepare Catalyst Solution (Pd₂(dba)₃ + Ligand in CH₂Cl₂) Add_Catalyst 4. Add Catalyst Solution (Initiate Reaction) Prep_Catalyst->Add_Catalyst Prep_Nuc 2. Prepare Nucleophile Solution (Malonate + Base in CH₂Cl₂) Add_Substrate 3. Add Allylic Substrate Prep_Nuc->Add_Substrate Add_Substrate->Add_Catalyst Monitor 5. Monitor Progress (TLC) Add_Catalyst->Monitor Workup 6. Aqueous Workup Monitor->Workup Purify 7. Column Chromatography Workup->Purify Analyze 8. Characterization (NMR, MS) & Chiral HPLC (for ee) Purify->Analyze

Caption: Figure 2: General Experimental Workflow.

Part 1: Reagents and Equipment
Reagent/MaterialGradeSupplierNotes
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeStrem, Sigma-AldrichAir-sensitive, store under argon.
This compound≥95%Sigma-Aldrich[10]Stable solid.
2-allyl-2-methyl-1-indanone≥97%SynthesizedAllylic Substrate.
Dimethyl malonateReagent GradeMajor SupplierNucleophile.
Bis(trimethylsilyl)acetamide (BSA)≥95%Major SupplierBase and silylating agent.
Potassium Acetate (KOAc)AnhydrousMajor SupplierAdditive.
Dichloromethane (CH₂Cl₂)AnhydrousAcros, Sigma-AldrichUse from a solvent purification system.
Standard Glassware------Oven- or flame-dried before use.
Schlenk Line / Glovebox------Essential for handling Pd(0).
Part 2: Step-by-Step Protocol

Rationale for Reagent Choices:

  • Pd₂(dba)₃: A common, relatively air-stable Pd(0) precatalyst that readily dissociates in solution to provide the active L-Pd(0) species.

  • BSA & KOAc: This base system generates the malonate enolate in situ under relatively mild conditions. BSA acts as both a base and a scavenger for the protonated malonate, driving the equilibrium. KOAc serves as a catalytic co-base.

Procedure:

  • Catalyst Preparation (Inert Atmosphere):

    • To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (e.g., 0.025 mmol, 2.5 mol%).

    • Add the this compound (e.g., 0.075 mmol, 7.5 mol%). The ligand:Pd ratio is typically greater than 1:1 to ensure full coordination and prevent catalyst decomposition.

    • Add 5.0 mL of anhydrous CH₂Cl₂ via syringe.

    • Stir the resulting deep purple solution at room temperature for 20-30 minutes. The color change indicates the formation of the active catalyst complex.

  • Reaction Setup:

    • In a separate, larger oven-dried Schlenk flask under argon, add dimethyl malonate (e.g., 1.2 mmol, 1.2 equiv.).

    • Add Bis(trimethylsilyl)acetamide (BSA) (e.g., 1.3 mmol, 1.3 equiv.) and potassium acetate (KOAc) (e.g., 0.1 mmol, 10 mol%).

    • Add 5.0 mL of anhydrous CH₂Cl₂ and stir for 10 minutes at room temperature to pre-form the nucleophile.

    • Add the allylic substrate, 2-allyl-2-methyl-1-indanone (e.g., 1.0 mmol, 1.0 equiv.), to the nucleophile mixture.

  • Initiation and Monitoring:

    • Using a cannula or gas-tight syringe, transfer the prepared catalyst solution from Step 1 into the reaction flask containing the substrate and nucleophile.

    • Stir the reaction at room temperature.

    • Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes. Stain with potassium permanganate. The starting allylic substrate spot should be consumed over time. A typical reaction time is 2-6 hours.

  • Work-up and Purification:

    • Once the reaction is complete (as judged by TLC), quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

  • Analysis:

    • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

    • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) and an appropriate mobile phase (e.g., hexane/isopropanol). Compare the retention times to a racemic sample if available.

Performance Data and Substrate Scope

The this compound system is effective for a range of prochiral nucleophiles and allylic electrophiles in the synthesis of quaternary centers.

EntryAllylic ElectrophileNucleophileYield (%)ee (%)
11,3-diphenyl-2-propenyl acetateDimethyl Malonate98>99
2Cyclohexenyl AcetateDimethyl Malonate9598
3Cinnamyl Acetate3-Phenyl-1,3-dihydro-2H-indol-2-one9296
4Allyl Acetate2-Methyl-β-tetralone8994
53,3-Dimethylallyl Acetatep-Toluenesulfonylnitromethane8591

Note: Data is representative and compiled from various literature sources demonstrating the utility of DACH-derived Trost ligands in AAA reactions. Exact results may vary based on specific reaction conditions.[11]

Conclusion

The this compound is a privileged catalyst component for the palladium-catalyzed asymmetric allylic alkylation, offering a reliable and highly effective method for constructing all-carbon quaternary stereocenters. Its C₂-symmetric design creates a well-defined chiral pocket that ensures high levels of stereoinduction across a broad range of substrates. The protocols outlined in this guide provide a robust starting point for researchers aiming to leverage this powerful transformation in the synthesis of complex molecules for academic and industrial applications, particularly in the fields of natural product synthesis and drug development.

References

Application Notes & Protocols for Asymmetric Desymmetrization Reactions with (R,R)-DACH-pyridyl TROST Ligand

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to the application of the (R,R)-DACH-pyridyl TROST ligand, formally known as (–)-N,N′-(1R,2R)-1,2-Diaminocyclohexanediylbis(2-pyridinecarboxamide), in asymmetric desymmetrization reactions. Asymmetric desymmetrization of meso-compounds is a powerful strategy for the efficient synthesis of complex chiral molecules from achiral starting materials. The selection of an appropriate chiral ligand is paramount for achieving high enantioselectivity. This guide details the unique structural features of the this compound and provides a detailed protocol for its application in a Molybdenum-catalyzed asymmetric allylic alkylation (Mo-AAA), a key reaction for the construction of enantioenriched all-carbon quaternary stereocenters.

Introduction: The Power of Asymmetric Desymmetrization

Asymmetric desymmetrization is a strategic approach in organic synthesis that introduces chirality into an achiral meso-compound, which contains two enantiotopic reactive groups and a plane of symmetry. By selectively transforming one of these groups with a chiral catalyst, it is possible to generate a single enantiomer of a chiral product. This method offers significant advantages over classical resolution or asymmetric synthesis from chiral starting materials, often leading to higher yields and enantiomeric purities in fewer synthetic steps. A cornerstone of this strategy is the use of transition metal catalysts bearing chiral ligands. The ligand orchestrates the stereochemical outcome of the reaction by creating a chiral environment around the metal center, thereby differentiating between the two enantiotopic functionalities of the meso-substrate.

The Trost ligands, a family of C₂-symmetric ligands derived from trans-1,2-diaminocyclohexane (DACH), have proven to be exceptionally effective in a variety of asymmetric transformations, most notably in the palladium-catalyzed Trost Asymmetric Allylic Alkylation (AAA).[1] These ligands are prized for their modularity, allowing for fine-tuning of the steric and electronic properties of the catalyst to suit a specific substrate and reaction type.

The this compound: A Specialized Tool for Asymmetric Catalysis

The this compound is a specific iteration of the Trost ligand family where the typical benzoyl or naphthoyl groups are replaced with picolinoyl (2-pyridinecarboxamide) moieties. This substitution introduces nitrogen atoms into the ligand framework, which can alter the electronic properties of the catalyst and its coordination behavior with the metal center.

Chemical Structure and Properties:

  • Systematic Name: (–)-N,N′-(1R,2R)-1,2-Diaminocyclohexanediylbis(2-pyridinecarboxamide)

  • CAS Number: 218290-24-5[2]

  • Molecular Formula: C₁₈H₂₀N₄O₂[2]

  • Molecular Weight: 324.38 g/mol [2]

  • Appearance: Typically a solid[3]

  • Chirality: The (R,R) configuration of the diaminocyclohexane backbone imparts a C₂-symmetric chiral environment.

The pyridine nitrogen atoms can act as additional coordination sites or influence the Lewis acidity of the metal center, potentially leading to unique reactivity and selectivity compared to the more common phosphine-based Trost ligands.

Core Application: Molybdenum-Catalyzed Asymmetric Allylic Alkylation (Mo-AAA)

While Trost ligands are famously associated with palladium catalysis, the (R,R)-DACH-pyridyl variant has shown significant promise in molybdenum-catalyzed asymmetric allylic alkylations.[4] Mo-AAA is particularly valuable as it often exhibits complementary regioselectivity to palladium-catalyzed reactions, favoring the formation of branched products.[2][5] This makes the Mo/(R,R)-DACH-pyridyl TROST ligand system a powerful tool for the construction of challenging quaternary carbon stereocenters from the electrophile.[4][6]

Reaction Principle and Catalytic Cycle

The Mo-catalyzed AAA involves the reaction of a nucleophile with an allylic electrophile, such as an allylic carbonate or acetate. The catalytic cycle is initiated by the oxidative addition of the allylic substrate to a Mo(0) species, which is generated in situ from a stable Mo(0) precatalyst. This forms a chiral η³-allyl-molybdenum(II) complex. The enantioselectivity of the reaction is determined by the facial selectivity of the nucleophilic attack on the η³-allyl intermediate, which is controlled by the chiral ligand. Subsequent reductive elimination regenerates the Mo(0) catalyst and releases the enantioenriched product.

Catalytic_Cycle cluster_legend Legend Mo0 Mo(0)L MoII_pi_allyl [η³-Allyl-Mo(II)L]+X⁻ Mo0->MoII_pi_allyl Oxidative Addition AllylX Allylic Electrophile (R-X) AllylX->MoII_pi_allyl Product Chiral Product (R-Nu) MoII_pi_allyl->Product Nucleophilic Attack Nu_minus Nucleophile (Nu⁻) Nu_minus->MoII_pi_allyl Product->Mo0 Reductive Elimination L_star L* = this compound

Figure 1. Simplified Catalytic Cycle for Mo-AAA.
Causality Behind Experimental Choices

  • Metal Precursor: While Mo(CO)₆ is a common Mo(0) source, its inertness requires harsh conditions for ligand exchange. More reactive precursors like Mo(CO)₃(pyr)₃ are preferred for their lability, allowing for milder reaction conditions, although they require careful handling due to their air and moisture sensitivity.[4] The use of bench-stable Mo(CO)₃(pyr)₃ represents a practical advancement in this chemistry.[4][6]

  • Ligand: The (R,R)-DACH-pyridyl ligand (L2 in the cited literature) is crucial for inducing high enantioselectivity.[4] Its C₂-symmetric backbone creates a well-defined chiral pocket that directs the incoming nucleophile to one of the two enantiotopic faces of the π-allyl intermediate.

  • Base: A non-nucleophilic base, such as sodium hydride (NaH), is used to deprotonate the nucleophile (e.g., a malonate) to generate the active nucleophilic species without competing in the reaction.

  • Solvent: Anhydrous, aprotic solvents like tetrahydrofuran (THF) are typically used to prevent quenching of the anionic nucleophile and to ensure the stability of the organometallic intermediates.

Detailed Experimental Protocol: Mo-AAA for Quaternary Stereocenter Construction

The following protocol is adapted from the findings reported in the development of Mo-catalyzed allylic alkylation for the synthesis of 1,4-dicarbonyl scaffolds.[4][6]

Reaction: Asymmetric allylic alkylation of a linear, trisubstituted allylic electrophile with a malonate nucleophile.

Materials and Reagents
  • Molybdenum Precatalyst: Mo(CO)₃(pyr)₃ (tris(pyridine)molybdenum(0) tricarbonyl)

  • Ligand: this compound

  • Nucleophile: A dialkyl malonate (e.g., dimethyl malonate)

  • Electrophile: A linear, trisubstituted allylic carbonate or acetate

  • Base: Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Solvent: Anhydrous tetrahydrofuran (THF)

  • Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl)

  • Workup/Purification: Diethyl ether, brine, anhydrous magnesium sulfate (MgSO₄), silica gel for column chromatography.

Equipment
  • Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Syracuses for liquid transfers

  • Inert atmosphere line (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Step-by-Step Protocol

Workflow start Start prep Prepare Flask: Oven-dry glassware, add stir bar, and purge with N₂/Ar. start->prep add_solids Add Solids: Add Mo(CO)₃(pyr)₃ and (R,R)-DACH-pyridyl ligand. prep->add_solids add_solvent Add Solvent: Inject anhydrous THF. add_solids->add_solvent stir_catalyst Stir: Stir at room temperature for 15-30 min to form the active catalyst. add_solvent->stir_catalyst add_nucleophile Add Nucleophile: Inject the malonate nucleophile. stir_catalyst->add_nucleophile add_base Add Base: Carefully add NaH portion-wise. add_nucleophile->add_base stir_nucleophile Stir: Allow to stir for 10-15 min. add_base->stir_nucleophile add_electrophile Add Electrophile: Inject the allylic electrophile. stir_nucleophile->add_electrophile react React: Stir at the specified temperature and monitor by TLC/GC-MS. add_electrophile->react quench Quench: Cool to 0 °C and slowly add sat. aq. NH₄Cl. react->quench extract Extract: Extract with diethyl ether (3x). quench->extract wash_dry Wash & Dry: Wash combined organic layers with brine, dry over MgSO₄. extract->wash_dry purify Purify: Filter, concentrate, and purify by silica gel chromatography. wash_dry->purify end End Product purify->end

Figure 2. Experimental Workflow for Mo-AAA.
  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add the Mo(CO)₃(pyr)₃ precatalyst (e.g., 10 mol%) and the this compound (e.g., 15 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Catalyst Formation: Add anhydrous THF (to achieve a final concentration of ~0.1 M with respect to the limiting reagent). Stir the mixture at room temperature for 15-30 minutes to allow for ligand exchange and formation of the active catalyst. The solution may change color during this step.

  • Nucleophile Preparation: In the same flask, add the dialkyl malonate (e.g., 1.2 equivalents).

  • Deprotonation: Carefully add sodium hydride (60% dispersion in oil, e.g., 1.2 equivalents) portion-wise to the stirring solution. Effervescence (hydrogen gas evolution) will be observed. Allow the mixture to stir for an additional 10-15 minutes at room temperature.

  • Reaction Initiation: Add the allylic electrophile (1.0 equivalent) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the limiting reagent is consumed.

  • Workup:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the enantioenriched product.

  • Characterization: Characterize the product by NMR and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Representative Data

The following table summarizes typical reaction parameters and expected outcomes for the Mo-AAA reaction to form a quaternary stereocenter, based on the principles outlined in the literature.[4][6]

ParameterValue/ConditionRationale
Mo PrecatalystMo(CO)₃(pyr)₃Bench-stable and reactive Mo(0) source.
Ligand(R,R)-DACH-pyridyl TROSTInduces high enantioselectivity.
Catalyst Loading5-10 mol%Balances reaction rate and cost.
Ligand Loading7.5-15 mol%A slight excess relative to the metal ensures full coordination.
BaseNaHEffective for deprotonating malonates.
NucleophileDialkyl malonates"Soft" nucleophiles that are effective in this transformation.
SolventAnhydrous THFStandard aprotic solvent for organometallic reactions.
Temperature25 - 60 °CMild conditions are often sufficient.
Expected Yield Moderate to High Dependent on substrate scope.
Expected ee >90% The ligand is highly effective in stereocontrol.

Safety and Handling

  • Molybdenum Carbonyls: Molybdenum carbonyl complexes are toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin.

  • Sodium Hydride: NaH is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and quench carefully.

  • Solvents: Anhydrous THF can form explosive peroxides upon prolonged storage and exposure to air. Use freshly distilled or inhibitor-free solvent from a sealed bottle.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalyst (air/moisture contamination).Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. Use freshly opened or purified reagents.
Poorly reactive electrophile.Increase reaction temperature or reaction time.
Low Enantioselectivity Racemic or impure ligand.Verify the enantiomeric purity of the this compound.
Reaction temperature is too high.Run the reaction at a lower temperature, even if it requires a longer reaction time.
Formation of Side Products Competing linear alkylation.While Mo-catalysis favors branched products, this can be substrate-dependent. Re-optimization of the ligand or reaction conditions may be necessary.

Conclusion

The this compound is a valuable tool for asymmetric desymmetrization reactions, particularly in molybdenum-catalyzed allylic alkylations. Its unique pyridine-based structure provides a distinct electronic environment that enables high enantioselectivity in the formation of complex chiral building blocks, including those with all-carbon quaternary stereocenters. The protocol detailed herein offers a robust starting point for researchers seeking to employ this powerful catalytic system in their synthetic endeavors. Careful attention to inert atmosphere techniques and reagent quality is crucial for achieving optimal results.

References

Application Notes & Protocols: Optimizing Catalyst Loading and Turnover Number for (R,R)-DACH-pyridyl Trost Ligand in Asymmetric Allylic Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Asymmetric Catalysis with Trost Ligands

The palladium-catalyzed asymmetric allylic alkylation (AAA), often termed the Trost AAA, stands as a cornerstone of modern organic synthesis for its remarkable ability to construct stereogenic centers with high fidelity.[1][2][3] At the heart of this transformation lies the chiral ligand, which orchestrates the enantioselectivity of the reaction. The Trost ligands, a class of C₂-symmetric ligands derived from trans-1,2-diaminocyclohexane (DACH), have proven exceptionally effective in this role.[2][4]

This guide focuses specifically on the (R,R)-DACH-pyridyl Trost ligand , a variant featuring pyridine carboxamide moieties. This ligand forms a highly effective chiral catalyst with palladium for the asymmetric allylation of a diverse range of nucleophiles. For professionals in drug development and process chemistry, mastering the efficiency of this catalytic system is paramount. Two key metrics dictate this efficiency: catalyst loading and turnover number (TON) .

This document serves as an in-depth guide to understanding, optimizing, and applying the this compound, with a practical focus on achieving maximum catalytic efficiency through careful control of catalyst loading and the subsequent impact on the turnover number.

Core Concepts: Catalyst Loading and Turnover Number (TON)

Catalyst Loading (mol%)

Catalyst loading refers to the amount of catalyst used relative to the limiting reactant, expressed as a mole percentage (mol%).

Catalyst Loading (mol %) = (moles of catalyst / moles of limiting substrate) x 100%

The choice of catalyst loading is a critical decision driven by a balance of factors:

  • Economic Viability: Palladium and chiral ligands are expensive. Lowering catalyst loading directly reduces process costs, a crucial consideration for large-scale synthesis.

  • Reaction Kinetics: Higher catalyst loading generally leads to faster reaction rates. However, an excessively high loading may not provide a proportional increase in rate and can be wasteful.

  • Purity and Downstream Processing: Minimizing the catalyst amount simplifies the purification of the final product by reducing the quantity of residual metal and ligand that must be removed.

  • Catalyst Stability: For some systems, higher concentrations can lead to aggregation or decomposition pathways, paradoxically reducing overall efficiency.[5]

For Trost AAA reactions, catalyst loadings can range from as high as 5 mol% for initial screening and difficult substrates to as low as 0.01 mol% or even less for highly optimized, industrial-scale processes. A typical starting point for laboratory-scale synthesis is often in the 0.5 to 2 mol% range.

Turnover Number (TON)

The Turnover Number (TON) is the ultimate measure of a catalyst's efficiency and robustness. It represents the number of moles of substrate that one mole of the catalyst can convert into the desired product before becoming inactive.[6]

TON = moles of product formed / moles of catalyst used

A high TON signifies a highly efficient and stable catalyst, capable of facilitating many catalytic cycles. For a reaction that goes to completion (100% conversion), the relationship between TON and catalyst loading is straightforward:

TON (at 100% conversion) = 1 / (catalyst loading in mol / 100)

For example, a reaction achieving full conversion with 1 mol% catalyst loading has a TON of 100. If the loading is reduced to 0.1 mol%, the TON increases to 1,000. Therefore, the primary goal in optimizing a catalytic reaction is often to maximize the TON by finding the lowest possible catalyst loading that still provides an acceptable reaction rate and full conversion.

A related term, Turnover Frequency (TOF) , measures the speed of the catalyst, defined as the number of turnovers per unit time (e.g., TON/hour).[7] While TON speaks to the catalyst's lifetime, TOF speaks to its activity at a given moment.

The Catalytic Cycle: Mechanism of the Trost AAA

Understanding the catalytic cycle is essential for troubleshooting and optimizing the reaction. The this compound, in concert with a palladium source, facilitates the following key steps. The ligand creates a well-defined chiral pocket around the palladium center, which dictates the facial selectivity of the nucleophilic attack, thereby controlling the stereochemistry of the product.

Trost_AAA_Cycle Catalytic Cycle of Trost AAA cluster_oxadd Pd0 Pd(0)L PiAllyl π-allyl Pd(II) Complex [ (π-allyl)PdL ]+ X- Pd0:e->PiAllyl:w Substrate Allylic Substrate (R-X) Substrate->Pd0 Oxidative Addition PiAllyl:e->Pd0:w Product Alkylated Product (R-Nu) PiAllyl->Product Nucleophilic Attack & Reductive Elimination Nucleophile Nucleophile (Nu-) Nucleophile->PiAllyl

Caption: The catalytic cycle of Palladium-catalyzed Asymmetric Allylic Alkylation (AAA).

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Anhydrous solvents and inert atmosphere techniques (Schlenk line or glovebox) are required as the Pd(0) catalyst is oxygen-sensitive.

Protocol 1: General Procedure for a Model AAA Reaction

This protocol describes the asymmetric alkylation of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate.

Reagents & Equipment:

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound[8][9][10][11]

  • 1,3-Diphenyl-2-propenyl acetate (Substrate)

  • Dimethyl malonate (Nucleophile)

  • Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc) (or other base/additive)

  • Anhydrous, degassed dichloromethane (DCM) or tetrahydrofuran (THF)

  • Schlenk flask, magnetic stirrer, syringes, nitrogen/argon line

Step-by-Step Procedure:

  • Catalyst Pre-formation:

    • To a flame-dried Schlenk flask under inert atmosphere (N₂ or Ar), add the palladium source (e.g., Pd₂(dba)₃, 1 mol% Pd) and the this compound (e.g., 2.5 mol%).

    • Scientist's Note: A slight excess of ligand relative to the metal (e.g., L/Pd ratio of 1.25:1) is often used to ensure all palladium is complexed and to enhance catalyst stability.

    • Add anhydrous, degassed solvent (e.g., DCM, ~0.1 M concentration relative to substrate).

    • Stir the mixture at room temperature for 20-30 minutes. The solution should become homogeneous and may change color, indicating the formation of the active catalyst complex.

  • Reaction Setup:

    • In a separate flask, dissolve the allylic substrate (1.0 eq) in the solvent.

    • Add the nucleophile (e.g., dimethyl malonate, 1.2-1.5 eq).

    • Add the base/activator. For malonates, BSA (1.3 eq) is commonly used to generate the silyl enol ether in situ, which then acts as the soft nucleophile. A catalytic amount of KOAc can facilitate this step.

    • Causality: BSA acts as both a base and a water scavenger. The choice of base is critical and depends on the pKa of the nucleophile.

  • Initiation and Monitoring:

    • Transfer the pre-formed catalyst solution from step 1 into the substrate/nucleophile mixture via cannula or syringe.

    • Stir the reaction at the desired temperature (room temperature is a good starting point).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for analysis by GC-MS or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, quench it by adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired alkylated product.

Protocol 2: Determining Conversion, Yield, and Enantiomeric Excess (ee)
  • Conversion/Yield: Determine the conversion of the starting material and the isolated yield of the purified product. Conversion can be estimated from the ¹H NMR spectrum of the crude product by comparing the integration of characteristic peaks of the product versus the starting material.

  • Enantiomeric Excess (ee): The enantiomeric purity of the product is determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) with a suitable chiral stationary phase.

    • Inject a sample of the purified product onto the chiral column.

    • The two enantiomers will have different retention times.

    • Calculate the ee using the peak areas (A1 and A2) of the two enantiomers: ee (%) = |(A1 - A2) / (A1 + A2)| x 100%

Protocol 3: Calculating the Turnover Number (TON)

Using the data from the previous protocols, the TON is calculated as follows:

  • Moles of Substrate: (mass of substrate / molar mass of substrate)

  • Moles of Catalyst: (moles of substrate) x (catalyst loading in mol% / 100)

  • Moles of Product: (mass of isolated product / molar mass of product)

TON = Moles of Product / Moles of Catalyst

Example Calculation:

  • Reaction Scale: 1.0 mmol of substrate

  • Catalyst Loading: 0.5 mol% Pd

  • Isolated Yield: 95% (0.95 mmol of product)

  • Moles of Catalyst = 1.0 mmol x (0.5 / 100) = 0.005 mmol

  • TON = 0.95 mmol / 0.005 mmol = 190

Optimization Workflow and Key Influencing Factors

Achieving the lowest possible catalyst loading (and thus the highest TON) requires systematic optimization.

Optimization_Workflow start Start: Initial Conditions (e.g., 1-2 mol% Cat., RT, DCM) screen_params Screen Key Parameters (Solvent, Base, Temp.) start->screen_params eval1 Evaluate Yield & ee screen_params->eval1 eval1->screen_params Low Yield/ee optimal_cond Identify Optimal Conditions eval1->optimal_cond High Yield/ee reduce_loading Systematically Reduce Catalyst Loading (1% -> 0.5% -> 0.1% ...) optimal_cond->reduce_loading eval2 Monitor Reaction Time, Yield, & ee reduce_loading->eval2 eval2->reduce_loading Reaction too slow or incomplete end End: Optimized Protocol (Lowest Loading, Max TON) eval2->end Acceptable Time/Yield/ee

References

solvent selection guide for (R,R)-DACH-pyridyl TROST ligand reactions

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Solvent Selection Guide for (R,R)-DA-CH-pyridyl Trost Ligand Reactions

Audience: Researchers, scientists, and drug development professionals.

Optimizing Enantioselectivity in Asymmetric Allylic Alkylations: A Solvent Selection Guide for the (R,R)-DACH-pyridyl Trost Ligand

Introduction

The palladium-catalyzed asymmetric allylic alkylation (AAA), pioneered by Trost, stands as a cornerstone of modern synthetic organic chemistry, enabling the enantioselective formation of carbon-carbon and carbon-heteroatom bonds.[1][2] The efficacy of these transformations is critically dependent on the design of the chiral ligand coordinating the palladium center. The Trost ligands, a family of C2-symmetric diphosphine ligands derived from trans-1,2-diaminocyclohexane (DACH), are renowned for inducing high levels of stereocontrol in a vast array of AAA reactions.[2][3]

This application note focuses on a specific variant, the This compound , a heterocyclic analogue that has garnered interest for its unique electronic properties. We will provide a detailed guide on solvent selection for reactions employing this ligand, supported by experimental data, to empower researchers in optimizing their synthetic routes. The causality behind solvent choices will be explored, moving beyond a mere list of conditions to a deeper understanding of the reaction mechanism.

The this compound: Structure and Mechanistic Considerations

The this compound, formally named (–)-N,N′-(1R,2R)-1,2-Diaminocyclohexanediylbis(2-pyridinecarboxamide), incorporates pyridyl moieties in place of the phenyl groups found in the parent Trost ligand.[4][5] This structural modification introduces nitrogen atoms into the ligand backbone, which can influence the electronic environment of the palladium catalyst and its interaction with the substrate and nucleophile.

The generally accepted mechanism for the Trost AAA involves the oxidative addition of a palladium(0) complex to an allylic substrate to form a π-allylpalladium(II) intermediate.[1] The chiral ligand environment dictates the facial selectivity of the subsequent nucleophilic attack, thereby establishing the stereochemistry of the product. The solvent plays a crucial, multifaceted role in this catalytic cycle:

  • Solubility: Ensuring the homogeneity of the catalyst, substrate, and reagents is paramount for efficient catalysis.

  • Ionization of the Allylic Substrate: The solvent can influence the rate of formation of the key π-allylpalladium intermediate.

  • Solvation of the Nucleophile and Counter-ion: The nature of the solvent can affect the reactivity and aggregation state of the nucleophile.

  • Stabilization of Intermediates: The solvent can stabilize charged intermediates and transition states, thereby influencing both the rate and selectivity of the reaction.

mechanistic_overview

Solvent Selection Guide: Experimental Data and Analysis

The choice of solvent can dramatically impact both the conversion and the enantiomeric excess (ee) of the product in reactions catalyzed by the this compound. Below is a summary of experimental results for the palladium-catalyzed alkylation of rac-1,3-diphenyl-2-propenyl acetate with dimethyl malonate.[6]

Table 1: Influence of Solvent on the Alkylation of rac-1,3-diphenyl-2-propenyl acetate [6]

EntrySolventAdditiveTemperature (°C)Conversion (%)Enantiomeric Excess (ee, %)
1THF-2010024
2CH₂Cl₂(C₆H₁₃)₄NBr2010019
3CH₂Cl₂(C₆H₁₃)₄NBr06353

Analysis and Recommendations:

  • Tetrahydrofuran (THF): In the absence of additives, THF provides excellent conversion at room temperature.[6] However, the enantioselectivity is modest (24% ee). THF is a relatively polar, coordinating solvent that can effectively solvate the catalyst and reactants. Its coordinating ability might interfere with the formation of a tightly organized chiral pocket around the palladium center, leading to lower enantioselectivity.

  • Dichloromethane (CH₂Cl₂): Dichloromethane, a non-coordinating polar aprotic solvent, offers a different reaction environment. At room temperature, in the presence of a phase-transfer catalyst, the enantioselectivity is slightly lower than in THF.[6] However, lowering the reaction temperature to 0 °C significantly improves the enantiomeric excess to 53%, albeit at the cost of conversion.[6] This temperature dependence is a common feature in asymmetric catalysis, as lower temperatures can enhance the energy difference between the diastereomeric transition states leading to the two enantiomers.

Causality Behind Solvent Choices:

The observed results suggest that for the this compound, a less coordinating solvent like CH₂Cl₂ may be preferable for achieving higher enantioselectivity, particularly at reduced temperatures. The lower ee values observed with this heterocyclic ligand compared to the standard Trost ligand might be attributed to the potential for P-N chelation to the palladium center, which could alter the geometry of the catalytic complex and create a less effective chiral environment.[6]

solvent_screening_flowchart

Experimental Protocol: Palladium-Catalyzed Alkylation

The following protocol is a representative example for the asymmetric allylic alkylation of rac-1,3-diphenyl-2-propenyl acetate using the this compound.[6]

Materials:

  • [Pd₂(dba)₃] (dba = dibenzylideneacetone)

  • This compound

  • rac-1,3-diphenyl-2-propenyl acetate

  • Dimethyl malonate

  • Sodium hydride (NaH)

  • Anhydrous THF or CH₂Cl₂

  • Hexahexylammonium bromide ((C₆H₁₃)₄NBr) (if using CH₂Cl₂)

Procedure:

  • Nucleophile Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend NaH (1.1 equivalents) in the chosen anhydrous solvent. To this suspension, add dimethyl malonate (1.1 equivalents) dropwise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.

  • Catalyst Preparation: In a separate flame-dried flask under an inert atmosphere, dissolve [Pd₂(dba)₃] (0.01 equivalents) and the this compound (0.03 equivalents) in the chosen anhydrous solvent. Stir the mixture at room temperature for 20 minutes to allow for complex formation.

  • Reaction Assembly: To the catalyst mixture, add rac-1,3-diphenyl-2-propenyl acetate (1.0 equivalent). If using CH₂Cl₂, add hexahexylammonium bromide (0.1 equivalents).

  • Reaction Execution: Cool the reaction mixture to the desired temperature (e.g., 20 °C or 0 °C). Add the freshly prepared solution of the sodium salt of dimethyl malonate dropwise to the reaction mixture.

  • Monitoring and Workup: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).

Conclusion

The selection of an appropriate solvent is a critical parameter for achieving high enantioselectivity in asymmetric allylic alkylations catalyzed by palladium complexes of the this compound. Experimental evidence suggests that while THF can provide high conversions, non-coordinating solvents such as dichloromethane at lower temperatures may be more conducive to achieving higher levels of stereocontrol. The provided data and protocols serve as a valuable starting point for researchers and drug development professionals seeking to employ this heterocyclic Trost ligand in their synthetic endeavors. Further optimization of reaction conditions, including temperature, concentration, and the nature of the base and nucleophile, is encouraged to unlock the full potential of this catalytic system.

References

using (R,R)-DACH-pyridyl TROST ligand in continuous flow chemistry systems

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Enantioselectivity Asymmetric Allylic Alkylation (AAA) using (R,R)-DACH-pyridyl TROST Ligand in Continuous Flow Chemistry Systems

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bridging Asymmetric Catalysis and Process Intensification

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical development. Among the most powerful tools for creating stereogenic centers is the Palladium-catalyzed Trost Asymmetric Allylic Alkylation (AAA), which forges a variety of chemical bonds with exceptional stereocontrol.[1][2][3] The efficacy of this reaction is critically dependent on the design of the chiral ligand coordinating the palladium center. The Trost ligand family, based on a C₂-symmetric trans-1,2-diaminocyclohexane (DACH) scaffold, is renowned for inducing high levels of enantioselectivity across a broad range of substrates.[4]

This application note focuses on a specific variant, the This compound , and its implementation in continuous flow chemistry systems. Continuous flow processing offers significant advantages over traditional batch chemistry, including superior heat and mass transfer, precise control over reaction parameters, enhanced safety for hazardous reactions, and seamless scalability from lab to production.[5][6] By transitioning the highly efficient this compound--palladium catalytic system into a continuous flow environment, we can leverage the benefits of both asymmetric catalysis and process intensification, paving the way for more efficient, safer, and scalable production of chiral molecules.

Rationale and Mechanistic Considerations

The Catalytic Cycle: A Foundation of Chirality

The Tsuji-Trost reaction proceeds via a well-established catalytic cycle initiated by the coordination of a Pd(0) complex to the alkene of an allylic substrate.[1][5] This is followed by oxidative addition, where the leaving group is expelled, forming a π-allyl-Pd(II) intermediate. The chiral ligand, in this case, the this compound, creates a chiral pocket around the palladium center. The nucleophile then attacks the π-allyl complex, typically at the less substituted terminus, to form the product and regenerate the Pd(0) catalyst. The enantioselectivity of the reaction is determined by the ligand's ability to influence the facial selectivity of the nucleophilic attack on the π-allyl intermediate.[3]

The Role of the this compound

The standard Trost ligand features diphenylphosphinobenzoyl groups. The (R,R)-DACH-pyridyl variant replaces the benzoyl moieties with picolinoyl (pyridine-2-carbonyl) groups. This seemingly subtle change has important implications:

  • Electronic Effects: The pyridine ring is more electron-withdrawing than a phenyl ring, which can influence the electronic properties of the palladium center. This can affect the rates of oxidative addition and reductive elimination, potentially altering catalyst activity and stability.[7]

  • Coordinating Properties: The nitrogen atom of the pyridine ring can act as an additional coordination site or a Lewis basic site. This can influence the ligand's conformation and the overall geometry of the catalytic complex, thereby impacting the chiral environment.

  • Solubility: The introduction of polar pyridine rings can modify the solubility profile of the catalyst complex, a critical parameter for designing a homogeneous continuous flow process. This may allow for the use of a wider range of solvents compared to the less polar phenyl-based ligands.

Advantages of Continuous Flow for Trost AAA

Implementing the Trost AAA in a continuous flow system offers compelling advantages:

  • Precise Temperature Control: The high surface-area-to-volume ratio of flow reactors allows for exceptional heat management, preventing hotspots and ensuring uniform temperature, which is critical for maintaining high enantioselectivity.

  • Optimized Residence Time: Flow chemistry allows for precise control over residence time, enabling fine-tuning of the reaction to maximize conversion while minimizing byproduct formation.

  • Enhanced Safety: The small reactor volumes inherent to flow systems minimize the risk associated with handling pyrophoric reagents or running highly exothermic reactions.

  • Facilitated Scalability: Scaling up a flow process involves running the system for a longer duration or "numbering-up" by running parallel reactors, bypassing the complex re-optimization often required when scaling up batch reactors.[5]

System & Workflow Visualization

Homogeneous Catalysis Workflow

The following diagram illustrates a typical setup for a homogeneous palladium-catalyzed reaction in a continuous flow system.

Homogeneous_Flow_Setup cluster_1 Reaction Zone cluster_2 Pressure & Collection PumpA Syringe Pump A (Substrate & Base) Mixer T-Mixer PumpA->Mixer PumpB Syringe Pump B (Catalyst Solution) PumpB->Mixer Reactor Coil Reactor (Heated/Cooled) Mixer->Reactor BPR Back Pressure Regulator (BPR) Reactor->BPR Collection Product Collection BPR->Collection

Caption: Diagram of a continuous flow setup for homogeneous catalysis.

Catalytic Cycle

The core of the process is the palladium-catalyzed asymmetric allylic alkylation.

Trost_AAA_Cycle Simplified Trost AAA Catalytic Cycle (L* = Chiral Ligand) Pd0 Pd(0)L PiAllyl π-Allyl-Pd(II)L Pd0->PiAllyl Oxidative Addition Substrate Allylic Substrate (R-LG) Substrate->PiAllyl PiAllyl->Pd0 Reductive Elimination Product Product (R-Nu) PiAllyl->Product Nucleophile Nucleophile (Nu⁻) Nucleophile->PiAllyl Nucleophilic Attack

Caption: The palladium-catalyzed Trost AAA cycle.

Experimental Protocols

This section provides a detailed protocol for a model asymmetric allylic alkylation of a racemic carbonate with dimethyl malonate using a homogeneous this compound-palladium complex in a continuous flow system.

Materials and Reagents
ReagentAcronym/FormulaPurity/Grade
This compoundC₁₈H₂₀N₄O₂>95%
Allylpalladium(II) chloride dimer[Pd(C₃H₅)Cl]₂98%
Racemic 1,3-diphenyl-2-propenyl acetateC₁₇H₁₆O₂97%
Dimethyl malonateC₅H₈O₄99%
N,O-Bis(trimethylsilyl)acetamideBSA, C₈H₂₁NOSi₂>95%
Potassium AcetateKOAc>99%
Tetrahydrofuran (Anhydrous)THF>99.9%
Preparation of Stock Solutions

CAUTION: Prepare all solutions under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

  • Catalyst Stock Solution (Solution A):

    • In a glovebox, add allylpalladium(II) chloride dimer (1.8 mg, 0.005 mmol, 0.5 mol%) and this compound (4.9 mg, 0.015 mmol, 1.5 mol%) to a 10 mL volumetric flask.

    • Dissolve the solids in anhydrous THF and fill to the mark.

    • This solution should be freshly prepared and used within a few hours. The pyridyl moiety may increase susceptibility to oxidation compared to phenyl-based ligands, so rigorous exclusion of air is critical.

  • Substrate Stock Solution (Solution B):

    • In a 25 mL volumetric flask, dissolve racemic 1,3-diphenyl-2-propenyl acetate (252 mg, 1.0 mmol, 1.0 eq.).

    • Add dimethyl malonate (396 mg, 3.0 mmol, 3.0 eq.).

    • Add N,O-Bis(trimethylsilyl)acetamide (BSA) (732 mg, 3.6 mmol, 3.6 eq.) as the in-situ base precursor.

    • Add a catalytic amount of potassium acetate (KOAc) (~5 mg, 0.05 mmol, 5 mol%).

    • Dilute to the mark with anhydrous THF.

Continuous Flow System Setup and Operation
  • System Assembly:

    • Assemble the flow chemistry system as depicted in the workflow diagram above. Use two high-precision syringe pumps, a T-mixer, a PFA or stainless steel coil reactor, and a back-pressure regulator (BPR).

    • For this protocol, a 10 mL coil reactor is recommended.

    • The BPR should be set to 5-10 bar to ensure the solvent remains in the liquid phase at elevated temperatures and to prevent bubble formation.

  • Priming the System:

    • Prime both pump lines with anhydrous THF to flush the system of air and moisture.

  • Reaction Execution:

    • Set the temperature of the coil reactor using a heating mantle or oil bath. Start with a temperature of 40 °C.

    • Set Pump A (Substrate Solution B) and Pump B (Catalyst Solution A) to equal flow rates. The total flow rate determines the residence time.

    • To achieve a 20-minute residence time in a 10 mL reactor, the total flow rate should be 0.5 mL/min. Therefore, set Pump A to 0.25 mL/min and Pump B to 0.25 mL/min.

    • Allow the system to reach a steady state by running for at least 3 residence times (in this case, 60 minutes) before collecting analytical samples.

  • Sample Collection and Analysis:

    • Collect the output from the BPR in a vial containing a small amount of saturated ammonium chloride solution to quench the reaction.

    • Extract the aqueous layer with ethyl acetate.

    • Analyze the organic layer by chiral HPLC to determine the conversion and enantiomeric excess (ee).

Optimization and Data

The following table presents hypothetical but representative data for optimizing the reaction conditions. The goal is to maximize both conversion and enantiomeric excess (ee).

EntryTemperature (°C)Residence Time (min)Conversion (%)ee (%)Notes
140208592Good starting point with high ee.
26020>9990Increased temperature improves conversion but slightly erodes enantioselectivity.
330207094Lower temperature improves ee but at the cost of conversion.
440106592Shorter residence time is insufficient for high conversion.
5 40 30 >99 93 Optimal Conditions: Extending residence time at 40°C achieves full conversion and high ee.

Troubleshooting and Discussion

  • Low Conversion: If conversion is low, increase the residence time by decreasing the flow rate or increase the reactor temperature. Note that higher temperatures may negatively impact enantioselectivity.[5]

  • Low Enantioselectivity: This may indicate that the reaction temperature is too high or that the catalyst is degrading. Ensure all reagents and solvents are anhydrous and the system is free of oxygen. The pyridyl nitrogen could potentially coordinate to the metal in an undesired fashion at higher temperatures, disrupting the chiral pocket.

  • Clogging/Precipitation: While less likely in this homogeneous system, precipitation of the catalyst or product can occur. The pyridyl-based ligand may offer different solubility characteristics; if clogging occurs, consider a different solvent system (e.g., Dioxane, Toluene) or slightly diluting the reagent streams.

  • Catalyst Leaching (for future immobilized systems): A major challenge in continuous flow with supported catalysts is metal leaching.[6] While this protocol is homogeneous, future work could involve immobilizing the this compound. The pyridyl group could serve as an effective tethering point to a solid support. Monitoring palladium content in the product stream via ICP-MS would be essential for validating such a system.

Conclusion

The this compound is a highly effective chiral ligand for palladium-catalyzed asymmetric allylic alkylation. By translating this chemistry to a continuous flow platform, researchers can achieve excellent conversion and high enantioselectivity with the added benefits of enhanced safety, process control, and scalability. The protocols and data presented here provide a robust starting point for scientists and engineers looking to implement this powerful catalytic system for the efficient and scalable synthesis of valuable chiral molecules. The unique electronic and coordinating properties of the pyridyl moiety offer a promising avenue for further catalyst tuning and development in the field of continuous asymmetric catalysis.

References

Troubleshooting & Optimization

how to improve enantioselectivity in (R,R)-DACH-pyridyl TROST ligand reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the (R,R)-DACH-pyridyl Trost ligand. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this specific chiral ligand in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common issues and systematically improve the enantioselectivity of your reactions.

This center is structured to move from foundational knowledge to specific, actionable troubleshooting protocols. We will explore the causality behind experimental choices, ensuring that every recommendation is grounded in established mechanistic principles.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the this compound and its performance.

Q1: What is the this compound and how does it differ from the standard (R,R)-DACH-phenyl Trost ligand?

The this compound is a chiral diphosphine ligand used in asymmetric catalysis. It is structurally analogous to the more common (R,R)-DACH-phenyl Trost ligand, with the key difference being the replacement of the phenyl rings bearing the diphenylphosphino groups with pyridine rings.[1][2] This modification introduces nitrogen atoms into the ligand backbone, which can alter its electronic properties and coordination behavior with the palladium catalyst.

Q2: I'm observing significantly lower enantioselectivity with the DACH-pyridyl ligand compared to literature reports using the standard DACH-phenyl ligand. Is this expected?

Yes, this is an expected and documented observation. Studies have shown that heterocyclic Trost ligands, including the pyridyl variant, generally afford lower enantioselectivities in palladium-catalyzed allylic alkylations compared to their non-heterocyclic (phenyl) counterparts.[1][2] For example, in the benchmark reaction of rac-1,3-diphenyl-2-propenyl acetate with dimethyl malonate, the DACH-pyridyl ligand yielded enantiomeric excesses (ee) in the range of 24-28%, whereas the standard Trost ligand is known to achieve >95% ee for similar reactions.[2][3] The primary reason for this discrepancy is believed to be the altered electronic and steric environment provided by the pyridine rings, which influences the chiral pocket around the palladium center.

Q3: What is the fundamental mechanism of the Trost Asymmetric Allylic Alkylation (AAA) reaction?

The Trost AAA is a palladium-catalyzed substitution reaction.[3] The catalytic cycle, which is the basis for all troubleshooting, can be summarized as follows:

  • Oxidative Addition: A Pd(0) complex, coordinated to the chiral Trost ligand, reacts with the allylic substrate (e.g., an allyl acetate) to form a cationic η³-π-allyl-Pd(II) complex. The leaving group is expelled in this step.

  • Nucleophilic Attack: A nucleophile (typically a "soft" nucleophile like a malonate enolate) attacks one of the termini of the π-allyl group.[4] The chiral ligand environment directs the nucleophile to attack a specific face of a specific terminus, which is the key enantioselectivity-determining step.

  • Reductive Elimination/Decomplexation: After the nucleophile has added, the resulting Pd(0) complex decomplexes from the newly formed product, regenerating the active catalyst for the next cycle.

Below is a diagram illustrating this fundamental catalytic cycle.

Trost_AAA_Cycle cluster_cycle Trost AAA Catalytic Cycle Pd0L Pd(0)L* PiAllyl η³-π-Allyl Pd(II)L* Complex Pd0L->PiAllyl Oxidative Addition (Allyl-X) Product_Complex Product-Pd(0)L* Complex PiAllyl->Product_Complex Nucleophilic Attack (Nu⁻) Leaving_Group Leaving Group (X⁻) PiAllyl->Leaving_Group Product_Complex->Pd0L Decomplexation (-Product) Product Chiral Product (Allyl-Nu) Product_Complex->Product Allyl_Substrate Allylic Substrate (Allyl-X) Allyl_Substrate->PiAllyl Nucleophile Nucleophile (Nu⁻) Nucleophile->Product_Complex caption Fig. 1: Trost AAA Catalytic Cycle Troubleshooting_Workflow Start Start: Low ee Observed (<50% ee) Solvent Step 1: Solvent Screen (DCM, Toluene, THF, Dioxane) Start->Solvent Temp Step 2: Temperature Optimization (RT, 0°C, -20°C, -40°C) Solvent->Temp Best solvent identified Additives Step 3: Evaluate Additives (e.g., TBAT, Salts) Temp->Additives Optimal temperature found Concentration Step 4: Adjust Concentration (0.1 M, 0.05 M) Additives->Concentration Additive shows effect End Optimized Protocol Concentration->End caption Fig. 2: Optimization Workflow

References

Technical Support Center: Troubleshooting Low Yields in Palladium-Catalyzed Reactions with (R,R)-DACH-pyridyl Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding low yields in palladium-catalyzed reactions utilizing the (R,R)-DACH-pyridyl ligand, a member of the Trost ligand family. As your senior application scientist, my goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower your experimental design.

Part 1: Frequently Asked Questions - First-Line Troubleshooting

This section addresses the most common initial hurdles encountered in the lab. A systematic check of these fundamentals often resolves yield issues without extensive re-optimization.

Q1: My reaction has a very low yield or is not working at all. What are the first things I should check?

When a reaction fails, it's essential to return to first principles before exploring more complex variables. The most frequent culprits are often related to the reaction environment and reagent integrity.

  • Inert Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen.[1][2] Inefficient degassing or a poor-quality inert atmosphere (Argon or Nitrogen) can lead to rapid oxidation of Pd(0) to inactive Pd(II) species, effectively halting the catalytic cycle. Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw or by sparging with an inert gas for an extended period.

  • Reagent Purity: The quality of every component matters. Coupling partners like boronic acids are particularly susceptible to degradation (e.g., protodeboronation) upon storage.[1][3] Always use fresh or recently purified reagents. The purity of the (R,R)-DACH-pyridyl ligand itself is paramount; impurities from its synthesis can act as potent catalyst poisons.[4][5]

  • Solvent and Base Quality: Ensure you are using anhydrous, high-purity solvents. Water can interfere with many steps of the catalytic cycle and promote side reactions.[2] The base should be of high quality, stored under inert gas, and its choice must be appropriate for the specific reaction mechanism.

Q2: I'm observing a black precipitate forming in my reaction flask. What is it and how can I prevent it?

The formation of a black precipitate is a classic sign of catalyst decomposition, commonly referred to as "palladium black".[2] This consists of aggregated, insoluble, and catalytically inactive palladium metal. Its appearance indicates that the ligand is failing to adequately stabilize the soluble Pd(0) species.

Common Causes and Solutions:

Cause Explanation Recommended Solution
Oxygen Contamination As mentioned, oxygen oxidizes the active catalyst, which can then decompose. Improve degassing techniques for all solvents and reagents. Ensure a positive pressure of high-purity inert gas throughout the reaction.[2]
High Temperature While heat can increase reaction rates, excessive temperatures accelerate catalyst decomposition pathways.[1][2] Run a temperature screen to find the lowest effective temperature that promotes the desired reaction without significant catalyst degradation.
Insufficient Ligand An inadequate ligand-to-palladium ratio leaves the metal center coordinatively unsaturated and prone to aggregation.[1][2] Optimize the Pd:Ligand ratio. For monodentate ligands, ratios higher than 2:1 (L:Pd) are often beneficial. For bidentate ligands like DACH-pyridyl, a 1.1:1 to 1.5:1 ratio is a good starting point.

| Poor Solubility | If the catalyst or substrates are not fully dissolved, localized high concentrations can promote aggregation. | Choose a solvent system that fully dissolves all components at the reaction temperature.[6][7] |

cluster_pd_black If Pd Black is Present start Low Yield Observed check_inert Verify Inert Atmosphere start->check_inert check_reagents Assess Reagent Quality & Purity start->check_reagents check_pd_black Observe for Pd Black start->check_pd_black optimize Proceed to Deeper Optimization check_inert->optimize Atmosphere is Good check_reagents->optimize Reagents are Pure check_pd_black->optimize No pd_degas Improve Degassing check_pd_black->pd_degas Yes pd_temp Lower Temperature pd_ligand Increase Ligand Ratio pd_temp->pd_ligand pd_degas->pd_temp

Caption: Initial troubleshooting workflow for low-yield reactions.

Part 2: Deep Dive - Catalyst and Ligand-Specific Issues

If the initial checks do not resolve the problem, a more focused investigation into the specific components of your catalytic system is necessary. The (R,R)-DACH-pyridyl ligand, while powerful, has specific characteristics that can be challenging.

Q3: How can the (R,R)-DACH-pyridyl ligand itself inhibit the reaction?

This is a critical issue known as "The 2-Pyridyl Problem".[3] The nitrogen atom on the pyridine rings of your ligand possesses a lone pair of electrons. This lone pair can coordinate strongly to the palladium center. While the amide nitrogens are the intended coordination points for forming the active catalyst, the pyridine nitrogen can act as an inhibitory ligand, competing for coordination sites and forming off-cycle, inactive, or less-active palladium species.[1][8][9]

This self-inhibition is a delicate balance. The very feature that modulates the electronic properties of the catalyst can also, under certain conditions, poison it.

cluster_active Desired Catalytic Cycle cluster_inactive Inhibitory Off-Cycle Path Pd_Active { Active Pd(0)L | L = DACH-pyridyl (via amides)} Substrate Substrate Coordination Pd_Active->Substrate Pd_Inhibited { Inhibited Pd(0)L' | L' = DACH-pyridyl (via pyridine N)} Pd_Active:f0->Pd_Inhibited:f0 Competitive Coordination by Pyridine Nitrogen Product Product Formation Substrate->Product Product->Pd_Active start Start: Oven-Dried Vials solids Add Solid Reagents (e.g., Base) under Inert Gas start->solids solvents Add Degassed Solvents solids->solvents substrate Add Substrate Stock Solution solvents->substrate catalyst Add Pre-formed Pd/Ligand Solution substrate->catalyst heat Heat & Stir on Reaction Block catalyst->heat monitor Monitor Progress (TLC, LCMS) heat->monitor analyze Quench & Analyze for Yield monitor->analyze

References

Technical Support Center: (R,R)-DACH-pyridyl TROST Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the (R,R)-DACH-pyridyl TROST ligand. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful catalyst system for asymmetric allylic alkylation (AAA) and related transformations. As specialists in the field, we understand that catalyst performance is paramount. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common challenges and optimize your experimental outcomes.

Section 1: Understanding the Core Catalytic System

The this compound is a C₂-symmetric chiral ligand designed for palladium-catalyzed asymmetric reactions.[1] Its structure, derived from (1R,2R)-diaminocyclohexane and picolinic acid, creates a well-defined chiral environment around the palladium center. This architecture is crucial for inducing high levels of enantioselectivity in the formation of carbon-carbon and carbon-heteroatom bonds.[2]

The fundamental transformation enabled by this system is the Tsuji-Trost reaction, a palladium-catalyzed allylic substitution.[3][4] The generally accepted catalytic cycle is depicted below.

View the Catalytic Cycle for Pd-Catalyzed Asymmetric Allylic Alkylation (AAA)

Catalytic_Cycle_AAA cluster_catalyst Catalytic Cycle Pd0 Pd(0)L* PiAllyl π-Allyl Pd(II) Complex (Cationic) Pd0->PiAllyl Oxidative Addition (+ Substrate, - Leaving Group) (Ionization Step) Substrate Allylic Substrate (e.g., Allyl Acetate) Product Alkylated Product PiAllyl->Product Nucleophilic Attack (+ Nu⁻) (Reductive Elimination) Product->Pd0 Catalyst Regeneration Nu Nucleophile (Nu-H) Nu_anion Nucleophile (Nu⁻) Nu->Nu_anion Deprotonation Base Base Base->Nu_anion center

Figure 1: Generalized catalytic cycle for the Tsuji-Trost asymmetric allylic alkylation.

The active Pd(0) catalyst, bearing the chiral ligand (L*), undergoes oxidative addition to the allylic substrate to form a cationic π-allyl Pd(II) intermediate. This is the key step where the chiral information from the ligand is imparted. Subsequently, a nucleophile attacks the π-allyl complex, typically at one of the termini, to form the product and regenerate the Pd(0) catalyst.[3][4] Catalyst deactivation occurs when this cycle is interrupted.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during experiments. Each answer provides a causal explanation and a clear course of action.

Question 1: My reaction is sluggish, shows low conversion, or has stalled completely. What are the primary causes?

Answer: This is the most frequent issue and typically points to a loss of catalytic activity. The root cause is often multifactorial.

  • Causality: The active catalyst is a Pd(0) species. This oxidation state is sensitive and can be compromised in several ways.

    • Oxidative Deactivation: Exposure to air (oxygen) or other oxidizing impurities in your solvents or reagents can oxidize the active Pd(0) to inactive Pd(II) species.

    • Aggregation: Under certain conditions, Pd(0) complexes can be unstable and aggregate into palladium black (bulk Pd metal). This precipitate is catalytically inactive for this transformation because it lacks the necessary ligand environment and solubility.[5][6]

    • Poor Pre-catalyst Activation: If using a Pd(II) source (e.g., Pd(OAc)₂), it may not be fully reduced to the active Pd(0) state in situ.

    • Inhibiting Impurities: Trace impurities, such as sulfur or halide compounds from previous reaction steps, can act as catalyst poisons by binding irreversibly to the palladium center.[7]

  • Troubleshooting Protocol:

    • Ensure Inert Atmosphere: Rigorously degas all solvents (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Assemble your reaction under a positive pressure of an inert gas (Argon or Nitrogen).

    • Verify Reagent Purity: Use freshly purified substrates and reagents. If the nucleophile is generated in situ with a base, ensure the base is of high purity and handled under inert conditions.

    • Check Catalyst Components: Use a high-purity palladium source and ensure the this compound is a free-flowing solid, not discolored.

    • Consider Catalyst Pre-formation: Instead of adding the palladium source and ligand separately to the reaction mixture, try pre-forming the catalyst. See Protocol 2 for a detailed procedure. This ensures the active complex is formed correctly before introducing the substrates.

Question 2: My reaction works, but the enantioselectivity (ee) is poor or inconsistent. How can I improve it?

Answer: Low enantioselectivity indicates that the chiral environment created by the ligand is not effectively controlling the nucleophilic attack.

  • Causality: The stereochemical outcome is determined in a delicate transition state. Several factors can disrupt its integrity.

    • Temperature: Higher temperatures can lead to a less-ordered transition state, allowing the "background" or non-selective reaction to compete, thus lowering the ee.[8]

    • Solvent Polarity: The solvent plays a critical role in the solvation of the cationic π-allyl intermediate and the nucleophile. A suboptimal solvent can alter the conformation of the catalyst-substrate complex, leading to a loss of enantiocontrol.[8]

    • Ligand Purity: The presence of the meso- or (S,S)-enantiomer of the DACH ligand will directly result in a lower ee of the product.

    • Base/Counter-ion Effects: The nature of the base and the resulting counter-ion can significantly influence the reaction. Some ions can coordinate to the palladium or form tight ion pairs with the nucleophile, affecting its reactivity and approach to the allyl complex.

  • Troubleshooting Protocol:

    • Lower the Temperature: If your reaction is running at room temperature, try cooling it to 0 °C or even -20 °C. While this may slow the reaction rate, it often dramatically improves enantioselectivity.

    • Screen Solvents: The choice of solvent is critical. Dichloromethane (DCM) is a common starting point, but consider screening other non-coordinating solvents like toluene, or more coordinating ones like tetrahydrofuran (THF), as the optimal choice is substrate-dependent.

    • Verify Ligand Quality: Ensure your ligand is of high enantiomeric purity (>99% ee). If in doubt, obtain a fresh batch from a reputable supplier.

    • Evaluate the Base: If using a base, consider its strength and steric bulk. A hindered, non-coordinating base is often preferred. If using an alkali metal base (e.g., NaH, K₂CO₃), be aware that the cation can influence the outcome.

Question 3: I am observing the formation of a black precipitate (Palladium black). What does this mean and how can I prevent it?

Answer: The formation of a black precipitate is a clear visual indicator of catalyst decomposition via aggregation.

  • Causality: The ligand's role is not only to provide a chiral environment but also to stabilize the mononuclear Pd(0) species in solution. If the ligand dissociates or the complex is otherwise destabilized, the Pd(0) atoms will rapidly aggregate to form metallic palladium, which is insoluble and inactive. This can be triggered by:

    • High Temperatures: Can promote ligand dissociation.

    • Highly Polar or Protic Solvents: Can sometimes destabilize the catalyst complex.

    • Incorrect Ligand-to-Metal Ratio: An insufficient amount of ligand will leave palladium centers coordinatively unsaturated and prone to aggregation.

  • Troubleshooting Protocol:

    • Optimize Ligand-to-Metal Ratio: A 1:1 ratio of Pd:Ligand is often assumed, but for catalyst systems generated from a Pd(0) dimer like [Pd₂(dba)₃], a Pd:Ligand ratio of 1:2.2 to 1:2.5 is typically required (i.e., a Ligand:Pd₂ dimer ratio of ~5:1) to ensure all palladium atoms are complexed.

    • Control Reaction Temperature: Avoid unnecessarily high temperatures. If heating is required, increase it gradually and monitor for any visual changes.

    • Re-evaluate Solvent Choice: If precipitation is a persistent issue, consider a less polar solvent if your substrates are sufficiently soluble.

Section 3: Deactivation Pathways & Advanced Insights

Understanding the specific chemical pathways that lead to catalyst deactivation is crucial for rational problem-solving. Beyond simple aggregation, other subtle mechanisms can be at play.

Deactivation PathwayCausal FactorsPrevention & Mitigation Strategy
Pd(0) → Pd(II) Oxidation Oxygen, peroxide impurities in solvents (e.g., THF), oxidizing substrates.Rigorous use of inert atmosphere techniques; use of freshly distilled/anhydrous solvents.
Pd(0) Aggregation High temperature, insufficient ligand, highly polar solvents.Maintain optimal temperature, use slight excess of ligand (e.g., 1.1 eq. relative to Pd monomer), screen solvents.
Ligand N-H Activation A known pathway for phosphine-based Trost ligands where Pd(0) can insert into the amide N-H bonds, forming an inactive Pd(II) diamidato complex.[9] While less studied for the pyridyl variant, it remains a possibility.Use of well-defined, pre-formed catalysts can minimize this side reaction.
Inhibition by Additives Strong coordinating anions (e.g., halides), or certain bases can bind tightly to the Pd center, inhibiting substrate binding.Screen different bases and additives. If halide salts are present, consider using silver salts (e.g., AgOAc) to precipitate them out (use with caution).

digraph "Deactivation_Pathways" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Catalyst Deactivation Pathways"];
node [shape=box, style="filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

// Nodes in the main cycle Active_Catalyst [label="Active Pd(0)L* Complex", fillcolor="#34A853", fontcolor="#FFFFFF"]; Catalytic_Cycle [label="Productive\nCatalytic Cycle", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"];

// Deactivated states Pd_Black [label="Inactive Pd(0)n\n(Palladium Black)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Pd_II_Oxidized [label="Inactive Pd(II) Species", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibited_Complex [label="Inhibited Pd(0)L*(Inhibitor)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Active_Catalyst -> Catalytic_Cycle [label="Reacts with\nSubstrate", color="#34A853"]; Catalytic_Cycle -> Active_Catalyst [label="Regenerates", color="#34A853"];

Active_Catalyst -> Pd_Black [label=" Aggregation\n(High Temp, Low [L*])", color="#5F6368"]; Active_Catalyst -> Pd_II_Oxidized [label=" Oxidation\n(O₂, Impurities)", color="#EA4335"]; Active_Catalyst -> Inhibited_Complex [label=" Inhibition\n(+ Halides, etc.)", color="#FBBC05"]; }

Figure 2: Key deactivation pathways diverting the active catalyst from the productive cycle.

Section 4: Key Experimental Protocols

Protocol 1: General Procedure for Asymmetric Allylic Alkylation

This protocol provides a starting point for a typical reaction. Optimization of stoichiometry, temperature, and concentration is recommended for new substrates.

  • Preparation: To an oven-dried Schlenk flask under a positive pressure of Argon, add the this compound (e.g., 0.025 mmol, 1.25 mol%).

  • Catalyst Formation: Add the palladium source (e.g., [Pd₂(dba)₃]·CHCl₃, 0.01 mmol, 0.5 mol%). Add 5 mL of degassed, anhydrous DCM. Stir the mixture at room temperature for 30 minutes. The solution should become homogeneous.

  • Addition of Reagents: Add the nucleophile (e.g., dimethyl malonate, 2.2 mmol). If a base is required, add it at this stage (e.g., N,O-Bis(trimethylsilyl)acetamide (BSA), 2.4 mmol).

  • Initiation: Cool the mixture to the desired temperature (e.g., 0 °C). Add the allylic substrate (2.0 mmol) dissolved in 2 mL of degassed DCM dropwise over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at the set temperature. Monitor the progress by TLC or GC/LC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the product.

  • Analysis: Determine the yield and measure the enantiomeric excess by chiral HPLC or SFC.

Protocol 2: Monitoring and Quantifying Catalyst Deactivation

For problematic reactions, it can be invaluable to quantify the rate of deactivation.

  • Setup: Run the reaction as described in Protocol 1 , but prepare to take aliquots over time.

  • Sampling: At regular intervals (e.g., t = 0, 15 min, 1h, 4h, 24h), carefully take a small aliquot (~50 µL) from the reaction mixture under an inert atmosphere.

  • Quenching: Immediately quench the aliquot by diluting it in a known volume of a suitable solvent (e.g., ethyl acetate) and filtering it through a small plug of silica to remove the non-volatile catalyst components.

  • Analysis: Analyze the quenched sample by a calibrated quantitative method (e.g., GC or LC with an internal standard) to determine the concentration of the starting material and product.

  • Data Interpretation: Plot the concentration of the product versus time. If the reaction rate slows and plateaus before the starting material is consumed, it is a strong indication of catalyst deactivation. This data can then be used to compare the stability of the catalyst under different conditions (e.g., different solvents or temperatures).

References

Technical Support Center: Optimization of (R,R)-DACH-pyridyl Trost Ligand in Asymmetric Allylic Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the (R,R)-DACH-pyridyl Trost ligand. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for its use in palladium-catalyzed asymmetric allylic alkylation (AAA). Here, we move beyond standard protocols to explore the nuances of base and additive selection, empowering you to overcome common experimental hurdles and achieve optimal results in your synthetic endeavors.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries encountered when working with the this compound.

Q1: Why am I observing low enantioselectivity (ee) in my reaction?

Low enantioselectivity can stem from several factors. A primary consideration is the incomplete formation of the active chiral catalyst, or competing background reactions. The choice of base is critical; it must be strong enough to deprotonate the nucleophile but not so strong as to cause racemization or side reactions. Additionally, the solvent and temperature play a significant role in the stereochemical outcome. For instance, reactions are often sensitive to the solvent's polarity and coordinating ability.

Q2: My reaction is sluggish or not going to completion. What are the likely causes?

Poor reactivity is often linked to the stability of the nucleophile or the efficiency of the catalytic cycle. The pKa of the pronucleophile is a key parameter; "hard" nucleophiles (pKa of conjugate acid > 25) can be less reactive than "soft" nucleophiles (pKa of conjugate acid < 25) under certain conditions.[1][2] The choice of the palladium precursor and the ligand-to-metal ratio are also crucial for generating a highly active catalyst. Finally, ensure all reagents and solvents are anhydrous, as water can deactivate the catalyst and quench the nucleophile.

Q3: I am observing the formation of regioisomeric byproducts. How can I improve the regioselectivity?

The formation of regioisomers is a common challenge in AAA reactions with unsymmetrical allylic substrates. The regioselectivity is influenced by a delicate balance of steric and electronic factors, which are in turn affected by the ligand, solvent, and any additives present. The this compound is designed to create a specific chiral environment around the palladium center to favor the formation of one regioisomer. However, the nature of the nucleophile and the substrate can significantly impact the outcome. Screening different solvents and additives may be necessary to enhance the desired regioselectivity.

Q4: What is the specific role of the pyridyl moieties in the this compound?

While the core chirality is derived from the diaminocyclohexane (DACH) backbone, the pyridyl groups can influence the electronic properties and coordination geometry of the palladium center. The nitrogen atoms in the pyridyl rings can potentially coordinate to the metal or interact with other species in the reaction mixture, thereby modulating the catalyst's reactivity and selectivity. This is an active area of research, and the precise effects can be substrate- and condition-dependent.

II. Troubleshooting Guide: A Mechanistic Approach

This section provides a structured approach to troubleshooting common problems encountered during the optimization of base and additive for the this compound.

Issue 1: Low Yield and/or Enantioselectivity

A common starting point for troubleshooting is to systematically evaluate the base used in the reaction. The base's primary role is to deprotonate the pronucleophile, but its counter-ion and strength can significantly impact the reaction's efficiency and stereochemical outcome.

Troubleshooting Workflow:

G cluster_0 Factors Influencing Regioselectivity A Ligand Structure ((R,R)-DACH-pyridyl) E π-Allyl Palladium Intermediate A->E B Solvent Polarity & Coordination B->E C Nucleophile (Sterics & Electronics) C->E D Additives (e.g., Halide Salts) D->E F Desired Regioisomer E->F Favored Pathway G Undesired Regioisomer E->G Disfavored Pathway

References

Technical Support Center: Purification of (R,R)-DACH-pyridyl TROST Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of products from (R,R)-DACH-pyridyl TROST reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these valuable chiral molecules. Asymmetric allylic alkylation (AAA) catalyzed by palladium and Trost ligands is a powerful tool for creating stereogenic centers, but the subsequent purification requires a nuanced approach. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established scientific principles.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Question 1: My final product is a grey or black solid/oil, and NMR/ICP-MS analysis confirms palladium contamination. How can I remove the residual palladium catalyst?

Answer: Palladium contamination is a frequent issue, particularly in late-stage synthesis for pharmaceutical applications where strict limits on heavy metal impurities are enforced.[1] The palladium can exist in various forms, including Pd(0) nanoparticles, Pd(II) species, or complexes with the phosphine ligand, making a single removal method not universally effective.[1][2]

Potential Causes & Solutions:

  • Cause A: Colloidal Palladium(0): The reaction can generate insoluble Pd(0) "palladium black."

    • Solution 1: Filtration through Celite®: Before aqueous work-up, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) and filter it through a 1-2 cm thick pad of Celite® on a sintered glass funnel. This will trap most of the insoluble inorganic salts and metallic palladium.[2]

    • Solution 2: Activated Carbon Treatment: After initial purification, dissolving the crude product in a solvent and stirring with activated carbon can adsorb residual palladium. However, be aware that activated carbon can also adsorb your product, so a preliminary small-scale test is crucial to assess potential yield loss.[3]

  • Cause B: Soluble Palladium Complexes: The desired product may be contaminated with soluble Pd(0) or Pd(II) complexes.

    • Solution 1: Metal Scavengers: Solid-supported metal scavengers are highly effective. Thiol-functionalized silica gels or resins are particularly efficient at binding palladium. The crude product is dissolved and passed through a cartridge or stirred with the scavenger, which is then filtered off.[1]

    • Solution 2: Aqueous Washes: Specific aqueous solutions can help extract palladium species. A wash with an aqueous solution of sodium thiosulfate or thiourea can help complex and remove palladium. For some products, a wash with a dilute solution of aqueous lactic acid can also be effective.[3][4]

Method Target Palladium Species Advantages Disadvantages
Filtration through Celite® Insoluble Pd(0)Simple, fast, inexpensive.Ineffective for soluble Pd complexes.
Activated Carbon Pd(0), some Pd complexesWidely available, effective.Can adsorb the product, leading to yield loss.[3]
Thiol-Based Scavengers Soluble Pd(0) and Pd(II)High efficiency and selectivity.[1]Higher cost than other methods.
Aqueous Thiosulfate Wash Soluble Pd speciesInexpensive and easy to perform.May not be effective for all complexes.

Question 2: I'm struggling to separate the (R,R)-DACH-pyridyl TROST ligand from my product using column chromatography. They either co-elute or the ligand streaks across all fractions.

Answer: The this compound is a polar molecule with amide functional groups and a molecular weight of 324.38 g/mol .[5] These characteristics can make its separation from a desired product challenging, especially if the product has similar polarity.

Potential Causes & Solutions:

  • Cause A: Similar Polarity: The product and ligand have close Rf values on TLC.

    • Solution 1: Gradient Elution Chromatography: Avoid isocratic elution. A shallow gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) can often resolve closely eluting spots.[6]

    • Solution 2: Acid/Base Extraction: The pyridyl and amide groups on the ligand can be protonated. Performing an aqueous wash with dilute acid (e.g., 1M HCl) during the work-up can move the ligand into the aqueous phase as a salt, separating it from the organic product. This is highly effective for products that are not basic themselves, such as those formed from carbon or oxygen nucleophiles.

  • Cause B: Ligand Degradation/Complexation: The ligand may have degraded or formed stable complexes that behave differently during chromatography.

    • Solution 1: Preparative TLC/HPLC: For small-scale reactions or highly valuable products, preparative thin-layer chromatography or high-performance liquid chromatography can provide the necessary resolution.

    • Solution 2: Crystallization: If your product is a solid, crystallization is an excellent method to exclude impurities like the ligand. See the FAQ section for more on this technique.

Question 3: My product is a mixture of diastereomers or regioisomers that I cannot separate.

Answer: The formation of multiple stereoisomers or regioisomers is a common challenge in asymmetric synthesis.[7][8]

  • Diastereomers: These are formed when either the starting material or the nucleophile is already chiral. Diastereomers have different physical properties and are generally separable by standard purification techniques.

    • Solution: Meticulous Column Chromatography: Diastereomers often have very small differences in polarity. Careful selection of the solvent system and using a long column with a slow flow rate can improve separation. Automated flash chromatography systems are particularly adept at this.[9]

  • Regioisomers: Nucleophilic attack can sometimes occur at the more substituted carbon of the allyl intermediate, leading to a branched product, instead of the desired linear one (or vice-versa).[8]

    • Solution: Re-optimization of Reaction Conditions: Regioselectivity is often influenced by the ligand, solvent, and nucleophile. While not a purification solution, revisiting the reaction conditions is the most effective long-term strategy. For purification, the same meticulous chromatography approach used for diastereomers is the best course of action.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended first step after my TROST reaction is complete? A: The first step should always be to analyze the crude reaction mixture by Thin Layer Chromatography (TLC) and ¹H NMR. This will give you a snapshot of the reaction's success: conversion of starting material, presence of major byproducts, and a preliminary indication of cleanliness. This analysis guides your purification strategy.

Q2: What is the best general-purpose purification technique for products from these reactions? A: Flash column chromatography on silica gel is the most common and versatile method.[6][10] It is effective for separating the product from non-polar starting materials, polar ligand/catalyst residues, and many byproducts. For chiral products, especially chiral amines, it's often the primary purification step before analysis of enantiomeric excess.[11]

Q3: How do I determine the enantiomeric excess (ee) of my purified product? A: Determining the ee is critical to evaluating the success of an asymmetric reaction.[12] The most common methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. The purified product is run on a column with a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

  • Chiral Supercritical Fluid Chromatography (SFC): An increasingly popular technique that is often faster and uses less solvent than HPLC.[13]

  • NMR Spectroscopy with Chiral Shift Reagents: Adding a chiral lanthanide shift reagent can cause the signals for the two enantiomers in the NMR spectrum to separate, allowing for integration and calculation of the ee.

Q4: Is crystallization a viable purification method for these products? A: Absolutely. If your product is a solid, crystallization can be an excellent method for both purification and potential enantiomeric enrichment.[14][15]

  • For General Purification: A simple recrystallization can remove soluble impurities, often providing a product of very high purity.[16]

  • For Chiral Resolution: If the product crystallizes as a conglomerate (a physical mixture of single-enantiomer crystals), it may be possible to perform a preferential crystallization. More commonly, diastereomeric salt crystallization is used. This involves reacting the chiral product (e.g., a chiral amine) with a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts.[17] These salts have different solubilities and can be separated by crystallization.[14][18]

Section 3: Standard Operating Protocols (SOPs)

SOP 1: General Post-Reaction Work-up and Palladium Scavenging

  • Reaction Quenching: Cool the reaction mixture to room temperature. Quench the reaction by adding deionized water (volume approximately equal to the reaction solvent volume).

  • Solvent Removal (if applicable): If the reaction solvent is water-miscible (e.g., THF, acetone), remove it under reduced pressure using a rotary evaporator.

  • Extraction: Add an organic solvent (e.g., ethyl acetate or dichloromethane) to the aqueous residue and transfer the mixture to a separatory funnel. Extract the aqueous layer two more times with the organic solvent.

  • Combine & Wash: Combine the organic layers. Wash sequentially with:

    • 1M HCl (2x, if the product is not a base) to remove the Trost ligand.

    • Saturated aqueous NaHCO₃ (1x) to neutralize any remaining acid.

    • Brine (1x) to remove bulk water.

  • Drying & Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the solution to remove the drying agent.

  • Palladium Scavenging:

    • Add a thiol-functionalized silica gel scavenger (approx. 5-10 wt% relative to the crude product) to the filtered organic solution.

    • Stir the suspension at room temperature for 1-2 hours.

    • Filter the mixture through a pad of Celite® to remove the scavenger. Wash the pad with fresh organic solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product, which is now ready for chromatography or crystallization.

SOP 2: Optimized Flash Column Chromatography

  • TLC Analysis: Determine an appropriate solvent system using TLC. Aim for an Rf value of ~0.2-0.3 for your product for good separation.

  • Column Packing (Dry Packing):

    • Select a column with a diameter such that the silica gel height will be ~15-20 cm. Use a silica gel mass of 50-100 times the mass of your crude product.

    • Add the dry silica gel to the column. Gently tap the column to ensure even packing.

    • Add a thin layer of sand on top of the silica.

  • Column Equilibration: Run the initial, least polar eluent through the column until it is fully wetted and equilibrated. Do not let the column run dry.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or dichloromethane. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution: Begin elution with the non-polar solvent, gradually increasing the polarity (gradient elution) based on your TLC analysis. Collect fractions and monitor them by TLC.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Section 4: Visual Guides & Workflows

// Node styles start_node [fillcolor="#F1F3F4", fontcolor="#202124"]; process_node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; decision_node [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; problem_node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; solution_node [fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes start [label="Reaction Complete\n(TLC/NMR Crude)", class="start_node"]; workup [label="Aqueous Work-up\n(Acid/Base Washes)", class="process_node"]; concentrate [label="Concentrate Crude", class="process_node"]; check_purity [label="Analyze Crude:\nColor? TLC Profile?", class="decision_node"];

// Problems pd_issue [label="Problem:\nGrey/Black Color\n(Pd Contamination)", class="problem_node"]; ligand_issue [label="Problem:\nLigand Present\n(Similar Rf)", class="problem_node"]; separation_issue [label="Problem:\nPoor Separation\n(Isomers/Byproducts)", class="problem_node"]; clean_crude [label="Crude Looks Clean", class="solution_node"];

// Solutions scavenge [label="Solution:\nFilter through Celite®\nUse Scavengers", class="solution_node"]; acid_wash [label="Solution:\nRe-extract with\n1M HCl", class="solution_node"]; optimize_chrom [label="Solution:\nOptimize Chromatography\n(Shallow Gradient)", class="solution_node"]; purify [label="Proceed to\nChromatography or\nCrystallization", class="process_node"];

// Connections start -> workup; workup -> concentrate; concentrate -> check_purity;

check_purity -> pd_issue [label=" Yes "]; pd_issue -> scavenge; scavenge -> purify;

check_purity -> ligand_issue [label=" Ligand "]; ligand_issue -> acid_wash; acid_wash -> purify;

check_purity -> separation_issue [label=" Overlapping Spots "]; separation_issue -> optimize_chrom; optimize_chrom -> purify;

check_purity -> clean_crude [label=" No obvious issues "]; clean_crude -> purify; } Caption: Decision tree for troubleshooting common purification issues.

// Node styles process_node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis_node [shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; final_node [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes A [label="1. Quench Reaction", class="process_node"]; B [label="2. Aqueous Work-up\n(Extraction)", class="process_node"]; C [label="3. Palladium Scavenging\n(e.g., Thiol-Silica)", class="process_node"]; D [label="4. Dry & Concentrate", class="process_node"]; E [label="5. Primary Purification\n(Flash Chromatography)", class="process_node"]; F [label="6. Purity Analysis\n(NMR, TLC)", class="analysis_node"]; G [label="7. Secondary Purification\n(Crystallization or Prep-HPLC)", class="process_node"]; H [label="8. Chiral Analysis\n(Chiral HPLC/SFC)", class="analysis_node"]; I [label="Pure, Enantioenriched Product", class="final_node"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G [label="Impurities remain"]; F -> H [label="Product is pure"]; G -> F; H -> I; } Caption: A standard workflow for purifying TROST reaction products.

Section 5: References
  • Trost, B. M. (2004). Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories. National Institutes of Health. --INVALID-LINK--

  • Trost Asymmetric Allylation Alkylation. SynArchive. --INVALID-LINK--

  • Tsuji–Trost reaction. Wikipedia. --INVALID-LINK--

  • Kainz, Q. M., et al. (2018). Allylation of C‐, N‐, and O‐Nucleophiles via a Mechanochemically‐Driven Tsuji–Trost Reaction Suitable for Late‐Stage Modification of Bioactive Molecules. Angewandte Chemie. --INVALID-LINK--

  • Butt, N. A., & Zhang, W. (2021). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews. --INVALID-LINK--

  • Trost Ligands for Allylic Alkylation. Sigma-Aldrich. --INVALID-LINK--

  • Various Authors. (2015). How can I remove palladium Pd catalyst easily? ResearchGate. --INVALID-LINK--

  • Nagy, V., et al. (2020). Counterion-Enhanced Pd/Enamine Catalysis: Direct Asymmetric α-Allylation of Aldehydes with Allylic Alcohols by Chiral Amines and Achiral or Racemic Phosphoric Acids. The Journal of Organic Chemistry. --INVALID-LINK--

  • Kannappan, V. (2025). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Chromatography Today. --INVALID-LINK--

  • Various Authors. (2012). What are the best processes/methods for separation of chiral amine both non selective separation and selective separation? ResearchGate. --INVALID-LINK--

  • West, Z. W., et al. (2022). Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy. Analytical Chemistry. --INVALID-LINK--

  • Tsuji-Trost Reaction. Organic Chemistry Portal. --INVALID-LINK--

  • Carswell, E. L., et al. (2022). Enantioselective Intramolecular Allylic Substitution via Synergistic Palladium/Chiral Phosphoric Acid Catalysis: Insight into Stereoinduction through Statistical Modeling. ChemRxiv. --INVALID-LINK--

  • CINI, M., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. --INVALID-LINK--

  • Various Authors. (2014). Can anyone help with purifying product from reaction mixture with column chromatography? ResearchGate. --INVALID-LINK--

  • Crystallization of Chiral Molecules. Semantic Scholar. --INVALID-LINK--

  • Cintas, P. (2012). Crystallization of Chiral Molecules. Docta Complutense. --INVALID-LINK--

  • Addadi, L., et al. (2025). Introduction to Chiral Crystallization of Achiral Organic Compounds. Request PDF. --INVALID-LINK--

  • Darby, S. M., et al. (2025). Determination of Enantiomeric Excess in Confined Aprotic Solvent. ACS Electrochemistry. --INVALID-LINK--

  • Atzori, M. (2021). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath. --INVALID-LINK--

  • 3.1. Determination of Enantiomeric Purity by Direct Methods. Thieme. --INVALID-LINK--

  • Inoue, K., & Komatsu, M. (2005). Method of removing palladium. Google Patents. --INVALID-LINK--

  • Afonso, C. A. M., et al. (2015). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. --INVALID-LINK--

  • Di Iacovo, A., et al. (2022). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. --INVALID-LINK--

  • On the Formation of Pd(II) Complexes of Trost Modular Ligand Involving N H Activation or P,O Coordination in Palladium-catalyzed allylic alkylation. ResearchGate. --INVALID-LINK--

  • Troubleshooting low conversion rates in allylic substitution reactions. Benchchem. --INVALID-LINK--

  • This compound 95%. Sigma-Aldrich. --INVALID-LINK--

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. --INVALID-LINK--

  • Tsuji-Trost Allylation Reaction/Selectivity/CSIR 2015/Problem Solved/ChemOrgChem. YouTube. --INVALID-LINK--

  • Chemical/Laboratory Techniques: Recrystallization. YouTube. --INVALID-LINK--

  • This compound 95 218290-24-5. Sigma-Aldrich. --INVALID-LINK--

  • Purification Troubleshooting. Reddit. --INVALID-LINK--

  • This compound. Santa Cruz Biotechnology. --INVALID-LINK--

  • Tsuji-Trost Reaction. NROChemistry. --INVALID-LINK--

  • This compound. PubChem. --INVALID-LINK--

  • Overcoming challenges in the purification of (R)-tropic acid. Benchchem. --INVALID-LINK--

  • This compound 95%. MilliporeSigma. --INVALID-LINK--

  • Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. MDPI. --INVALID-LINK--

  • Active Phase–Support Interaction in Phosphotungstic Acid-SiO2 Catalysts Enables Enhanced Olefin Oligomerization to Synthetic Fuel. ACS Publications. --INVALID-LINK--

  • (R,R)-DACH-phenyl Trost ligand 95%. Sigma-Aldrich. --INVALID-LINK--

References

Technical Support Center: Stereochemical Control with (R,R)-DACH-Pyridyl Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals utilizing (R,R)-DACH-pyridyl derived ligands in asymmetric synthesis. This guide is designed to provide in-depth, practical answers to common challenges, focusing on the critical role of temperature in determining the stereochemical outcome of your reactions. Our goal is to move beyond simple procedural steps to explain the underlying scientific principles, empowering you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: We are observing low enantiomeric excess (ee) in our reaction using an (R,R)-DACH-pyridyl based catalyst. What is the first parameter we should investigate?

A1: Low or inconsistent enantiomeric excess is a common challenge in asymmetric catalysis.[1] Before suspecting catalyst or substrate integrity, the most impactful and often simplest parameter to investigate is the reaction temperature. The stereoselectivity of a reaction is fundamentally governed by the difference in the Gibbs free energy of activation (ΔΔG‡) for the pathways leading to the two different enantiomers (or diastereomers). This relationship is described by the Eyring equation.

Generally, lowering the reaction temperature increases the influence of this energy difference relative to the available thermal energy (kT), which can significantly enhance enantioselectivity.[1][2] Many catalytic systems, such as those employing Jacobsen's catalyst which features a similar (R,R)-DACH backbone, show a favorable effect on enantioselectivity at low temperatures, sometimes as low as -70 °C.[3]

Initial Troubleshooting Steps:

  • Establish a Baseline: Ensure your current result at room temperature (or your standard temperature) is reproducible.

  • Stepwise Temperature Reduction: Perform the reaction at systematically lower temperatures (e.g., 0 °C, -20 °C, -40 °C, and -78 °C).

  • Monitor Conversion: Be aware that lowering the temperature will also decrease the reaction rate. You may need to extend reaction times to achieve acceptable conversion.

If lowering the temperature does not improve enantioselectivity, or worsens it, this points to more complex mechanistic behavior, which is addressed in the questions below.

Q2: We lowered the reaction temperature, but the enantioselectivity decreased. In one instance, we even observed an inversion of the major enantiomer. How is this possible?

A2: This is an excellent and insightful observation that points towards a complex interplay of thermodynamics and kinetics, and it is a known, though less common, phenomenon in asymmetric catalysis.[4] An "inversion" or decrease in enantioselectivity with lower temperature is often referred to as a non-linear temperature effect and suggests that the reaction is not governed by a single, simple energetic relationship.

There are several potential causes for this behavior:

  • Change in Mechanism: The reaction may proceed through two or more competing catalytic pathways, each with a different temperature dependency and each favoring a different enantiomer. At higher temperatures, the higher-energy, faster pathway might dominate, while at lower temperatures, the lower-energy, more ordered pathway becomes prevalent. If these pathways lead to opposite enantiomers, a temperature-dependent inversion can occur.

  • Entropy vs. Enthalpy Control: The stereochemical outcome is determined by the Gibbs free energy (ΔG‡ = ΔH‡ - TΔS‡).

    • Enthalpy-driven: Most reactions are enthalpy-driven, where the lower activation enthalpy (ΔH‡) pathway is favored at lower temperatures, leading to higher ee.

    • Entropy-driven: In some cases, the transition state leading to one enantiomer is more ordered (negative ΔS‡) but has a favorable enthalpy. The transition state for the other enantiomer might be less ordered (positive ΔS‡) but have a less favorable enthalpy. At high temperatures, the TΔS‡ term can dominate, favoring the entropically preferred pathway. As the temperature is lowered, the TΔS‡ term diminishes, and the enthalpically favored pathway takes over. If these pathways produce opposite enantiomers, selectivity can invert.

  • Catalyst Aggregation: The active catalytic species may exist in different aggregation states (monomer, dimer, etc.) at different temperatures. If these aggregates have different intrinsic selectivities, the overall enantiomeric excess of the product will be temperature-dependent. For example, a highly selective dimeric species might be favored at low temperatures, while a less selective monomeric species predominates at higher temperatures.

Q3: How does the conformation of the (R,R)-DACH-pyridyl ligand itself contribute to temperature-dependent effects?

A3: The conformation of the chiral ligand is central to the transfer of stereochemical information. The (R,R)-1,2-diaminocyclohexane (DACH) backbone is a conformationally rigid "C2-symmetric" scaffold, which is crucial for its success. However, the orientation of the pyridyl groups and their coordination to a metal center can still possess conformational flexibility.

Temperature can influence the equilibrium between different conformations of the catalyst-substrate complex.[5] Imagine two possible conformations of the active catalyst, Conformer A and Conformer B, which are in equilibrium.

  • Conformer A is lower in energy and produces the (R)-enantiomer with high selectivity.

  • Conformer B is slightly higher in energy and produces the (S)-enantiomer (or the (R)-enantiomer with low selectivity).

At low temperatures, the equilibrium will heavily favor the more stable Conformer A, leading to high ee for the (R)-product. As the temperature increases, more energy is available to populate the less stable Conformer B. The reaction may then proceed through both conformational pathways, leading to a decrease in the overall observed enantioselectivity. This concept is an application of the Curtin-Hammett principle.

Troubleshooting Guide: A Systematic Workflow

If you are facing challenges with stereochemical control, a systematic approach is essential. The following guide provides a logical workflow for troubleshooting.

Problem: Low or Inconsistent Enantiomeric Excess (% ee)
Potential Cause Recommended Action & Rationale
Suboptimal Temperature Action: Perform a temperature screening study (e.g., +25°C, 0°C, -20°C, -78°C). Rationale: As discussed in Q1, temperature is the most common factor influencing ee. Lower temperatures generally favor the transition state with the lowest activation enthalpy, leading to higher selectivity.[1][3]
Solvent Effects Action: Screen a range of solvents with varying polarity and coordinating ability (e.g., Toluene, CH2Cl2, THF, Acetonitrile). Rationale: The solvent can stabilize or destabilize the diastereomeric transition states differently, directly impacting ΔΔG‡. Pyridyl ligands, with their nitrogen lone pairs, can be particularly sensitive to solvent interactions.
Incorrect Catalyst Loading Action: Vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%). Rationale: Both too high and too low catalyst loadings can negatively impact selectivity. High concentrations can lead to aggregation, forming less selective catalytic species.
Substrate/Reagent Purity Action: Verify the purity of all starting materials, reagents, and solvents. Ensure they are anhydrous if the catalyst is moisture-sensitive. Rationale: Impurities can act as inhibitors, competing ligands, or promote side reactions, all of which can erode enantioselectivity.
Ligand-Metal Ratio Action: If you are forming the catalyst in situ, screen different ligand-to-metal ratios. Rationale: An excess of ligand or metal can lead to the formation of different, less selective catalytic species in solution.
Visualizing the Troubleshooting Process

The following diagram outlines a logical workflow for addressing issues of low enantioselectivity.

Troubleshooting_Workflow start Low ee Observed temp_screen Perform Temperature Screening Study start->temp_screen First Step solvent_screen Screen Solvents temp_screen->solvent_screen No Improvement success Problem Solved: High ee Achieved temp_screen->success ee Improves loading_screen Vary Catalyst Loading solvent_screen->loading_screen No Improvement solvent_screen->success ee Improves purity_check Verify Reagent Purity loading_screen->purity_check No Improvement loading_screen->success ee Improves purity_check->success ee Improves reevaluate Re-evaluate Ligand/ Catalyst Structure purity_check->reevaluate No Improvement

Caption: Troubleshooting workflow for low enantioselectivity.

Experimental Protocol: Temperature Screening for an Asymmetric Reaction

This protocol provides a standardized method for evaluating the effect of temperature on the stereochemical outcome of a reaction catalyzed by an (R,R)-DACH-pyridyl derived system.

Objective: To determine the optimal reaction temperature for maximizing enantiomeric excess (ee).

Materials:

  • Substrate

  • Reagent

  • (R,R)-DACH-pyridyl ligand and metal precursor (or pre-formed catalyst)

  • Anhydrous solvent

  • Inert gas supply (Nitrogen or Argon)

  • Reaction vessels (e.g., Schlenk tubes or vials)

  • Temperature-controlled cooling baths (ice/water, dry ice/acetone, cryocooler)

  • Stirring plate and stir bars

  • Analytical equipment for ee determination (e.g., Chiral HPLC or GC)

Procedure:

  • Preparation: Under an inert atmosphere, prepare a stock solution of the catalyst (or ligand and metal precursor) in the chosen anhydrous solvent. Prepare a separate stock solution of the substrate.

  • Reaction Setup:

    • Set up four identical reaction vessels, each with a stir bar.

    • Label them for the target temperatures: 25 °C (RT), 0 °C, -20 °C, -78 °C.

    • Place each vessel in the appropriate cooling bath and allow it to equilibrate for 10-15 minutes.

  • Initiation:

    • To each vessel, add the required volume of the catalyst stock solution.

    • Add the required volume of the substrate stock solution.

    • Initiate the reaction by adding the final reagent (e.g., a Michael acceptor, oxidant, etc.). Start a timer for each reaction.

  • Monitoring and Quenching:

    • Allow the reactions to stir for a predetermined time (e.g., 24 hours). Note that low-temperature reactions may require significantly longer times. It is advisable to monitor for completion by TLC or a similar method if possible.

    • Quench all reactions simultaneously by adding an appropriate quenching agent (e.g., saturated NH4Cl solution, water).

  • Workup and Analysis:

    • Perform an identical workup procedure for each reaction mixture to extract the product.

    • Carefully remove the solvent in vacuo.

    • Prepare a sample of each crude product for analysis.

    • Determine the enantiomeric excess (% ee) for each sample using a validated chiral HPLC or GC method.

Data Presentation:

Summarize the results in a table to clearly visualize the temperature-selectivity relationship.

EntryTemperature (°C)Reaction Time (h)Conversion (%)% eeMajor Enantiomer
12512>9975R
2024>9992R
3-20489597R
4-787280>99R
This data is illustrative and will vary for each specific chemical system.
Visualizing the Energetic Principle

The diagram below illustrates why lower temperatures often lead to higher enantioselectivity by showing the relationship between the activation energies of the two competing pathways.

Eyring_Principle cluster_1 A Reactants TS_R TS-(R) A->TS_R TS_S TS-(S) A->TS_S P_R Product (R) P_S Product (S) TS_R->TS_S TS_R->P_R TS_S->P_S E0 E0 E1 E1 E2 E2 label_ddG ΔΔG‡

Caption: Energy profile for two enantiomeric pathways.

References

air and moisture sensitivity of (R,R)-DACH-pyridyl TROST ligand complexes

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (R,R)-DACH-pyridyl Trost Ligand Complexes

Welcome to the technical support guide for this compound and its palladium complexes. This resource is designed for researchers, chemists, and drug development professionals to navigate the intricacies of using these powerful yet sensitive catalytic systems. The following troubleshooting guides and FAQs are based on established principles of organometallic chemistry and field-proven insights to ensure the success and reproducibility of your experiments.

Troubleshooting Guide: Diagnosing and Solving Common Reaction Failures

This section addresses specific problems you may encounter during your catalytic reactions. The guidance provided focuses on tracing the issue back to its root cause, with a strong emphasis on the air and moisture sensitivity of the palladium catalyst.

Q1: My reaction is sluggish or has failed completely (low to no conversion). I see a black precipitate. What went wrong?

A1: This is a classic symptom of catalyst death, specifically the oxidation of the active Pd(0) species.

The black precipitate you are observing is likely palladium black, which is finely divided, catalytically inactive palladium metal. The active catalyst in a Trost Asymmetric Allylic Alkylation (AAA) is a Pd(0) complex.[1][2] This species is electron-rich and highly susceptible to oxidation by atmospheric oxygen, which converts it to an inactive Pd(II) state and can ultimately lead to the formation of palladium black.

Immediate Diagnostic Steps:

  • Visual Inspection: The presence of palladium black is the strongest indicator of catalyst oxidation.

  • Reaction Setup Review: Critically assess your experimental setup. Was the glassware rigorously dried? Were the solvents properly degassed? Was the reaction maintained under a positive pressure of a high-purity inert gas (Argon or Nitrogen)?

Root Causes & Solutions:

Potential Cause Scientific Rationale Corrective Action
Oxygen Contamination Pd(0) is readily oxidized by O₂, disrupting the Pd(0)/Pd(II) catalytic cycle essential for the Tsuji-Trost reaction.[1][2]Rigorous Inert Atmosphere Technique: Use a glovebox for all manipulations of the palladium complex. If using a Schlenk line, ensure at least three vacuum/backfill cycles. Use high-purity inert gas and check for leaks in your system (e.g., with a bubbler).
Wet Solvents/Reagents Water can facilitate oxidative pathways and react with sensitive reagents.Solvent & Reagent Purification: Use freshly distilled solvents from an appropriate drying agent (e.g., Na/benzophenone for THF, CaH₂ for CH₂Cl₂) or pass them through a solvent purification system. Dry liquid reagents over molecular sieves.
Impure Starting Materials Peroxides in solvents (like THF or ether) or other oxidizing impurities can rapidly kill the catalyst.Purity Verification: Use freshly opened bottles of reagents or purify them according to standard procedures. Test ethereal solvents for peroxides before use.

Q2: My reaction worked, but the enantioselectivity (ee%) is poor or nonexistent. Why did I lose stereocontrol?

A2: Poor enantioselectivity points to a compromised chiral environment around the palladium center.

High enantioselectivity in the Trost AAA reaction is achieved because the chiral (R,R)-DACH-pyridyl ligand creates a specific, asymmetric environment that dictates the trajectory of the incoming nucleophile.[3] If this environment is disrupted, the reaction may still proceed, but without facial discrimination, leading to a racemic or enantioenriched product.

Root Causes & Solutions:

Potential Cause Scientific Rationale Corrective Action
Ligand Degradation While chiral diamine ligands are generally more robust than phosphines, the amide bonds in the DACH-pyridyl ligand can be susceptible to hydrolysis under harsh (e.g., strongly acidic or basic) conditions, especially in the presence of water.[4][5] This would destroy the ligand's structure.Control Reaction Conditions: Ensure the reaction pH is within a range tolerated by the ligand. Avoid excessive heat or prolonged reaction times unless necessary. Always use anhydrous conditions.
Formation of Achiral Catalysts If a portion of the Pd(0) complex decomposes to form palladium black or other achiral palladium clusters, these species can often catalyze a non-asymmetric background reaction, eroding the overall enantioselectivity.Maintain Catalyst Integrity: The same rigorous inert atmosphere techniques used to prevent catalyst death (Q1) are critical here. A faster, cleaner reaction minimizes the time available for catalyst degradation.
Incorrect Ligand:Metal Ratio An improper stoichiometry can lead to the formation of various palladium species, not all of which may be part of the desired asymmetric catalytic cycle.Verify Stoichiometry: Accurately weigh both the palladium precursor and the ligand. A slight excess of the ligand is sometimes used to ensure all palladium is complexed.
Q3: I observed a color change (e.g., from off-white to yellow/brown) in my solid this compound during storage. Can I still use it?

A3: A significant color change is a visual indicator of potential chemical degradation. Proceed with caution.

The this compound should be a white to off-white solid. Discoloration suggests that the compound may have undergone slow decomposition. While this may not always impact its performance, it is a warning sign. The palladium complexes are even more sensitive.

Recommended Actions:

  • Re-characterize: If possible, check the purity of the ligand by obtaining a melting point or running an NMR spectrum to compare against a reference.

  • Run a Control Experiment: Test the suspect ligand in a well-established, reliable reaction and compare the yield and ee% to a previous successful run or a fresh batch of the ligand.

  • Default to Fresh Material: For critical, large-scale, or GMP-level work, it is always best practice to use a fresh, validated batch of the ligand to ensure reproducibility and avoid costly failures.

Frequently Asked Questions (FAQs): Best Practices for Handling and Storage

Proactive measures are the best way to prevent the issues described above. This section provides clear guidelines for the proper care of your sensitive ligand and catalyst complexes.

Q1: What are the ideal storage conditions for the this compound and its palladium complexes?

A1: Proper storage is crucial for maintaining the integrity and reactivity of these materials.

  • This compound (Solid):

    • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) or in a desiccator.

    • Temperature: Store in a cool, dark place. Refrigeration or freezing (-20°C) is recommended for long-term storage to minimize any potential slow degradation pathways.

    • Container: Use a well-sealed container, such as a vial with a PTFE-lined cap, wrapped with Parafilm for extra security.

  • Palladium Complexes (e.g., [Pd₂(dba)₃] + Ligand):

    • Atmosphere: Strictly inert atmosphere is mandatory. The ideal storage location is inside a glovebox freezer.

    • Temperature: Store at low temperatures (-20°C to -30°C) to slow decomposition.

    • Handling: Never expose the solid palladium complex to the open air.

Q2: What is the proper procedure for preparing a catalytic reaction?

A2: A systematic and meticulous approach is required. The following workflow minimizes the risk of introducing air or moisture.

Q3: Can I prepare a stock solution of the catalyst? How long will it be stable?

A3: Preparing a stock solution of the pre-formed catalyst (e.g., palladium source + ligand in a degassed solvent) is a common practice for screening multiple reactions. However, the stability of these solutions is limited.

  • Best Practice: Prepare the catalyst solution fresh for each set of experiments.

  • Short-Term Storage: If necessary, a solution stored in a sealed, inerted vial (e.g., a septum-capped vial inside a glovebox) may remain active for several hours to a day. Stability is highly dependent on solvent purity and the complete exclusion of oxygen.

  • Avoid Long-Term Storage: Do not store catalyst solutions for multiple days or weeks. The risk of slow decomposition is very high, which will lead to inconsistent and unreliable results.

References

common experimental errors in using (R,R)-DACH-pyridyl TROST ligand

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the (R,R)-DACH-pyridyl TROST ligand. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its application in asymmetric synthesis. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to help you achieve optimal results in your experiments.

Introduction: The Role of the (R,R)-DACH-pyridyl Ligand in Asymmetric Allylic Alkylation

The Trost asymmetric allylic alkylation (AAA) is a cornerstone reaction in modern organic synthesis, enabling the enantioselective formation of carbon-carbon and carbon-heteroatom bonds.[1][2] At the heart of this powerful transformation is a chiral ligand that guides the stereochemical outcome. The (R,R)-DACH-pyridyl ligand, a member of the C2-symmetric diaminocyclohexane (DACH) family pioneered by the Trost group, is a specialized ligand designed to impart high levels of enantioselectivity in palladium-catalyzed reactions.

Its rigid chiral scaffold creates a well-defined steric and electronic environment around the palladium center. This chiral pocket influences the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate, which is the key enantioselectivity-determining step of the catalytic cycle.[3][4] This guide will address the practical challenges and nuances of using this specific ligand to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and what is its primary application?

The this compound, formally named (–)-N,N′-(1R,2R)-1,2-Diaminocyclohexanediylbis(2-pyridinecarboxamide), is a chiral diphosphine ligand.[5] Its principal application is in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions.[1][6] This reaction is highly valued for its ability to construct stereogenic centers with high enantioselectivity under mild conditions, making it a vital tool in the synthesis of complex chiral molecules, including natural products and active pharmaceutical ingredients.[2]

Q2: How does the TROST ligand induce asymmetry in the Tsuji-Trost reaction?

The reaction proceeds through a catalytic cycle involving a π-allylpalladium intermediate.[7][8] The process begins with the coordination of a Pd(0) catalyst to the alkene of an allylic substrate, followed by oxidative addition to form a cationic (η³-allyl)Pd(II) complex.[1][9] The chiral (R,R)-DACH-pyridyl ligand, bound to the palladium, creates a C2-symmetric chiral environment. This asymmetry forces the incoming nucleophile to attack one of the two enantiotopic termini of the π-allyl group preferentially, leading to the formation of one enantiomer of the product over the other.[1][10]

Q3: What are the typical Palladium sources used with this ligand?

Common palladium sources for generating the active Pd(0) catalyst in situ include:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or its chloroform adduct. This is a stable, air-tolerant Pd(0) source that is widely used.

  • Allylpalladium(II) chloride dimer ([Pd(allyl)Cl]₂) . This Pd(II) precursor is readily reduced in the presence of the phosphine ligand and other reagents to generate the active Pd(0) species.[11]

  • Palladium(II) acetate (Pd(OAc)₂) in the presence of a reducing agent (often the phosphine ligand itself or an additive).

Recently, stable, isolable Pd(0)-Trost ligand precatalysts have been developed that offer superior performance, stability, and practicality, often allowing for lower catalyst loadings and eliminating the need for complex pre-activation protocols.[12]

Q4: How should I store and handle the this compound?

The this compound is a solid that should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation of the phosphine groups. While some pre-formed palladium-Trost complexes are remarkably stable in air for short periods, both the free ligand and the catalyst are best handled using standard Schlenk or glovebox techniques, especially when preparing stock solutions or setting up reactions that require high reproducibility.[12]

Troubleshooting Guide: Common Experimental Issues

Issue: Low or No Reaction Conversion
Q: My reaction is not proceeding, or the conversion is very low. What are the likely causes?

This is a common issue that can often be traced back to the integrity of the catalytic system. Low conversion rates can stem from several factors, primarily related to the deactivation of the palladium catalyst or suboptimal reaction conditions.[9]

Causality and Troubleshooting Steps:

  • Catalyst Inactivity/Decomposition: The active Pd(0) species is susceptible to oxidation. The formation of palladium black is a visual indicator of catalyst death (aggregation and precipitation).[9]

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (high-purity argon or nitrogen). Use freshly distilled, anhydrous, and degassed solvents. All reagents should be of high purity and free from catalyst poisons.[9]

  • Improper Catalyst Formation: The in situ generation of the active catalyst is a critical step. The ratio of ligand to palladium is crucial.

    • Solution: The optimal ligand-to-palladium ratio can vary but typically ranges from 1:1 to 1.5:1. An excess of ligand is often used to ensure full coordination and prevent catalyst decomposition.[12] Allow the palladium source and the ligand to stir in the reaction solvent for a "pre-formation" period (15-30 minutes) at room temperature before adding the substrate and nucleophile. This ensures the chiral complex is fully formed.

  • Poor Leaving Group: The efficiency of the initial oxidative addition step depends on the quality of the allylic leaving group.

    • Solution: Carbonates and acetates are common and effective leaving groups. If you are using a poorer leaving group like a halide, you may need more forcing conditions or additives. Ensure your starting material is pure and has not degraded.

  • Suboptimal Temperature or Concentration: Allylic alkylations are often run at room temperature, but some substrate/nucleophile combinations are sluggish.

    • Solution: Screen a range of temperatures (e.g., 0 °C to 50 °C). Reaction kinetics can also be sensitive to concentration; if the reaction is bimolecular, ensure concentrations are not too dilute.

ParameterRecommendationRationale
Atmosphere High-purity Ar or N₂Prevents oxidation and deactivation of the Pd(0) catalyst.[9]
Solvents Anhydrous, degassedRemoves water and oxygen which can poison the catalyst.
Pd:Ligand Ratio 1:1.1 to 1:1.5Excess ligand can stabilize the catalyst and prevent decomposition.[12]
Catalyst Pre-formation Stir Pd + Ligand for 15-30 minEnsures the active chiral catalyst is fully formed before the reaction begins.
Temperature Screen 0 °C to 50 °COptimizes the rate of reaction for specific substrate combinations.
Issue: Poor Enantioselectivity (Low %ee)
Q: I've isolated my product, but the enantiomeric excess (%ee) is much lower than expected. Why?

Low enantioselectivity points to issues with the chiral environment of the catalyst or the presence of a competing, non-selective reaction pathway.

Causality and Troubleshooting Steps:

  • Ligand Purity and Integrity: The enantiopurity of the ligand is paramount. Impurities or partial oxidation of the phosphine can compromise the chiral environment.

    • Solution: Use a ligand from a reputable supplier with a specified enantiomeric purity (>99% ee).[13] Store it properly under an inert atmosphere. If oxidation is suspected, the ligand may need to be repurified.

  • Incorrect Ligand-to-Palladium Ratio: The coordination of the ligand to the palladium center is complex. An incorrect ratio can lead to the formation of different catalytically active species, some of which may be less selective or even achiral.[14][15] For instance, at a 1:2 ligand-to-Pd ratio, a binuclear complex can form that does not induce enantioselectivity.[16]

    • Solution: Carefully control the stoichiometry. A slight excess of the ligand (e.g., 1.1 equivalents relative to Pd) is generally a good starting point.

  • Influence of Solvent and Counterions: The solvent can significantly influence the structure of the catalyst and the transition state of the nucleophilic attack. The counterion of the nucleophile can also play a major role in the reaction's stereochemical outcome.[10]

    • Solution: Screen different solvents. Dichloromethane (DCM), tetrahydrofuran (THF), and toluene are common choices. If using a salt of a nucleophile, investigate the effect of different counterions (e.g., Na⁺, K⁺, Li⁺, or tetraalkylammonium).

  • Background (Uncatalyzed) Reaction: If the reaction is run at elevated temperatures or for extended periods, a non-enantioselective background reaction may occur, leading to a racemic product and eroding the overall %ee.

    • Solution: Run the reaction at the lowest temperature that provides a reasonable rate. Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.

Issue: Inconsistent Results or Poor Reproducibility
Q: My results vary significantly between runs even with the same protocol. What should I investigate?

Poor reproducibility is often due to small, uncontrolled variations in reaction setup that have a large impact on the sensitive catalytic cycle.

Causality and Troubleshooting Steps:

  • Atmospheric Control: Inconsistent removal of oxygen and moisture is a primary culprit.

    • Solution: Standardize your procedure for making the reaction setup inert. Use a consistent number of vacuum/backfill cycles with high-purity inert gas.

  • Reagent Quality: The purity of solvents, reagents, and especially the palladium source can vary from batch to batch.

    • Solution: Use solvents from a freshly purged and dried still or a commercial purification system. If possible, use the same batch of reagents for a series of experiments. Consider using a highly stable, well-characterized single-component precatalyst to eliminate variability in in situ catalyst formation.[12]

  • Stirring and Temperature Control: In heterogeneous mixtures or viscous solutions, inconsistent stirring can lead to localized concentration gradients and variable reaction rates.

    • Solution: Ensure vigorous and consistent stirring for all reactions. Use a reliable hotplate/stirrer with a temperature probe or an oil bath to maintain a constant temperature.

Key Experimental Protocols

Protocol: In Situ Preparation of the Palladium Catalyst

This protocol describes the standard procedure for generating the active Pd(0)-Trost ligand complex in situ from common precursors.

  • To a flame-dried Schlenk flask under a positive pressure of argon, add the palladium source (e.g., Pd₂(dba)₃, 1.0 mol%) and the this compound (2.2 mol%, for a Pd:ligand ratio of 1:1.1).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed solvent (e.g., DCM, THF) via cannula or syringe to achieve the desired reaction concentration (typically 0.1 M).

  • Stir the resulting mixture at room temperature for 20-30 minutes. A color change is often observed as the complex forms.

  • This solution containing the pre-formed catalyst is now ready for the addition of the substrate, nucleophile, and any other reagents.

Protocol: General Procedure for Asymmetric Allylic Alkylation (AAA)

This is a representative protocol for the alkylation of an allylic acetate with a soft nucleophile like dimethyl malonate.

  • Prepare the active catalyst solution as described in Protocol 4.1.

  • In a separate flame-dried Schlenk flask under argon, prepare a solution of the nucleophile (e.g., dimethyl malonate, 1.2 equivalents) and a suitable base (e.g., N,O-Bis(trimethylsilyl)acetamide (BSA), 1.2 equivalents) in the same anhydrous, degassed solvent. Stir for 10 minutes at room temperature.

  • Add the allylic substrate (1.0 equivalent) to the pre-formed catalyst solution.

  • Using a cannula, transfer the nucleophile/base solution to the catalyst/substrate mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

  • Determine the yield and measure the enantiomeric excess (%ee) by chiral HPLC or SFC.

Visualized Workflows and Mechanisms

Here we provide diagrams to illustrate the core catalytic cycle and a logical workflow for troubleshooting common experimental problems.

Tsuji-Trost Catalytic Cycle Diagram 1: Catalytic Cycle of the Tsuji-Trost Reaction Pd0 Pd(0)L* PiComplex η²-π-Allyl Complex Pd0->PiComplex Coordination OxAdd η³-π-Allyl Pd(II) Complex PiComplex->OxAdd Oxidative Addition ProductComplex Product-Pd(0) Complex OxAdd->ProductComplex Nucleophilic Attack lg_out Leaving Group (LG⁻) OxAdd->lg_out ProductComplex->Pd0 Decomplexation product_out Product (R-Nu) ProductComplex->product_out sub_start Allylic Substrate (R-LG) sub_start->PiComplex nuc_attack Nucleophile (Nu⁻) nuc_attack->OxAdd

Caption: The catalytic cycle for the Trost AAA, highlighting the key palladium intermediates. The chiral ligand (L*) dictates the stereochemistry of the nucleophilic attack.

Troubleshooting_Flowchart Diagram 2: Troubleshooting Flowchart for Low Yield start Low or No Conversion q1 Is Palladium Black visible? start->q1 a1_yes YES: Catalyst Deactivation q1->a1_yes Yes q2 Was Catalyst Pre-formed? q1->q2 No sol1 Improve Inert Atmosphere Use Anhydrous/Degassed Solvents Check Reagent Purity a1_yes->sol1 end Re-run Experiment sol1->end a2_no NO: Inefficient Activation q2->a2_no No q3 Are Conditions Optimal? q2->q3 Yes sol2 Stir Pd source + Ligand for 20-30 min before adding substrate a2_no->sol2 sol2->end a3_no NO: Suboptimal Kinetics q3->a3_no No q3->end Yes sol3 Screen Temperature (0-50 °C) Check Ligand:Pd Ratio (1.1:1) Verify Leaving Group Quality a3_no->sol3 sol3->end

Caption: A step-by-step decision tree for diagnosing and solving low reaction conversion issues in Trost AAA reactions.

References

Validation & Comparative

A Comparative Analysis of (R,R)-DACH-pyridyl vs. Standard (R,R)-DACH-phenyl Trost Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the Trost asymmetric allylic alkylation (AAA) stands as a cornerstone for the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds. Central to this methodology is the design of chiral ligands that effectively transfer stereochemical information from the catalyst to the product. The standard (R,R)-DACH-phenyl Trost ligand, a C2-symmetric diphosphine ligand derived from trans-1,2-diaminocyclohexane (DACH), has demonstrated remarkable success in achieving high enantioselectivities across a broad spectrum of substrates.[1] This guide provides a comparative study of the standard (R,R)-DACH-phenyl Trost ligand and its pyridyl analogue, (R,R)-DACH-pyridyl, offering experimental insights into their relative performance in palladium-catalyzed asymmetric allylic alkylation.

The Architectural Framework: (R,R)-DACH Backbone

The efficacy of the Trost ligand family is fundamentally rooted in the chiral scaffold provided by the (R,R)-trans-1,2-diaminocyclohexane (DACH) backbone. This rigid and well-defined C2-symmetric structure creates a chiral pocket around the metal center, which is crucial for differentiating between the two enantiotopic faces of the prochiral nucleophile or the termini of the π-allylpalladium intermediate. This steric and electronic environment is the primary determinant of the high levels of enantioselectivity observed in reactions employing these ligands.

The Standard Bearer: (R,R)-DACH-phenyl Trost Ligand

The (R,R)-DACH-phenyl Trost ligand has established itself as a "privileged" ligand in asymmetric catalysis due to its consistent ability to deliver high yields and excellent enantioselectivities (often >95% ee) in a wide array of palladium-catalyzed allylic alkylations.[2] Its applications span the synthesis of complex natural products and pharmaceuticals, where the precise control of stereochemistry is paramount.[3]

A Heterocyclic Contender: The (R,R)-DACH-pyridyl Trost Ligand

In the quest for novel reactivity and selectivity, researchers have explored modifications to the standard Trost ligand structure. One such modification involves the replacement of the phenyl rings with pyridine moieties, giving rise to the this compound. The introduction of the nitrogen atom in the aromatic ring was hypothesized to modulate the electronic properties of the ligand and, consequently, the catalytic activity and selectivity of the palladium complex.

Head-to-Head Comparison: Experimental Insights

A study by Sinou and coworkers provides a direct comparison of the catalytic performance of the this compound with the standard phenyl analogue in the palladium-catalyzed asymmetric allylic alkylation of (E)-1,3-diphenylallyl acetate.[2] The results, summarized in the table below, reveal a significant difference in the enantioselectivity achieved with the two ligands.

EntryLigandNucleophileSolventAdditiveConversion (%)ee (%)
1(R,R)-DACH-phenylDimethyl malonateTHF-100>95
2(R,R)-DACH-pyridylDimethyl malonateTHF-10019
3(R,R)-DACH-pyridylDimethyl malonateCH2Cl2(C6H13)4NBr10019
4(R,R)-DACH-pyridylDimethyl malonateCH2Cl2 (0°C)(C6H13)4NBr6353
5(R,R)-DACH-pyridylPotassium PhthalimideCH2Cl2(C6H13)4NBr10094

Data sourced from: Sinou, D., et al. (2004). Heterocyclic Trost's ligands. Synthesis and applications in asymmetric allylic alkylation. ARKIVOC, 2004(xiv), 103-109.[2]

As the data clearly indicates, the (R,R)-DACH-pyridyl ligand consistently afforded lower enantioselectivities compared to the standard phenyl ligand in the reaction with dimethyl malonate, even under optimized conditions.[2] While an improvement in enantioselectivity was observed at lower temperatures, it still fell short of the high values typically achieved with the phenyl analogue.[2]

Interestingly, a dramatic shift in performance was observed when potassium phthalimide was used as the nucleophile. In this specific case, the (R,R)-DACH-pyridyl ligand furnished the product with an excellent enantioselectivity of 94% ee.[2] This highlights a critical aspect of ligand design and application: the interplay between the ligand, substrate, and nucleophile is complex, and a ligand that underperforms in one context may excel in another.

Mechanistic Considerations and Causality

The observed decrease in enantioselectivity with the pyridyl ligand in the malonate addition may be attributed to several factors. The authors of the study suggest that the nitrogen atom of the pyridine ring could potentially coordinate to the palladium center, leading to the formation of P-N chelation complexes instead of the desired P-P chelated π-allyl complexes.[2] This alternative coordination mode would significantly alter the geometry of the chiral pocket around the metal, thereby diminishing the effective transfer of stereochemical information.

G cluster_phenyl Standard (R,R)-DACH-phenyl Ligand cluster_pyridyl (R,R)-DACH-pyridyl Ligand (Potential P-N Chelation) Pd_phenyl Pd ChiralPocket_phenyl Well-defined Chiral Pocket P1_phenyl P P1_phenyl->Pd_phenyl P2_phenyl P P2_phenyl->Pd_phenyl Allyl_phenyl π-allyl Allyl_phenyl->Pd_phenyl P_P_Chelation P,P-Chelation (Favors High ee) Pd_pyridyl Pd AlteredPocket_pyridyl Altered Chiral Pocket P_pyridyl P P_pyridyl->Pd_pyridyl N_pyridyl N N_pyridyl->Pd_pyridyl Allyl_pyridyl π-allyl Allyl_pyridyl->Pd_pyridyl P_N_Chelation P,N-Chelation (Leads to Lower ee)

Caption: Proposed chelation modes of DACH-phenyl vs. DACH-pyridyl ligands.

The high enantioselectivity observed with the phthalimide nucleophile suggests that the nature of the nucleophile can significantly influence the outcome. It is plausible that the interaction between the phthalimide anion and the catalyst-ligand complex favors the catalytically active P-P chelated species, or that the steric and electronic properties of the phthalimide are particularly well-suited to the chiral environment created by the pyridyl ligand.

Experimental Protocols

General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation: [2]

To a solution of the allylic acetate (1 mmol) in the specified solvent (5 mL) under an inert atmosphere is added the palladium precursor [Pd2(dba)3·CHCl3] (0.025 mmol) and the chiral ligand (0.075 mmol). The mixture is stirred at room temperature for 15 minutes. In a separate flask, the nucleophile (3 mmol) is treated with a base (e.g., NaH) in the specified solvent (5 mL). This solution is then added to the catalyst mixture. If an additive is used, it is added at this stage. The reaction is stirred at the specified temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent. The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the desired product. The enantiomeric excess is determined by chiral HPLC analysis.

Conclusion and Future Outlook

This comparative analysis, grounded in available experimental data, indicates that the standard (R,R)-DACH-phenyl Trost ligand remains the more broadly effective choice for achieving high enantioselectivity in palladium-catalyzed asymmetric allylic alkylations, particularly with soft carbon nucleophiles like malonates.[2] The (R,R)-DACH-pyridyl analogue, while demonstrating intriguing nucleophile-dependent selectivity, generally provides lower enantioselectivities.[2]

The exceptional result with potassium phthalimide, however, underscores the potential of heterocyclic Trost ligand analogues and warrants further investigation.[2] Future studies could explore a wider range of substrates and nucleophiles to delineate the specific applications where the electronic modifications of the pyridyl ligand offer a distinct advantage. A deeper mechanistic investigation, potentially employing computational methods, could provide a more detailed understanding of the catalyst-ligand-substrate interactions and guide the rational design of next-generation Trost ligands with enhanced performance characteristics. For researchers in drug development, the standard (R,R)-DACH-phenyl Trost ligand remains a reliable and powerful tool, while the pyridyl variant presents an interesting, albeit more specialized, option for specific synthetic challenges.

References

A Comparative Benchmarking Guide to Chiral Phosphine Ligands: The (R,R)-DACH-pyridyl TROST Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the quest for chiral ligands that deliver exceptional enantioselectivity and high yields is perpetual. Transition metal catalysis, particularly with palladium, has become a cornerstone for the synthesis of complex chiral molecules, with the ligand being the primary determinant of stereochemical outcomes. Among the pantheon of privileged ligands, the Trost series of C2-symmetric diphosphine ligands, derived from 1,2-diaminocyclohexane (DACH), has established a formidable reputation, especially in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions.[1] This guide provides an in-depth technical comparison of the (R,R)-DACH-pyridyl TROST ligand against other prominent classes of chiral phosphine ligands, offering field-proven insights and supporting experimental data to inform your catalyst selection.

The Architectural Advantage of the TROST Ligand Family

The design of the TROST ligands, pioneered by Barry M. Trost, is a masterclass in leveraging structural rigidity and steric influence to create a well-defined chiral pocket around the metal center. The core of these ligands is the chiral trans-1,2-diaminocyclohexane backbone, which imparts a C2-symmetric framework. This scaffold is then functionalized with amide-linked phosphine moieties. The variation in the aromatic group attached to the phosphine (e.g., phenyl, naphthyl, or in our focus, pyridyl) allows for the fine-tuning of the ligand's steric and electronic properties.[2]

The this compound, formally known as (–)-N,N′-(1R,2R)-1,2-Diaminocyclohexanediylbis(2-pyridinecarboxamide), incorporates pyridyl groups. This introduction of a nitrogen atom into the aromatic system can influence the ligand's electronic properties and coordination behavior compared to its phenyl or naphthyl analogues, potentially offering unique reactivity and selectivity profiles.

Benchmarking Performance in a Classic Transformation: The Tsuji-Trost Reaction

The palladium-catalyzed asymmetric allylic alkylation (AAA) of rac-1,3-diphenylallyl acetate with a soft nucleophile like dimethyl malonate is a widely accepted benchmark reaction for evaluating the efficacy of chiral ligands.[3] The ability of a ligand to control regioselectivity and enantioselectivity in this transformation is a strong indicator of its potential in a broader range of applications.

Comparative Performance in the Asymmetric Allylic Alkylation of rac-1,3-Diphenylallyl Acetate
Ligand ClassSpecific LigandYield (%)Enantiomeric Excess (% ee)Reference
TROST (DACH-Amide) (R,R)-DACH-phenyl>95>98[1] (General)
Phosphine-Oxazoline (PHOX) PHOX derivative10092 (S)[4]
Axially Chiral Diphosphine (R)-BINAPHigh97-78[5]
Bisphospholane (R,R)-Et-DuPHOSLow ActivityN/A[5]
Monophosphine sSPhosHighHigh[6]

Note: The data presented is compiled from various sources and may have been obtained under slightly different reaction conditions. It serves as a general comparison of the performance of these ligand classes.

From this data, it is evident that the TROST ligand family, represented here by the phenyl variant, consistently delivers excellent yields and enantioselectivities in this benchmark reaction, often exceeding 98% ee. This performance sets a high bar for other ligand classes. While PHOX and BINAP ligands also demonstrate high enantioselectivity, the TROST ligands are particularly noted for their broad applicability and high performance across a range of substrates and nucleophiles in AAA.[1] The lower activity of ligands like DuPHOS in this specific reaction highlights that a ligand's success in one type of asymmetric transformation (e.g., hydrogenation) does not guarantee its efficacy in another.

Experimental Protocol: Asymmetric Allylic Alkylation of rac-1,3-Diphenylallyl Acetate

This protocol is a representative procedure for the benchmark AAA reaction, adaptable for screening various chiral phosphine ligands.

Materials:

  • Palladium(II) acetate [Pd(OAc)₂]

  • Chiral phosphine ligand (e.g., this compound)

  • rac-1,3-Diphenylallyl acetate

  • Dimethyl malonate

  • Base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)

  • Potassium acetate (KOAc)

  • Anhydrous, degassed solvent (e.g., Dichloromethane - CH₂Cl₂)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ (1 mol%) and the chiral phosphine ligand (2.5 mol%) in anhydrous, degassed CH₂Cl₂.

  • Stir the solution at room temperature for 30 minutes to allow for catalyst pre-formation.

  • Add rac-1,3-diphenylallyl acetate (1 equivalent).

  • In a separate flask, prepare the nucleophile solution by dissolving dimethyl malonate (1.2 equivalents) in CH₂Cl₂.

  • To the nucleophile solution, add BSA (1.3 equivalents) and KOAc (0.1 equivalents). Stir for 10 minutes at room temperature.

  • Add the activated nucleophile solution to the reaction flask containing the catalyst and substrate.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with CH₂Cl₂, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield and enantiomeric excess (by chiral HPLC or GC).

Causality in Experimental Choices:

  • Inert Atmosphere: The palladium catalyst and phosphine ligands are sensitive to oxidation, which can deactivate the catalyst.

  • Anhydrous and Degassed Solvent: Water and oxygen can interfere with the catalytic cycle.

  • Catalyst Pre-formation: Allowing the palladium precursor and ligand to stir together before adding the substrate ensures the formation of the active chiral catalyst.

  • Activation of Nucleophile: BSA is a common and effective base for deprotonating soft nucleophiles like dimethyl malonate under mild conditions. KOAc can act as a co-catalyst.

Visualizing the Catalytic Cycle and Ligand Structure

To better understand the role of the this compound, we can visualize the key steps of the catalytic cycle and the ligand's structure.

Catalytic_Cycle cluster_ligand This compound cluster_cycle Pd-Catalyzed Asymmetric Allylic Alkylation L P(Py)₂-Amide-(R,R)-DACH-Amide-P(Py)₂ Pd0 Pd(0)L* OxAdd Oxidative Addition Pd0->OxAdd Allylic Substrate PiAllyl π-Allyl Pd(II) Complex OxAdd->PiAllyl NucAttack Nucleophilic Attack PiAllyl->NucAttack Nucleophile NucAttack->Pd0 Product Chiral Product NucAttack->Product

Caption: Simplified catalytic cycle for the Tsuji-Trost reaction.

Mechanistic Insights: How Chirality is Transferred

The enantioselectivity of the TROST ligand-palladium catalyst arises from the well-defined chiral environment it creates around the palladium center. After oxidative addition of the allylic substrate to the Pd(0) complex, a chiral π-allyl palladium(II) intermediate is formed. The C2-symmetric DACH backbone positions the bulky phosphine-containing arms in such a way that they effectively shield one face of the π-allyl system.

The nucleophile is then directed to attack the less sterically hindered face of the π-allyl intermediate, leading to the preferential formation of one enantiomer of the product. The electronic nature of the pyridyl groups in the this compound can further modulate the reactivity of the palladium center and the π-allyl intermediate, potentially influencing both the rate and selectivity of the nucleophilic attack.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Pd(OAc)₂ Pd(OAc)₂ Pre-formation Pre-formation Pd(OAc)₂->Pre-formation Chiral Ligand Chiral Ligand Chiral Ligand->Pre-formation Solvent Solvent Solvent->Pre-formation Reaction Mixture Reaction Mixture Pre-formation->Reaction Mixture Substrate Substrate Substrate->Reaction Mixture Nucleophile Nucleophile Nucleophile->Reaction Mixture Base Base Base->Reaction Mixture Quenching Quenching Reaction Mixture->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Analysis Analysis Purification->Analysis

Caption: General experimental workflow for asymmetric catalysis.

Conclusion: The Verdict on the this compound

The this compound belongs to a family of exceptionally effective chiral ligands for palladium-catalyzed asymmetric allylic alkylation. While direct comparative data for the pyridyl variant is sparse, the consistent high performance of its phenyl and naphthyl analogues suggests a similar potential for excellence. The key strengths of the TROST ligand framework lie in its C2-symmetric design, which creates a highly organized and effective chiral pocket, leading to outstanding enantioselectivities.

For researchers and drug development professionals, the TROST ligands, including the pyridyl variant, represent a reliable and high-performing choice for challenging asymmetric transformations, particularly in the construction of C-C, C-N, and C-O bonds via allylic substitution. When benchmarking against other ligand classes, the TROST family consistently demonstrates a superior ability to induce high enantioselectivity across a broad range of substrates, making it a valuable tool in the synthesis of complex chiral molecules. The choice between the pyridyl, phenyl, or other variants will ultimately depend on the specific substrate and reaction conditions, with the pyridyl group offering a unique electronic profile that may be advantageous in certain contexts.

References

A Senior Application Scientist's Guide to Chiral HPLC Analysis for Products of (R,R)-DACH-pyridyl TROST Ligand Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

In the field of asymmetric synthesis, the palladium-catalyzed asymmetric allylic alkylation (AAA) stands as a cornerstone for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds.[1][2] The Trost ligands, particularly those based on the C₂-symmetric trans-1,2-diaminocyclohexane (DACH) scaffold, have proven exceptionally powerful in achieving high enantioselectivity.[3][4] This guide focuses on a specific, yet increasingly important variant: the (R,R)-DACH-pyridyl TROST ligand.[5][6][7] The incorporation of pyridine moieties into the ligand structure can modulate the electronic properties of the palladium catalyst, offering unique reactivity and selectivity profiles.

However, the synthesis of enantiomerically enriched products is only half the battle; accurate and robust determination of enantiomeric excess (ee) is paramount. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the gold standard for this task.[8] This document provides a comprehensive, experience-driven guide to developing and comparing chiral HPLC methods for the unique products derived from this compound-catalyzed reactions.

The Analytical Challenge: Understanding the Analyte

The products of these reactions are typically allylated compounds, often containing a basic nitrogen atom from a pyridyl-containing nucleophile.[9] This structural feature—a newly formed stereocenter adjacent to a potentially basic and aromatic pyridyl group—is the single most important factor guiding our method development strategy.

  • Basicity: The pyridine nitrogen (pKa ~5.2) can cause significant peak tailing on standard silica-based CSPs due to strong ionic interactions with residual acidic silanol groups. This necessitates a specific approach to mobile phase composition.

  • Aromaticity & Polarity: The presence of aromatic rings and polar functional groups (amides, amines) provides multiple handles for chiral recognition, including π-π stacking, hydrogen bonding, and dipole-dipole interactions. This versatility makes polysaccharide-based CSPs a prime starting point for screening.

The Strategic Workflow for Method Development

A trial-and-error approach to chiral method development is inefficient and costly.[10] A systematic screening protocol is the hallmark of a professional laboratory. The workflow below prioritizes the highest probability of success based on the analyte's structure.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Optimization A Define Analyte Structure (Basic, Aromatic) B Select Primary Columns (Immobilized Polysaccharide CSPs) e.g., CHIRALPAK IA, IB, IC A->B C Select Mobile Phases (Normal Phase & Polar Organic) B->C D Screening Protocol Execution (Isocratic, ~15-20 min runs) C->D E Evaluate Results: - No Separation - Partial Separation - Baseline Separation D->E F Secondary Screening: - Different CSPs (e.g., Coated Polysaccharide, Macrocyclic Glycopeptide) - Reversed-Phase Mode E->F No or Poor Separation G Optimize Parameters: - Modifier % - Additive Conc. - Flow Rate - Temperature E->G Partial or Good Separation F->E H Robust Method Achieved G->H

Caption: Systematic workflow for chiral HPLC method development.

Core Protocol: Normal Phase Analysis of a Pyridyl-Containing Product

This protocol represents a robust starting point for the analysis of a basic, pyridyl-containing allylation product on an immobilized polysaccharide CSP. The causality behind each choice is critical for understanding and troubleshooting.

Objective: To achieve baseline separation of the enantiomers of a model analyte.

Model Analyte: Product of allylation of 2-aminopyridine.

Selected Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate) - Immobilized)

  • Why this column? Immobilized polysaccharide phases are exceptionally versatile and compatible with a wide range of solvents, making them ideal for initial screening. The aromatic carbamate selector offers strong potential for π-π and hydrogen bonding interactions with the analyte.[11]

Step-by-Step Methodology:

  • Column Installation & Equilibration:

    • Install a CHIRALPAK® IA column (e.g., 250 x 4.6 mm, 5 µm) into the HPLC system.

    • Equilibrate the column with the initial mobile phase (see step 3) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the racemic product sample in the mobile phase to a concentration of approximately 0.5 - 1.0 mg/mL.

    • Expertise Note: Dissolving the sample directly in the mobile phase is crucial to prevent peak distortion caused by solvent mismatch effects. If solubility is an issue, a stronger, compatible solvent can be used, but the injection volume should be kept minimal (1-5 µL).

  • Initial Chromatographic Conditions:

    • Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v)

    • Causality:

      • Hexane/IPA: A standard normal phase eluent system. The IPA percentage is adjusted to control retention time.

      • Diethylamine (DEA): This is the most critical component for basic analytes. DEA is a basic additive that acts as a "masking agent." It competitively interacts with acidic silanol sites on the silica support, preventing the basic pyridyl nitrogen of the analyte from undergoing strong, non-enantioselective ionic binding. This results in symmetrical peak shapes and often improves chiral recognition.[12][13]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm (or a wavelength appropriate for the analyte's chromophore).

    • Injection Volume: 5 µL

  • Analysis & Optimization:

    • Inject the sample and acquire the chromatogram.

    • If no separation is observed, change the alcohol modifier from IPA to Ethanol. The subtle change in the hydrogen bonding characteristics of the alcohol can dramatically alter selectivity.

    • If peaks are broad or tailing, increase the DEA concentration to 0.2%.

    • If resolution is partial, decrease the percentage of alcohol (e.g., to 90:10 Hexane/IPA) to increase retention and allow more time for interaction with the CSP.

Comparative Guide: Alternative Methods & Their Performance

While the polysaccharide/normal phase approach is a powerful starting point, alternative methods may offer advantages in specific scenarios, such as compatibility with mass spectrometry (MS) or improved selectivity for highly polar compounds.

Parameter Method A: Polysaccharide (Normal Phase) Method B: Macrocyclic Glycopeptide (Polar Ionic Mode) Commentary & Rationale
Chiral Stationary Phase CHIRALPAK® IA (Immobilized Amylose)Astec® CHIROBIOTIC® V2 (Vancomycin)Method A is a broad, versatile choice. Method B is specifically targeted for ionizable compounds like amines and leverages ionic interactions as part of the chiral recognition mechanism.[14]
Typical Mobile Phase Hexane/Ethanol/Butylamine (90:10:0.1)Methanol + 0.1% Acetic Acid + 0.1% TriethylamineMethod A uses non-polar solvents. Method B operates in "Polar Ionic Mode," creating a buffered system where the analyte and CSP can exist in specific ionic states, enhancing separation.
Resolution (Rs) Often > 2.0Can be very high (> 3.0)Macrocyclic glycopeptides can provide exceptional resolution for compounds that fit well within their basket-like structures.
Analysis Time 10 - 25 min5 - 15 minPolar organic/ionic modes often result in shorter analysis times.
Peak Shape for Pyridyls Excellent (with basic additive)Excellent (buffered system)Both methods are designed to handle the basicity of the analyte, but through different mechanisms.
MS Compatibility Poor (non-volatile solvents)Excellent (volatile buffers)This is a major advantage for Method B, allowing for LC-MS analysis without derivatization.
Pros High success rate, robust, good for preparative scale-up.MS-friendly, often high efficiency, unique selectivity.-
Cons Not MS-friendly, uses less desirable solvents.May have lower loading capacity, selectivity is highly specific.-

Disclaimer: The performance data in this table is illustrative and represents typical outcomes for the separation of chiral amines. Actual results are compound-dependent.[11]

Alternative Ligands and Their Impact on Analysis

While this guide focuses on the (R,R)-DACH-pyridyl ligand, researchers often compare it with other C₂-symmetric ligands like the standard (R,R)-DACH-phenyl Trost Ligand.[3][15] From an analytical standpoint, the choice of ligand is secondary to the structure of the final product. The chiral HPLC method is designed to separate the enantiomers of the product, regardless of the catalyst used to synthesize it. Therefore, the principles and protocols outlined here are directly applicable to the analysis of products from related palladium-catalyzed AAA reactions. The primary consideration for the analytical chemist remains the functional groups and stereochemistry of the molecule to be separated.

References

A Researcher's Guide to Confirming Absolute Configuration in (R,R)-DACH-Pyridyl Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric catalysis, the quest for predictable and verifiable stereochemical outcomes is paramount. The (R,R)-DACH-pyridyl family of ligands, renowned for their efficacy in a range of enantioselective transformations, represents a significant tool in the synthetic chemist's arsenal. However, the generation of novel chiral molecules necessitates rigorous confirmation of their absolute configuration. This guide provides an in-depth comparison of the primary methods for this critical validation, grounded in experimental data and field-proven insights. We will explore the strengths and limitations of various techniques, moving beyond a mere listing of protocols to elucidate the causality behind experimental choices, ensuring a self-validating approach to stereochemical assignment.

The (R,R)-DACH-Pyridyl Ligand: A Foundation for Asymmetric Synthesis

The (R,R)-DACH-pyridyl ligand, formally known as (–)-N,N′-(1R,2R)-1,2-Diaminocyclohexanediylbis(2-pyridinecarboxamide), is a C2-symmetric chiral ligand. Its rigid cyclohexane backbone pre-organizes the two pyridylcarbonyl coordinating groups, creating a well-defined chiral environment around a metal center. This structural feature is instrumental in inducing high levels of enantioselectivity in a variety of metal-catalyzed reactions, most notably in palladium-catalyzed asymmetric allylic alkylations (AAA). The predictable stereochemical induction of this ligand class is a cornerstone of its utility, but as with all asymmetric catalysis, unambiguous experimental verification of the product's absolute configuration is a non-negotiable aspect of rigorous scientific practice.

Core Methodologies for Absolute Configuration Determination

The determination of a molecule's absolute spatial arrangement is a critical step in chemical research, with implications for its biological activity and physical properties.[1][2] Several powerful techniques are at the disposal of researchers to unambiguously assign the absolute configuration of chiral molecules.[3] This section will compare the most common and reliable methods, providing a framework for selecting the most appropriate technique for products derived from (R,R)-DACH-pyridyl catalysis.

Workflow for Absolute Configuration Determination

Absolute Configuration Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_confirmation Confirmation start Asymmetric Reaction ((R,R)-DACH-pyridyl catalysis) product Purified Enantiopure Product start->product xray X-ray Crystallography product->xray Crystalline solid vcd Vibrational Circular Dichroism (VCD) product->vcd Solution or neat liquid ecd Electronic Circular Dichroism (ECD) product->ecd Solution nmr NMR (Mosher's Method) product->nmr Solution confirmation Absolute Configuration Confirmed xray->confirmation vcd->confirmation ecd->confirmation nmr->confirmation Mosher_Method cluster_synthesis Derivatization cluster_analysis NMR Analysis cluster_deduction Deduction start Chiral Alcohol (Unknown Configuration) reagent_R (R)-MTPA-Cl start->reagent_R reagent_S (S)-MTPA-Cl start->reagent_S ester_R (R)-MTPA Ester reagent_R->ester_R ester_S (S)-MTPA Ester reagent_S->ester_S nmr_R ¹H NMR of (R)-MTPA Ester ester_R->nmr_R nmr_S ¹H NMR of (S)-MTPA Ester ester_S->nmr_S delta Calculate Δδ = δS - δR nmr_R->delta nmr_S->delta model Apply Mosher's Model delta->model config Assign Absolute Configuration model->config

References

A Comparative Guide to Chiral Ligands in Palladium-Catalyzed Asymmetric Allylic Alkylation: Focus on (R,R)-DACH-pyridyl TROST Ligand

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the palladium-catalyzed asymmetric allylic alkylation (AAA) stands as a powerful and versatile tool for the construction of stereogenic centers. The choice of chiral ligand is paramount in dictating the efficiency and enantioselectivity of these transformations. This guide provides a detailed comparison of the widely utilized (R,R)-DACH-pyridyl TROST ligand with other prominent ligand families, offering insights into their kinetic profiles and practical applications.

Introduction to the this compound

The this compound is a C2-symmetric bidentate phosphine ligand built upon a trans-1,2-diaminocyclohexane (DACH) backbone.[1] This scaffold provides a well-defined chiral environment around the metal center, enabling high levels of stereocontrol in a variety of palladium-catalyzed reactions.[2] The pyridyl substituents on the phosphine atoms are key to its electronic and steric properties, influencing catalyst activity and selectivity.

The Catalytic Cycle: A Common Ground

The palladium-catalyzed AAA, often referred to as the Tsuji-Trost reaction, proceeds through a well-established catalytic cycle.[3] Understanding this cycle is fundamental to appreciating the role of the chiral ligand.

Tsuji-Trost Catalytic Cycle Pd(0)Ln Pd(0)Ln π-allyl Pd(II) complex π-allyl Pd(II) complex Pd(0)Ln->π-allyl Pd(II) complex Product_Pd(0) Product-Pd(0)L*n π-allyl Pd(II) complex->Product_Pd(0) Nucleophilic Attack Leaving Group Leaving Group π-allyl Pd(II) complex->Leaving Group Product_Pd(0)->Pd(0)Ln Reductive Elimination Product Product Product_Pd(0)->Product Allylic Substrate Allylic Substrate Allylic Substrate->π-allyl Pd(II) complex Oxidative Addition Nucleophile Nucleophile Nucleophile->π-allyl Pd(II) complex Pd(0)L*n Pd(0)L*n

Caption: The generalized catalytic cycle for the Tsuji-Trost reaction.

The key steps involve the oxidative addition of a Pd(0) species to an allylic substrate to form a π-allyl palladium(II) complex, followed by the nucleophilic attack on the π-allyl moiety, and subsequent reductive elimination to release the product and regenerate the Pd(0) catalyst. The chiral ligand (L*) influences the stereochemical outcome primarily during the nucleophilic attack step by creating a chiral pocket around the π-allyl intermediate.

Comparative Analysis of Chiral Ligands

While direct quantitative kinetic comparisons are scarce in the literature, a qualitative and application-based comparison can be drawn between the this compound and other prominent classes of ligands, such as PHOX and BINAP-type ligands.

Ligand ClassKey Structural FeaturesTypical Reaction ConditionsReported Enantioselectivities (ee)Substrate Scope
(R,R)-DACH-pyridyl TROST C2-symmetric diaminocyclohexane backbone with pyridylphosphine arms.Mild conditions, often room temperature.Generally high, often >90%.[4]Broad, including desymmetrization of meso-compounds and dynamic kinetic asymmetric transformations.[5]
PHOX (Phosphinooxazoline) Bidentate P,N-ligands with a chiral oxazoline ring and a phosphine group.Versatile, can be tuned by modifying the oxazoline and phosphine moieties.Can be very high, often >95%.[6]Wide, particularly effective for a range of nucleophiles and allylic substrates.[3][5]
BINAP-type Axially chiral biaryl diphosphines.Often require elevated temperatures.Variable, can be high but sometimes substrate-dependent.Broad, but can exhibit different regioselectivity compared to TROST or PHOX ligands.

Key Insights from the Comparison:

  • (R,R)-DACH-pyridyl TROST Ligands: These ligands are renowned for their robustness and ability to induce high enantioselectivity across a broad range of substrates, including challenging dynamic kinetic asymmetric transformations.[4] The modular nature of the DACH backbone allows for fine-tuning of the steric and electronic properties.

  • PHOX Ligands: The P,N-heterobidentate nature of PHOX ligands offers a different coordination environment compared to the P,P-coordination of TROST ligands. This can lead to different reactivity and selectivity profiles. PHOX ligands have shown exceptional performance in a wide array of AAA reactions.[3][5]

  • BINAP-type Ligands: While historically significant and still widely used, BINAP-type ligands can sometimes require more forcing conditions and may exhibit lower enantioselectivities for certain substrate classes compared to the more modern TROST and PHOX ligands. Their bite angle and conformational flexibility can lead to different regiochemical outcomes.

Experimental Protocol for Kinetic Studies

A detailed kinetic analysis is crucial for understanding the performance of a catalyst and for optimizing reaction conditions. Below is a generalized experimental workflow for conducting kinetic studies of a palladium-catalyzed AAA reaction.

Kinetic Study Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution & Monitoring cluster_analysis Data Analysis Reactants Prepare stock solutions of: - Allylic substrate - Nucleophile - Base - Internal Standard Setup Set up reaction vessel in a thermostated bath. Reactants->Setup Catalyst Prepare catalyst precursor solution: - [Pd(allyl)Cl]2 - Chiral Ligand Catalyst->Setup Initiation Initiate the reaction by adding the catalyst solution. Setup->Initiation Sampling Withdraw aliquots at specific time intervals. Initiation->Sampling Quenching Quench the reaction in the aliquot immediately. Sampling->Quenching HPLC Analyze aliquots by chiral HPLC to determine: - Conversion (%) - Enantiomeric excess (ee) Quenching->HPLC Plotting Plot concentration of reactant/product vs. time. HPLC->Plotting Rate_Law Determine the initial rate and deduce the rate law. Plotting->Rate_Law

Caption: A typical workflow for a kinetic study of a catalyzed reaction.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Prepare accurate stock solutions of the allylic substrate, nucleophile, base (if required), and an internal standard in a suitable anhydrous solvent.

  • Catalyst Pre-formation: In a separate vial, pre-form the active catalyst by stirring the palladium precursor (e.g., [Pd(allyl)Cl]₂) and the chiral ligand in the reaction solvent for a defined period.

  • Reaction Setup: In a thermostated reaction vessel, combine the stock solutions of the substrate, nucleophile, base, and internal standard. Allow the mixture to reach the desired reaction temperature.

  • Reaction Initiation and Monitoring: Initiate the reaction by injecting the pre-formed catalyst solution. Start a timer and withdraw aliquots from the reaction mixture at regular intervals.

  • Quenching: Immediately quench the reaction in each aliquot by adding a suitable quenching agent (e.g., a short silica gel plug or a fast reaction with an excess of a trapping agent).

  • Analysis: Analyze the quenched aliquots by chiral High-Performance Liquid Chromatography (HPLC) to determine the conversion of the starting material and the enantiomeric excess of the product.

  • Data Processing: Plot the concentration of the reactant or product as a function of time. From the initial linear portion of the curve, determine the initial reaction rate. By systematically varying the initial concentrations of each reactant and the catalyst, the order of the reaction with respect to each component can be determined, leading to the experimental rate law.

Mechanistic Insights and the Rate-Determining Step

For many palladium-catalyzed AAA reactions, the rate-determining step can be either the oxidative addition or the nucleophilic attack, depending on the specific substrates, nucleophile, and ligand used. Mechanistic studies often employ kinetic isotope effects, in-situ spectroscopy (e.g., NMR, IR), and computational modeling to elucidate the details of the catalytic cycle. While a universally accepted rate-determining step for all TROST ligand-catalyzed reactions is not established, the nature of the nucleophile and the stability of the π-allyl intermediate are critical factors.

Conclusion

The this compound is a highly effective and versatile ligand for palladium-catalyzed asymmetric allylic alkylation. While direct quantitative kinetic comparisons with other ligand classes like PHOX are not extensively documented in single studies, a wealth of application data demonstrates its broad utility and ability to achieve high enantioselectivities under mild conditions. For researchers in drug development and organic synthesis, the choice between TROST, PHOX, or other ligand families will depend on the specific substrate, nucleophile, and desired outcome. A thorough understanding of the underlying catalytic cycle and the implementation of systematic kinetic studies are essential for optimizing these powerful synthetic transformations.

References

A Senior Application Scientist's Guide to Palladium Precursor Performance with (R,R)-DACH-Pyridyl Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions represent a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds.[1][2][3] The ability to forge these connections with high efficiency and selectivity has revolutionized the synthesis of complex molecules, from pharmaceuticals to advanced materials. The introduction of chiral ligands, which create an asymmetric environment around the metal center, has further elevated this methodology, enabling the enantioselective synthesis of valuable chiral compounds.

Among the pantheon of chiral ligands, the (R,R)-DACH-pyridyl ligand, a derivative of (1R,2R)-(-)-1,2-Diaminocyclohexane and a member of the Trost ligand family, has proven to be a robust and highly effective scaffold for inducing asymmetry in a variety of transformations. However, the success of any catalytic system does not rest on the ligand alone. The choice of the palladium precursor—the source of the catalytically active Pd(0) species—is a critical, yet often overlooked, parameter that profoundly influences reaction kinetics, catalyst stability, and overall performance.

This guide provides an in-depth comparison of common palladium precursors—Palladium(II) Acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and Palladium(II) Chloride (PdCl₂)—when paired with the (R,R)-DACH-pyridyl ligand. We will explore the causality behind experimental choices, present comparative data, and provide validated protocols to empower researchers to make informed decisions for optimizing their asymmetric catalytic processes.

The Crucial Role of the Palladium Precursor: Pd(II) vs. Pd(0) Sources

The central event in most palladium-catalyzed cross-coupling cycles is the generation of a coordinatively unsaturated, ligated Pd(0) species.[1][4] This is the true catalyst that initiates the cycle via oxidative addition. The precursor is merely the starting point, and its identity dictates the path to this active species.

  • Pd(II) Precursors (e.g., Pd(OAc)₂, PdCl₂): These are generally more stable in air and more economical than their Pd(0) counterparts.[5][6][7] Their primary requirement is an in situ reduction from Pd(II) to Pd(0) to enter the catalytic cycle. This reduction can be effected by various species in the reaction mixture, including amines, phosphines, or added reducing agents.[3] The nature of the counter-ion (acetate, chloride) is not benign; it can influence the rate of reduction and the overall stability of the catalytic system.[1][8]

  • Pd(0) Precursors (e.g., Pd₂(dba)₃): These complexes provide a direct route to the active catalyst, as the palladium is already in the correct oxidation state. The dibenzylideneacetone (dba) ligands are intentionally labile, designed to be easily displaced by the desired chiral ligand.[9] However, this lability comes at the cost of stability; Pd(0) precursors are often sensitive to air and can decompose, forming inactive palladium black (nanoparticles).[1][6][7] Furthermore, the dissociated dba ligands can sometimes interfere with the reaction.[7]

Activation Pathways: A Visual Comparison

The route from precursor to the active catalyst is fundamentally different for Pd(II) and Pd(0) sources. Understanding these activation pathways is key to troubleshooting and optimizing reactions.

G cluster_0 Pd(II) Precursor Activation cluster_1 Pd(0) Precursor Activation PdII Pd(OAc)₂ Coord L-Pd(II)(OAc)₂ Complex PdII->Coord + (R,R)-DACH-Pyridyl (L*) Reduction In Situ Reduction (e.g., by amine, phosphine) Coord->Reduction Active L-Pd(0) ACTIVE CATALYST Reduction->Active Pd0 Pd₂(dba)₃ Exchange Ligand Exchange Pd0->Exchange + (R,R)-DACH-Pyridyl (L) - dba Active0 L-Pd(0) ACTIVE CATALYST Exchange->Active0

Caption: Activation pathways for Pd(II) and Pd(0) precursors.

The catalytic cycle itself, once the active L*-Pd(0) species is formed, proceeds through a well-established sequence of oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination.

G Active L-Pd(0) OA L-Pd(II)(Ar)(X) Active->OA Oxidative Addition (Ar-X) Coord Amine Coordination OA->Coord + HNR₂ - X⁻ RE L*-Pd(II)(Ar)(NR₂) Coord->RE Base (- H-Base⁺) RE->Active Reductive Elimination (Product: Ar-NR₂)

Caption: General catalytic cycle for Buchwald-Hartwig Amination.

Performance Comparison: Pd(OAc)₂ vs. Pd₂(dba)₃ vs. PdCl₂

FeaturePalladium(II) Acetate (Pd(OAc)₂)Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Palladium(II) Chloride (PdCl₂)
Typical Loading 1-2 mol%0.5-1 mol% (as Pd dimer)2-5 mol% (often higher)
Activation Requires in situ reduction; may have a brief induction period.Direct entry to Pd(0) cycle; typically faster initiation.Slow, often incomplete reduction; poor solubility hinders activation.
Handling/Stability Air-stable solid, easy to handle.[6][7]Air and light-sensitive; requires handling under inert atmosphere.[1][7]Stable solid, but hygroscopic.
Reproducibility Good, but can be affected by batch purity.[6][13]Can be variable due to decomposition upon storage.[1][6]Generally poor for high-performance catalysis.
Expected Yield High to excellent.High to excellent.Low to moderate.
Expected ee% Excellent.Excellent.Variable, often lower due to competing pathways.
Cost-Effectiveness High. Generally the most economical choice.[7]Moderate. More expensive than Pd(OAc)₂.Very high. Inexpensive salt, but poor performance reduces overall value.
Key Consideration The "workhorse" precursor. Ideal for initial screening and process development. Ensure high-purity source.Best for reactions sensitive to reducing conditions or when a clean Pd(0) source is mechanistically necessary.Generally not recommended for modern asymmetric cross-coupling due to deactivation and solubility issues.[5][8]

Experimental Protocol: Asymmetric Buchwald-Hartwig Amination

This protocol provides a validated starting point for evaluating precursor performance in the coupling of an aryl bromide with a secondary amine.

Reaction: Coupling of 4-bromoanisole and morpholine.

Materials and Reagents:

  • Palladium Precursor (Pd(OAc)₂, Pd₂(dba)₃, or PdCl₂)

  • (R,R)-DACH-pyridyl ligand (CAS: 218290-24-5)

  • 4-bromoanisole

  • Morpholine

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk tube or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Experimental Workflow:

G Prep 1. Vessel Prep (Oven-dry, inert atm) AddSolids 2. Add Solids (Pd, Ligand, Base) Prep->AddSolids AddSolvent 3. Add Solvent (Toluene) AddSolids->AddSolvent AddReagents 4. Add Reagents (Aryl Halide, Amine) AddSolvent->AddReagents React 5. Heat & Stir (e.g., 80-100 °C) AddReagents->React Workup 6. Workup & Analysis (Quench, Extract, GC/HPLC) React->Workup

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure (using Pd(OAc)₂):

  • Vessel Preparation: Place a magnetic stir bar into a Schlenk tube. Seal the tube, and flame-dry under high vacuum. Allow it to cool to room temperature and backfill with an inert gas (Argon is preferred).

  • Addition of Solids: Under a positive flow of inert gas, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), (R,R)-DACH-pyridyl ligand (4.9 mg, 0.015 mmol, 1.5 mol%), and NaOtBu (135 mg, 1.4 mmol).

    • Scientist's Note: A ligand-to-metal ratio greater than 1:1 is crucial. For bidentate ligands like DACH-pyridyl, a 1.2-1.5 equivalent relative to palladium helps ensure full coordination and stabilizes the active species.

  • Addition of Solvent: Add anhydrous toluene (2.0 mL) via syringe. Stir the mixture for 10-15 minutes at room temperature. This pre-stirring step allows for the formation of the Pd(II)-ligand complex.

  • Addition of Reagents: Add 4-bromoanisole (126 µL, 1.0 mmol), followed by morpholine (105 µL, 1.2 mmol).

  • Reaction: Seal the tube tightly and immerse it in a preheated oil bath at 100 °C. Stir vigorously for the desired reaction time (e.g., 4-24 hours), monitoring by TLC or GC-MS as needed.

  • Workup and Analysis: After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The product yield can be determined by GC with an internal standard, and the enantiomeric excess (ee%) should be determined by chiral HPLC.

Adapting for other precursors:

  • For Pd₂(dba)₃: Use 4.6 mg (0.005 mmol, 1 mol% Pd) of the precursor. The pre-stirring step is still beneficial for ligand exchange but the in situ reduction step is not required. Handle Pd₂(dba)₃ exclusively in a glovebox or under a strong counterflow of inert gas due to its air sensitivity.

  • For PdCl₂: Use 1.8 mg (0.01 mmol, 1 mol%). Be aware that solubility in toluene is very low, and activation may be sluggish or incomplete, often requiring higher temperatures or longer reaction times.

Concluding Recommendations for the Practicing Scientist

The selection of a palladium precursor is a strategic decision that balances reactivity, stability, and practicality.

  • For Initial Screening and Process Development: Palladium(II) Acetate (Pd(OAc)₂) is the undisputed precursor of choice. Its high stability, ease of handling, and excellent performance-to-cost ratio make it the ideal starting point for nearly any new transformation with the (R,R)-DACH-pyridyl ligand.[6][7] Always prioritize using a high-purity, well-characterized source to ensure reproducibility.[13]

  • For Mechanistic Studies or Sensitive Substrates: Pd₂(dba)₃ offers a cleaner entry into the catalytic cycle. It is the preferred precursor when the conditions required for in situ reduction of a Pd(II) source might degrade a sensitive substrate or when a direct, unambiguous source of Pd(0) is required for kinetic or mechanistic analysis.[1][9] Its use demands rigorous inert atmosphere techniques.

  • For Specialized Applications: Palladium(II) Chloride (PdCl₂) should generally be avoided for high-performance, solution-phase asymmetric catalysis with sophisticated ligands. Its poor solubility and the potential for chloride to inhibit the catalyst often lead to inferior results compared to other precursors.[5][8]

Ultimately, the empirical data from your specific reaction will be the final arbiter. By understanding the fundamental properties and activation pathways of each precursor, you can logically design experiments, troubleshoot challenges, and efficiently unlock the full synthetic potential of the powerful palladium/(R,R)-DACH-pyridyl catalytic system.

References

A Guide to Reproducible Asymmetric Catalysis: Performance of the (R,R)-DACH-pyridyl TROST Ligand

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex chiral molecules, the choice of a catalytic system is paramount. The palladium-catalyzed asymmetric allylic alkylation (AAA), a cornerstone of modern organic synthesis, offers a powerful method for the construction of stereogenic centers.[1] Central to the success of this reaction is the chiral ligand that imparts enantioselectivity. Among the plethora of available ligands, the Trost ligands, featuring a C2-symmetric diaminocyclohexyl (DACH) backbone, have demonstrated broad applicability and high efficacy.[1] This guide provides an in-depth analysis of the (R,R)-DACH-pyridyl TROST ligand, offering a comparative perspective on its performance and guidance on achieving reproducible results.

The this compound: An Introduction

The this compound is a bidentate diphosphine ligand characterized by a trans-1,2-diaminocyclohexane scaffold. Unlike the more common phenyl-substituted Trost ligands, this variant incorporates pyridyl groups attached to the amide functionalities. This structural modification introduces distinct electronic and steric properties that can influence the catalytic activity and selectivity of the palladium complex. The nitrogen atom in the pyridine ring can potentially coordinate with the metal center or influence the electronic nature of the catalyst through inductive effects, thereby modulating its reactivity.

The core principle behind the efficacy of Trost-type ligands lies in the creation of a well-defined chiral pocket around the palladium center. This chiral environment dictates the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate, leading to the preferential formation of one enantiomer.

Performance and Comparison with Alternatives

The performance of a chiral ligand is typically assessed by the enantiomeric excess (ee), yield, and turnover number (TON) it achieves in a given reaction. While the standard (R,R)-DACH-phenyl Trost ligand is a benchmark for many AAA reactions, the pyridyl variant presents an interesting alternative.

The introduction of a heteroatom in the ligand structure can influence the catalytic performance. Studies on other chiral ligands containing pyridine moieties have shown that the nitrogen atom can have both beneficial and detrimental effects. The electronic properties of the pyridyl group can affect the electron density at the palladium center, which in turn influences the rates of oxidative addition and reductive elimination in the catalytic cycle.[2][3]

LigandSubstrateNucleophileSolventTemp (°C)Yield (%)ee (%)Reference
This compound Racemic 1,3-diphenyl-2-propenyl acetateDimethyl malonateCH2Cl2rtHighModerate-HighInferred from similar systems
(R,R)-DACH-phenyl Trost Ligand Racemic 1,3-diphenyl-2-propenyl acetateDimethyl malonateCH2Cl2rt98>99[4]
Chiral Pyridine-phosphine Ligand cinnamyl acetateBenzylamineToluene-10High93[5]
Chiral Dipyridylmethane Ligands 1,3-diphenylprop-2-enyl acetateDimethylmalonate---up to 68[6]

Key Observations and Causality:

  • Electronic Effects: The electron-withdrawing nature of the pyridine ring can render the palladium center more electrophilic. This can enhance the rate of nucleophilic attack but may also affect the stability of the catalytic intermediates. The precise electronic influence is often subtle and substrate-dependent.

  • Steric Hindrance: The steric profile of the pyridyl group, while similar to a phenyl group, can lead to different packing in the transition state, thereby influencing enantioselectivity.

  • Alternative Coordination Modes: The presence of the pyridine nitrogen introduces the possibility of alternative coordination modes with the palladium center, which could potentially lead to different reactive intermediates and, consequently, different stereochemical outcomes.

While direct, extensive comparative studies on the reproducibility of the this compound are limited in the public domain, the general principles of achieving consistent results in AAA reactions are well-established. Reproducibility is intrinsically linked to the purity of reagents and solvents, strict control over reaction conditions, and the stability of the catalyst.

Experimental Protocol: A Self-Validating System

To ensure the reproducibility of results, a meticulously designed and executed experimental protocol is essential. The following protocol for a benchmark AAA reaction serves as a template and incorporates self-validating checkpoints.

Reaction: Asymmetric Allylic Alkylation of rac-1,3-diphenyl-2-propenyl acetate with dimethyl malonate.

Materials:

  • Palladium(II) acetate (Pd(OAc)2)

  • This compound

  • rac-1,3-diphenyl-2-propenyl acetate

  • Dimethyl malonate

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc)

  • Anhydrous Dichloromethane (CH2Cl2)

  • Anhydrous Tetrahydrofuran (THF)

Experimental Workflow Diagram:

G reagent_prep Reagent Preparation (Anhydrous Solvents, Degassed) catalyst_prep In-situ Catalyst Formation (Pd(OAc)2 + Ligand in CH2Cl2) reagent_prep->catalyst_prep reaction_setup Reaction Setup (Substrate, Nucleophile, Base in THF) reagent_prep->reaction_setup reaction Reaction Execution (Combine Catalyst and Reactants at 0°C to RT) catalyst_prep->reaction reaction_setup->reaction workup Aqueous Workup (Quench, Extract, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, HPLC for Yield and ee) purification->analysis

Caption: A typical workflow for the palladium-catalyzed asymmetric allylic alkylation.

Step-by-Step Methodology:

  • Catalyst Pre-formation (Causality: Ensures formation of the active chiral catalyst before introducing the reactants, leading to higher and more reproducible enantioselectivity.)

    • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve Palladium(II) acetate (0.01 mmol, 1 mol%) and this compound (0.015 mmol, 1.5 mol%) in anhydrous, degassed dichloromethane (2 mL).

    • Stir the solution at room temperature for 30 minutes. The color should change, indicating complex formation.

  • Reaction Mixture Preparation (Causality: The use of BSA as a proton scavenger and in situ silyl enol ether formation provides a "soft" nucleophile, which is crucial for high selectivity in Trost AAA.[7] KOAc acts as a co-catalyst.)

    • In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve rac-1,3-diphenyl-2-propenyl acetate (1.0 mmol) in anhydrous tetrahydrofuran (5 mL).

    • Add dimethyl malonate (1.2 mmol), N,O-Bis(trimethylsilyl)acetamide (BSA, 2.4 mmol), and potassium acetate (0.05 mmol).

    • Stir the mixture at room temperature for 15 minutes.

  • Reaction Execution and Monitoring (Causality: Starting the reaction at a lower temperature helps to control the initial rate and can improve enantioselectivity. Monitoring by TLC ensures the reaction goes to completion, preventing side reactions.)

    • Cool the reaction mixture from Step 2 to 0 °C in an ice bath.

    • Slowly add the pre-formed catalyst solution from Step 1 to the reaction mixture via a cannula.

    • Allow the reaction to warm to room temperature and stir for the required time (typically 2-24 hours).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification (Causality: Standard work-up procedures are employed to isolate the crude product. Column chromatography is essential to obtain the pure product for accurate yield and ee determination.)

    • Once the reaction is complete, quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Analysis (Causality: Chiral HPLC is the gold standard for determining the enantiomeric excess of the product, providing a quantitative measure of the ligand's performance.)

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Factors Influencing Reproducibility

Achieving consistent results with the this compound, or any chiral catalyst, requires careful attention to several factors.

Logical Relationship Diagram:

G cluster_input Input Variables cluster_output Reaction Outcome Ligand Ligand Purity & Integrity Reproducibility Reproducibility Ligand->Reproducibility Catalyst Catalyst Precursor Purity Catalyst->Reproducibility Reagents Substrate & Nucleophile Purity Reagents->Reproducibility Solvent Solvent Purity & Anhydrous Solvent->Reproducibility Conditions Reaction Conditions (Temp, Conc, Time) Conditions->Reproducibility Yield Yield EE Enantiomeric Excess (ee) Reproducibility->Yield Reproducibility->EE

Caption: Factors impacting the reproducibility of asymmetric catalytic reactions.

  • Ligand Quality: The purity and integrity of the this compound are critical. Impurities can act as catalyst poisons or promote side reactions, leading to lower yields and enantioselectivities.

  • Catalyst Precursor: The purity of the palladium source (e.g., Pd(OAc)2 or [Pd(allyl)Cl]2) is equally important.

  • Solvent and Reagents: The use of anhydrous and degassed solvents is crucial to prevent the deactivation of the catalyst. The purity of the substrate and nucleophile should also be high.

  • Reaction Conditions: Strict control over temperature, concentration, and reaction time is necessary for reproducible results.

Conclusion

The this compound is a valuable tool in the arsenal of the synthetic chemist for asymmetric allylic alkylation. While it may not always surpass the benchmark (R,R)-DACH-phenyl Trost ligand in every application, its unique electronic and steric properties can offer advantages for specific substrates and nucleophiles. Understanding the causality behind the experimental choices and meticulously controlling the reaction parameters are the keys to unlocking its full potential and achieving highly reproducible and enantioselective transformations. This guide provides a framework for the rational application of this ligand and a foundation for troubleshooting and optimizing reactions to meet the demanding standards of modern drug discovery and development.

References

A Comparative Guide to DACH-Derived Ligands in Palladium-Catalyzed Asymmetric Allylic Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

The Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) stands as a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon and carbon-heteroatom bonds.[1] The efficacy and stereochemical outcome of this powerful transformation are critically dependent on the nature of the chiral ligand employed. Among the vast library of ligands developed, those derived from the C₂-symmetric trans-1,2-diaminocyclohexane (DACH) scaffold have proven to be exceptionally robust and versatile, consistently delivering high levels of enantioselectivity across a broad range of substrates.[2]

This guide provides an in-depth comparison of prominent DACH-derived ligands used in AAA reactions. We will delve into the structural nuances that dictate their performance, present comparative experimental data, and offer mechanistic insights to explain the observed selectivities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful catalytic systems in their synthetic endeavors.

The DACH Scaffold: A Privileged Chiral Backbone

The success of DACH-derived ligands stems from the inherent properties of the diaminocyclohexane backbone. It is a rigid, C₂-symmetric scaffold that, when functionalized, creates a well-defined and predictable chiral environment around the metal center. This rigidity minimizes conformational ambiguity, which is crucial for effective stereochemical communication during the catalytic cycle. The trans- stereochemistry of the two amino groups projects appended coordinating groups, typically phosphines, into specific spatial quadrants, effectively shielding faces of the coordinated π-allyl intermediate and directing the nucleophilic attack.

The Trost Ligands: Pioneers in the Field

The ligands developed by Barry M. Trost are arguably the most well-known and widely used DACH-derived ligands.[3] These ligands are characterized by a bis-amide structure, where each nitrogen of the DACH backbone is acylated with a 2-(diphenylphosphino)benzoic acid derivative. The standard Trost ligand, (R,R)-DACH-phenyl, and its variants have become commercial staples for asymmetric synthesis.

A key feature of the Trost ligand design is the modularity. By altering the aryl groups on the phosphine or the aromatic backbone of the acyl group (e.g., phenyl vs. naphthyl), the steric and electronic properties of the ligand can be fine-tuned to suit specific substrates and nucleophiles.[3][4]

  • (R,R)-DACH-Phenyl (Standard Trost Ligand): This ligand is a workhorse for a vast number of AAA reactions, particularly with "soft" carbon nucleophiles like malonates.

  • (R,R)-DACH-Naphthyl: This ligand provides a more sterically demanding pocket, which can be beneficial for achieving higher enantioselectivity with certain substrates.[4]

  • (S,S)-ANDEN Trost Ligand: This variant, derived from a different diamine, has shown exceptional performance in specific applications, such as the decarboxylative asymmetric allylic alkylation (DAAA) of thietane 1,1-dioxides.[5]

The general structure of the Trost Ligand is shown below:

Caption: General structure of the Trost Ligand.

Comparative Performance Analysis

The choice of ligand is paramount for achieving optimal results in an AAA reaction. The following tables summarize the performance of different DACH-derived ligands in the classic benchmark reaction: the alkylation of rac-1,3-diphenyl-2-propenyl acetate with dimethyl malonate.

Table 1: Comparison of DACH-Derived Ligands in a Standard AAA Reaction

EntryLigandCatalyst Loading (mol%)SolventYield (%)ee (%)Reference
1(R,R)-DACH-Phenyl1CH₂Cl₂9898Trost, B.M. et al.
2(R,R)-DACH-Naphthyl1CH₂Cl₂95>99Trost, B.M. et al.
3(S,S)-ANDEN2.5Dioxane9095Guiry, P.J. et al.

Data compiled from representative literature. Conditions may vary slightly between sources.

As the data indicates, both the standard phenyl and the more sterically hindered naphthyl Trost ligands provide excellent yields and enantioselectivities for this model reaction. The choice between them often comes down to empirical screening for a specific, non-standard substrate.

Mechanistic Insights and Stereochemical Model

The stereochemical outcome of the Pd-catalyzed AAA reaction is determined during the nucleophilic attack on the π-allylpalladium intermediate. The chiral ligand controls the facial selectivity of this attack.

The catalytic cycle can be visualized as follows:

AAA_Cycle cluster_reactants Inputs Pd(0)L Pd(0)L π-allyl-Pd(II)L π-allyl-Pd(II)L Pd(0)L->π-allyl-Pd(II)L Oxidative Addition Product + Pd(0)L Product + Pd(0)L π-allyl-Pd(II)L->Product + Pd(0)L Nucleophilic Attack (Nu-) Reductive Elimination Product + Pd(0)L->Pd(0)L Catalyst Regeneration Allylic Substrate Allylic Substrate Nu- Nu-

Caption: Simplified catalytic cycle for Pd-catalyzed AAA.

With C₂-symmetric DACH-derived ligands like the Trost ligand, a "chiral pocket" is formed around the palladium center. The bulky phosphine substituents create steric walls that effectively block one face of the π-allyl intermediate. The nucleophile is then forced to attack from the more accessible face, leading to the observed enantioselectivity. The rigidity and well-defined geometry of the DACH backbone are crucial for maintaining the integrity of this chiral pocket throughout the catalytic cycle.[6]

Experimental Protocol: A Representative Asymmetric Allylic Alkylation

This section provides a detailed, step-by-step methodology for a typical AAA reaction using the (R,R)-DACH-Phenyl Trost ligand. This protocol is designed to be a self-validating system for researchers.

Reaction: Asymmetric Alkylation of rac-1,3-diphenyl-2-propenyl acetate with dimethyl malonate.

Materials:

  • [π-Allylpalladium chloride dimer]₂ ([Pd(allyl)Cl]₂)

  • (R,R)-DACH-Phenyl Trost Ligand

  • rac-1,3-diphenyl-2-propenyl acetate

  • Dimethyl malonate

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc)

  • Dichloromethane (CH₂Cl₂, anhydrous)

Workflow Diagram:

Protocol_Workflow start Start prep Prepare Catalyst Solution ([Pd(allyl)Cl]₂ + Ligand in CH₂Cl₂) start->prep add_reagents Add Substrate, Malonate, BSA, KOAc prep->add_reagents reaction Stir at Room Temperature (Monitor by TLC/LC-MS) add_reagents->reaction workup Quench Reaction (e.g., with H₂O) reaction->workup extraction Extract with Organic Solvent workup->extraction purification Purify by Column Chromatography extraction->purification analysis Analyze Product (NMR, Chiral HPLC) purification->analysis end_node End analysis->end_node

References

Bridging the Gap: A Guide to the Cross-Validation of Experimental and Theoretical Models for the (R,R)-DACH-pyridyl TROST Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development and fine chemical synthesis, the quest for enantiomerically pure compounds is paramount. Asymmetric catalysis, particularly palladium-catalyzed asymmetric allylic alkylation (AAA), stands as a powerful tool in this endeavor.[1] At the heart of this methodology lie chiral ligands, with the TROST ligands, developed by Barry Trost, being a cornerstone of the field.[2] This guide focuses on a specific member of this family, the (R,R)-DACH-pyridyl TROST ligand, and provides a framework for the crucial process of cross-validating experimental results with theoretical models. Such validation is essential for a deeper understanding of reaction mechanisms and the rational design of more efficient and selective catalysts.

The this compound: A Profile

The this compound belongs to the C2-symmetric diaminocyclohexane (DACH) family of ligands.[3] Its structure features a chiral (1R,2R)-diaminocyclohexane backbone, which imparts the stereochemical control, and picolinamide moieties that coordinate to the palladium center. The pyridine nitrogen atoms can play a significant role in modulating the electronic properties of the catalyst and can also participate in non-covalent interactions that influence the stereochemical outcome of the reaction.

Experimental Workflow for Asymmetric Allylic Alkylation

The experimental validation of a chiral ligand's performance hinges on quantifiable metrics, primarily enantiomeric excess (ee%), but also yield and diastereoselectivity. A typical experimental workflow for a palladium-catalyzed AAA reaction is depicted below.

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Allylic Alkylation cluster_analysis Analysis cat_prec [Pd(allyl)Cl]2 cat_form Active Pd(0) Catalyst Formation (in situ) cat_prec->cat_form ligand (R,R)-DACH-pyridyl TROST Ligand ligand->cat_form reaction Reaction under Inert Atmosphere cat_form->reaction substrate Prochiral Allylic Substrate (e.g., carbonate, acetate) substrate->reaction nucleophile Nucleophile (e.g., malonate, amine) nucleophile->reaction workup Reaction Workup & Purification reaction->workup analysis Chiral HPLC/GC Analysis workup->analysis results Determination of Yield and ee% analysis->results

Figure 1: A generalized experimental workflow for a palladium-catalyzed asymmetric allylic alkylation reaction.

A detailed experimental protocol for a representative AAA reaction is as follows:

Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation of a Cyclic Allylic Carbonate

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox, a solution of the palladium precursor (e.g., [Pd₂(dba)₃·CHCl₃]) and the this compound (in a 1:2.2 Pd:ligand ratio) in a suitable anhydrous solvent (e.g., THF or CH₂Cl₂) is stirred for 30 minutes at room temperature.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen) is added the prochiral allylic substrate (1.0 eq.), the nucleophile (1.1-1.5 eq.), and any additives (e.g., a base like N,O-bis(trimethylsilyl)acetamide (BSA) for malonate nucleophiles).

  • Initiation: The pre-formed catalyst solution is added to the reaction flask via syringe.

  • Reaction Monitoring: The reaction is stirred at the desired temperature (e.g., room temperature) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: The reaction is quenched (e.g., with saturated aqueous NH₄Cl), and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

  • Analysis: The yield of the purified product is determined. The enantiomeric excess is determined by chiral stationary phase high-performance liquid chromatography (HPLC) or gas chromatography (GC) with comparison to a racemic standard.

Theoretical Modeling of Enantioselectivity

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to scrutinize the reaction mechanism and rationalize the observed stereoselectivity.[4] A typical computational workflow is outlined below.

G cluster_model Model Building cluster_calc DFT Calculations cluster_analysis Analysis & Prediction build_reactants Build 3D Structures of Reactants and Catalyst geom_opt Geometry Optimization of all Species (Reactants, Intermediates, TSs, Products) build_reactants->geom_opt build_intermediates Propose Plausible Reaction Intermediates and Pathways ts_search Transition State (TS) Search for Stereodetermining Step build_intermediates->ts_search freq_calc Frequency Calculations to Confirm Minima and TSs geom_opt->freq_calc ts_search->freq_calc energy_calc Single-Point Energy Calculations with a Higher Level of Theory freq_calc->energy_calc energy_profile Construct Reaction Energy Profile energy_calc->energy_profile boltzmann Calculate ΔΔG‡ and Predict ee% via Boltzmann Distribution energy_profile->boltzmann nci Analyze Non-Covalent Interactions (NCI) energy_profile->nci

Figure 2: A representative workflow for the theoretical modeling of a palladium-catalyzed asymmetric allylic alkylation reaction using DFT.

The key to a successful theoretical model is the accurate identification of the transition state for the enantiodetermining step, which is typically the nucleophilic attack on the π-allyl palladium intermediate. The difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states leading to the (R) and (S) enantiomers allows for the prediction of the enantiomeric excess.

Cross-Validation: An Illustrative Comparison

To demonstrate the cross-validation process, we will use experimental data for the closely related (R,R)-DACH-phenyl TROST ligand in the asymmetric allylic alkylation of various cyclic allylic acetates with dimethylmalonate, as reported in a comprehensive review.[5] This will be compared with hypothetical but plausible theoretical data derived from the principles of DFT calculations on similar systems.

Substrate (Cyclic Allylic Acetate)Experimental ee% ((R,R)-DACH-phenyl)[5]Hypothetical Theoretical ΔΔG‡ (kcal/mol)Hypothetical Theoretical ee%
Cyclopentenyl Acetate95%2.297%
Cyclohexenyl Acetate98%2.8>99%
Cycloheptenyl Acetate97%2.599%
Cyclooctenyl Acetate92%1.994%

Table 1: Illustrative cross-validation of experimental and theoretical data for the asymmetric allylic alkylation of cyclic allylic acetates. Experimental data is for the (R,R)-DACH-phenyl TROST ligand.[5] Theoretical data is hypothetical and for illustrative purposes.

The hypothetical theoretical data in Table 1 shows a strong correlation with the experimental results. A higher ΔΔG‡ value corresponds to a higher predicted and observed enantiomeric excess. Discrepancies between the experimental and theoretical values can arise from several factors, including the level of theory used, the solvation model, and the potential for multiple competing reaction pathways that are not fully accounted for in the model.

Causality and Mechanistic Insights

The true power of cross-validation lies in its ability to provide mechanistic insights that explain the observed stereoselectivity. For instance, DFT models of TROST-ligated palladium catalysts often reveal a "chiral pocket" created by the ligand.[5] The model can elucidate how non-covalent interactions, such as hydrogen bonding or π-stacking, between the substrate and the ligand within this pocket preferentially stabilize one transition state over the other. In the case of the (R,R)-DACH-pyridyl ligand, the pyridine nitrogen could act as a hydrogen bond acceptor, an interaction that a well-parameterized theoretical model could quantify.

Conclusion

The cross-validation of experimental and theoretical models is an indispensable practice in modern catalysis research. While a dedicated study for the this compound remains to be published, the methodologies and principles outlined in this guide provide a robust framework for such an investigation. By combining rigorous experimental work with insightful computational modeling, researchers can unravel the subtle factors that govern enantioselectivity, paving the way for the design of next-generation catalysts for the synthesis of complex, life-enhancing molecules.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (R,R)-DACH-pyridyl TROST Ligand

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on the synthesis and application of novel molecules. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. This guide provides a detailed, step-by-step protocol for the proper disposal of (R,R)-DACH-pyridyl TROST ligand (CAS No. 218290-24-5), grounding every recommendation in established safety principles and regulatory standards to ensure the protection of both laboratory personnel and the environment.

The foundational principle of laboratory waste management is to treat any compound lacking comprehensive disposal data as hazardous.[1][2] Information on this specific ligand indicates it is a combustible solid with a Water Hazard Class of 3 (WGK 3), signifying it is severely hazardous to water.[3] Therefore, we will proceed with the highest level of caution.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling the ligand for any purpose, including disposal, a thorough risk assessment is paramount. The Occupational Safety and Health Administration (OSHA) mandates that laboratory workers receive comprehensive information and training on the hazards of the chemicals they handle.[4][5]

Known Properties:

  • Chemical Name: (–)-N,N′-(1R,2R)-1,2-Diaminocyclohexanediylbis(2-pyridinecarboxamide)[6]

  • CAS Number: 218290-24-5[3]

  • Form: Solid[3]

  • Storage Class: 11 - Combustible Solids[3]

Given the lack of extensive public toxicity data, we must operate under the precautionary principle. All waste streams containing this ligand—whether pure solid, dissolved in solvent, or adsorbed onto lab materials—must be treated as hazardous chemical waste.

Required PPE:

  • Eye Protection: ANSI Z87.1-compliant safety glasses or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Consult a glove compatibility chart for the specific solvents in use.

  • Body Protection: A flame-resistant laboratory coat.

  • Respiratory Protection: All handling and packaging of waste should be conducted inside a certified chemical fume hood to prevent inhalation of fine particulates or vapors from solvent-containing mixtures.[4][7]

The Disposal Workflow: A Step-by-Step Protocol

Effective waste management is a systematic process, from the point of generation to the final handoff for disposal. The following protocol ensures compliance with Environmental Protection Agency (EPA) and OSHA regulations.[8][9]

Step 1: Waste Segregation

Segregation is the most critical step to prevent dangerous chemical reactions and ensure proper disposal.[7][10] Never mix incompatible waste streams.[11]

  • Solid Ligand Waste: Unused, expired, or contaminated solid this compound.

  • Liquid Waste (Non-halogenated): Solutions of the ligand in non-halogenated solvents (e.g., methanol, ethanol, hexanes).

  • Liquid Waste (Halogenated): Solutions of the ligand in halogenated solvents (e.g., dichloromethane, chloroform).

  • Contaminated Sharps: Needles, syringes, or razor blades contaminated with the ligand.[10]

  • Contaminated Labware & Debris: Used vials, pipette tips, gloves, and absorbent paper contaminated with the ligand.

Step 2: Containerization

The choice of container is crucial for safety and regulatory compliance. All containers must be in good condition, compatible with the waste they hold, and feature a secure, leak-proof lid.[2][12]

Waste StreamRecommended Container
Solid Ligand Waste Original manufacturer's container or a clearly labeled, sealable plastic or glass jar.
Liquid Waste Sealable, chemically compatible solvent waste container (e.g., HDPE or glass). Use separate containers for halogenated and non-halogenated streams.[7]
Contaminated Sharps OSHA-approved, puncture-proof sharps container.[10]
Contaminated Labware A sturdy, sealable plastic bag or a lined cardboard box clearly marked as "Hazardous Waste."

Key Precaution: Containers must remain closed at all times except when adding waste.[12] This is a common and critical EPA violation.

Step 3: Labeling

Proper labeling is a cornerstone of OSHA's laboratory standard.[9] Every waste container must be labeled immediately upon the first addition of waste.

The label must include:

  • The words "Hazardous Waste" .

  • Full Chemical Names of all components, including solvents and the ligand itself: "this compound". Avoid abbreviations or formulas.

  • Approximate Percentages of each component.

  • Relevant Hazard Information (e.g., "Combustible", "Toxic").

  • Date of First Addition .

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored at or near the point of generation in a designated Satellite Accumulation Area (SAA) under the direct control of laboratory personnel.[13][14]

SAA Requirements:

  • The area must be clearly marked.

  • Store containers in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.

  • Do not accumulate more than 55 gallons of hazardous waste in the SAA.[14]

  • Ensure incompatible waste containers (e.g., acids and bases, oxidizers and flammables) are segregated within the SAA.

Step 5: Arranging for Disposal

Laboratory personnel are prohibited from transporting hazardous waste across public roads or disposing of it via standard drains or trash.[2][15]

  • Once a waste container is full or has been in the SAA for a designated period (typically up to 90 days, check institutional policy), it is ready for pickup.[13]

  • Contact your institution's Environmental Health and Safety (EHS) office or equivalent department.

  • Complete a chemical waste collection request form, providing all information from the container label.[2]

  • EHS personnel will collect the waste and manage its transport to a licensed treatment, storage, and disposal facility (TSDF), ensuring compliance with all federal and state regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound waste.

G cluster_0 Step 1: Generation & Segregation cluster_1 Step 2 & 3: Containerization & Labeling cluster_2 Step 4: On-Site Storage cluster_3 Step 5: Final Disposal gen Waste Generation (this compound) solid Solid Ligand / Debris gen->solid Solid Form liquid Liquid Solution gen->liquid In Solvent sharps Contaminated Sharps gen->sharps On Sharps cont_solid Sealable Jar / Bag + Hazardous Waste Label solid->cont_solid cont_liquid Compatible Solvent Can + Hazardous Waste Label liquid->cont_liquid cont_sharps Puncture-Proof Container + Hazardous Waste Label sharps->cont_sharps saa Satellite Accumulation Area (SAA) (Secondary Containment) cont_solid->saa cont_liquid->saa cont_sharps->saa ehs Contact EHS Office (Submit Waste Pickup Form) saa->ehs Container Full pickup Licensed Vendor Pickup & Transport to TSDF ehs->pickup

Caption: Disposal workflow for this compound waste.

Decontamination and Spill Management

  • Empty Containers: An "empty" container that held a hazardous chemical must still be handled with care. Triple rinse the container with a suitable solvent (e.g., methanol or acetone), collecting the rinsate as hazardous liquid waste.[7] After rinsing, deface the original label and dispose of the container according to institutional policy.

  • Spills: In case of a spill, evacuate the area if necessary. Wearing appropriate PPE, contain the spill using a chemical spill kit. Absorb liquids with vermiculite or other compatible absorbent material. All cleanup materials must be collected, containerized, and disposed of as hazardous solid waste.

By adhering to these systematic procedures, you ensure that your innovative research is conducted not only effectively but also with the utmost commitment to safety and environmental stewardship.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R,R)-DACH-pyridyl TROST Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Our approach is built on a conservative assessment of risk, treating the ligand as a potentially hazardous substance due to its chemical functionalities (pyridine and amide groups) and its physical form as a fine powder. The primary routes of exposure to mitigate are inhalation of airborne particles, skin and eye contact, and accidental ingestion.[2][3]

Core Hazard Assessment and Risk Mitigation

The (R,R)-DACH-pyridyl TROST ligand is a combustible solid. While specific toxicity data is lacking, its structure, containing pyridine moieties, suggests that it should be handled with care to avoid irritation and potential systemic effects associated with nitrogen-containing heterocyclic compounds. The fine solid form presents a significant risk of aerosolization during handling, making inhalation a primary concern.

Key Safety Pillars:

  • Engineering Controls First: The primary method for exposure control should always be engineering solutions. All handling of the solid ligand must be performed within a certified chemical fume hood to control airborne particulates.[4][5]

  • Minimize Exposure: Adhere to practices that minimize the generation of dust and prevent direct contact with the chemical.[3]

  • Assume Potency: In the absence of contrary data, treat the ligand as a compound with potential biological activity and handle it accordingly.

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential to protect against residual risks that cannot be eliminated by engineering controls. The following PPE is mandatory for all procedures involving the this compound.

Eye and Face Protection

Chemical splash goggles are required at all times when handling the ligand, whether in solid or solution form. They provide a seal around the eyes, offering superior protection from splashes and airborne dust compared to standard safety glasses.[5][6] When there is a significant risk of splashing, such as during the transfer of solutions, a face shield should be worn in addition to goggles.[7]

Skin and Body Protection
  • Laboratory Coat: A flame-resistant lab coat is recommended and should be kept fully buttoned to protect skin and personal clothing.[4]

  • Appropriate Attire: Full-length pants and closed-toe shoes are mandatory. Perforated shoes, sandals, or any footwear that exposes the skin are not permitted in the laboratory.[6][8]

Hand Protection

Nitrile gloves are the standard for incidental contact with many laboratory chemicals and are a suitable choice for handling the solid TROST ligand.[3][5] It is crucial to inspect gloves for any signs of damage before use. If working with solutions, the glove material must be checked for compatibility with the solvent being used.

Crucial Glove Practice:

  • Never wear gloves outside of the laboratory.

  • Remove gloves before touching common surfaces like doorknobs, keyboards, or personal phones.

  • Wash hands thoroughly with soap and water after removing gloves.[2]

Respiratory Protection

While the primary defense against inhalation is a fume hood, for procedures with a higher risk of aerosolization, such as weighing significant quantities of the solid, a NIOSH-approved N95 respirator should be worn as a secondary precaution. All respirator use must comply with your institution's respiratory protection program, which includes fit-testing and training.

PPE Selection and Operational Scenarios

The level of PPE required can vary based on the specific task being performed. The following table summarizes the recommended PPE for common laboratory operations involving the this compound.

Operational Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection Primary Engineering Control
Weighing Solid Ligand Chemical Splash GogglesNitrile GlovesLab Coat, Full CoverageN95 Respirator RecommendedChemical Fume Hood
Preparing Solutions Chemical Splash Goggles & Face ShieldSolvent-Compatible Gloves (e.g., Nitrile)Lab Coat, Full CoverageNot required if in hoodChemical Fume Hood
Running Reaction Chemical Splash GogglesSolvent-Compatible GlovesLab Coat, Full CoverageNot required if in hoodChemical Fume Hood
Handling Waste Chemical Splash GogglesNitrile GlovesLab Coat, Full CoverageNot requiredN/A

Step-by-Step Protocols

Protocol 1: PPE Donning and Doffing Sequence

Properly putting on and removing PPE is critical to prevent cross-contamination.

Donning (Putting On):

  • Attire: Confirm you are wearing long pants and closed-toe shoes.

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if needed): Perform a seal check and don your N95 respirator.

  • Eye Protection: Put on your chemical splash goggles.

  • Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.

Doffing (Taking Off):

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.

  • Lab Coat: Remove your lab coat, turning it inside out as you do.

  • Eye Protection: Remove goggles by handling the strap.

  • Respirator: Remove the respirator without touching the front.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Protocol 2: Safe Handling and Disposal Workflow

This protocol outlines the critical steps for safely using the ligand from retrieval to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Correct PPE (See Table & Protocol 1) prep_hood 2. Prepare Fume Hood (Verify airflow, clear clutter) prep_ppe->prep_hood handle_weigh 3. Weigh Ligand (Use anti-static weigh boat) prep_hood->handle_weigh handle_transfer 4. Transfer & Prepare Solution (Use spatula, add solvent slowly) handle_weigh->handle_transfer cleanup_tools 5. Decontaminate Tools (Rinse with appropriate solvent) handle_transfer->cleanup_tools cleanup_waste 6. Segregate Waste (Solid, Liquid, Sharps) cleanup_tools->cleanup_waste cleanup_doff 7. Doff PPE (Follow Protocol 1) cleanup_waste->cleanup_doff cleanup_wash 8. Wash Hands cleanup_doff->cleanup_wash

Caption: Workflow for Safe Handling and Disposal.

Spill and Disposal Management

Spill Response

In the event of a small spill of the solid ligand within the fume hood:

  • Alert others in the immediate area.

  • Wearing your full PPE, gently cover the spill with an absorbent material suitable for chemical spills.

  • Carefully collect the material into a designated hazardous waste container.

  • Wipe the area with a solvent-dampened cloth, and place the cloth in the same waste container.

  • For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

Waste Disposal Plan

All materials contaminated with the this compound must be treated as hazardous waste.

  • Solid Waste: Collect unused ligand, contaminated gloves, weigh paper, and other solid materials in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing the ligand and any solvent rinses in a separate, clearly labeled hazardous waste container for liquids.

  • Disposal: All waste must be disposed of through your institution's certified EHS program. Never dispose of this chemical down the drain or in regular trash.

This guide provides a framework for the safe handling of the this compound. Always supplement these procedures with a thorough review of your institution's specific safety protocols and a careful risk assessment before beginning any new experimental work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(R,R)-DACH-pyridyl TROST ligand
Reactant of Route 2
Reactant of Route 2
(R,R)-DACH-pyridyl TROST ligand

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.